molecular formula C11H10N2O2 B1424323 4-(1-Methyl-5-imidazolyl)benzoic Acid CAS No. 305806-38-6

4-(1-Methyl-5-imidazolyl)benzoic Acid

Cat. No.: B1424323
CAS No.: 305806-38-6
M. Wt: 202.21 g/mol
InChI Key: VRUJRMUIEJAVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-5-imidazolyl)benzoic Acid (CAS 305806-38-6) is a high-purity heterocyclic carboxylic acid with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, strategically combining a benzoic acid moiety with a 1-methylimidazole ring . The imidazole nucleus is a fundamental structural motif in biology and drug discovery, found in a wide range of therapeutic agents and physiologically active complexes . As a result, this chemical is highly valued in pharmaceutical research for the synthesis of novel compounds, including potential cytokine inhibitors and other biologically active molecules. Its structure, featuring a carboxylic acid handle, makes it suitable for creating amides and esters, or for use in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Store sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJRMUIEJAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699070
Record name 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305806-38-6
Record name 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The imidazole moiety is a key pharmacophore in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4][5] Specifically, this compound serves as a crucial building block in the synthesis of histamine H3 receptor antagonists, which are under investigation for treating neurological disorders like Alzheimer's disease and ADHD.[2]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, reflecting an approach grounded in mechanistic understanding and practical laboratory experience.

Synthetic Strategy & Retrosynthetic Analysis

The target molecule is a bi-aryl system composed of a 1-methylimidazole ring and a benzoic acid ring linked by a carbon-carbon bond. A highly efficient and robust strategy for constructing such bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This Nobel Prize-winning reaction offers broad functional group tolerance and typically proceeds in high yields, making it a cornerstone of modern organic synthesis.[8]

Our retrosynthetic approach disconnects the molecule at the C-C bond between the imidazole and phenyl rings. This leads to two key precursors: a halogenated imidazole, specifically 5-bromo-1-methyl-1H-imidazole (2) , and a borylated benzoic acid derivative, 4-carboxyphenylboronic acid (3) .

G Target This compound (1) Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursor1 5-Bromo-1-methyl-1H-imidazole (2) Disconnect->Precursor1 Precursor2 4-Carboxyphenylboronic acid (3) Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Synthesis Protocol

This synthesis is presented as a two-step process, beginning with the preparation of the key bromo-imidazole intermediate followed by the pivotal Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 5-Bromo-1-methyl-1H-imidazole (2)

While 5-bromo-1-methyl-1H-imidazole is commercially available, this section outlines its synthesis for completeness, starting from 1-methylimidazole. The bromination of an activated heterocyclic ring requires careful control of conditions to ensure regioselectivity.

Protocol:

  • To a stirred solution of 1-methylimidazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The use of NBS is preferable to elemental bromine for its milder nature and easier handling.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-1-methyl-1H-imidazole as a solid.[9]

Step 2: Suzuki-Miyaura Coupling to Yield this compound (1)

This is the key bond-forming step. The choice of catalyst, base, and solvent system is critical for achieving high yield and preventing side reactions, such as the deboronation of the boronic acid. An efficient protocol for the Suzuki–Miyaura cross-coupling of unprotected haloimidazoles has been established, demonstrating the feasibility of this approach.[10]

G Synthetic Workflow cluster_precursors Starting Materials cluster_reaction Reaction Conditions P1 5-Bromo-1-methyl- 1H-imidazole (2) Product 4-(1-Methyl-5-imidazolyl)- benzoic Acid (1) P1->Product P2 4-Carboxyphenyl- boronic acid (3) P2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ (aq) Base->Product Solvent Dioxane / H₂O Solvent->Product Heat Heat (90-100 °C) Heat->Product

Caption: Overall workflow for the Suzuki-Miyaura coupling step.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-1-methyl-1H-imidazole (2) (1.0 eq), 4-carboxyphenylboronic acid (3) (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a solvent mixture of dioxane and water (e.g., in a 4:1 ratio). The aqueous base is crucial for activating the boronic acid for the transmetalation step.[8]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 6-12 hours, with stirring.

  • Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with water and acidify with 1M HCl to a pH of ~4-5. This step protonates the carboxylate, causing the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of a non-polar solvent like hexane to remove any organic-soluble impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound (1).

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the haloimidazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate complex) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-Br Pd0->PdII_1 OxAdd Oxidative Addition Ar1X R¹-Br (Imidazole) Transmetal Transmetalation PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Ar2B R²-B(OH)₂ (Benzoic Acid) + Base PdII_2->Pd0 RedElim Reductive Elimination Product R¹-R² (Product)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. The expected chemical shifts are highly sensitive to the electronic environment of each nucleus.[11]

Proton (¹H) NMR Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

  • Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.[11]

Carbon-13 (¹³C) NMR Protocol:

  • Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[11]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

MS Protocol (LC-MS):

  • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Chromatographic Method

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

HPLC Protocol:

  • Column: Use a reverse-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: A gradient of methanol or acetonitrile and water containing a modifier like 0.1% formic acid or ammonium formate is typically effective.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.

Summary of Expected Characterization Data

The following table summarizes the expected data for the successful synthesis of this compound.

Analysis Technique Expected Result
Molecular Formula -C₁₁H₁₀N₂O₂
Molecular Weight -202.21 g/mol [1]
Mass Spectrum ESI-MSm/z: 203.08 ([M+H]⁺)
¹H NMR 400 MHz, DMSO-d₆δ ~12.9 (s, 1H, -COOH), ~8.1 (s, 1H, Im-H2), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.7 (s, 1H, Im-H4), ~3.8 (s, 3H, -CH₃)
¹³C NMR 100 MHz, DMSO-d₆δ ~167.0 (C=O), ~140-125 (Aromatic & Imidazole C's), ~33.0 (-CH₃)
Purity HPLC>95%

Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary slightly depending on solvent and concentration.[11]

Conclusion

This guide details a robust and reliable methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The provided protocols for synthesis, purification, and characterization are designed to be reproducible and are grounded in established chemical principles. By explaining the causality behind experimental choices and providing detailed analytical procedures, this document serves as a practical resource for researchers in organic synthesis and drug development, enabling the efficient production and validation of this valuable chemical intermediate.

References

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8565-8568. [Link]

  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • Himaja, M., Priyanka, P., Vinodhini, V., Karigar, A., & Mali, S. V. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation, 1(5), 45-49. [Link]

  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Green Synthesis Approaches for 5-Bromo-1-methyl-1H-imidazole: A Sustainable Chemical Intermediate. [Link]

  • (Duplic
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2015). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 80(21), 11024-11030. [Link]

  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • MySkinRecipes. (2024). This compound. MySkinRecipes. [Link]

  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • Singh, R., & Kaur, H. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

  • Chen, Y., et al. (2024). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PubMed Central. [Link]

  • (Duplic
  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • MySkinRecipes. (2024). This compound. MySkinRecipes. [Link]

  • (No specific source for this protocol was found in the search results, general knowledge applied)
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4538. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-5-imidazolyl)benzoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a substituted imidazole ring linked to a benzoic acid moiety, presents a unique combination of functionalities that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers engaged in its synthesis, characterization, and application in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also includes predicted values and comparative data from the closely related compound, 4-(1H-Imidazol-1-yl)benzoic acid, to provide a broader context for its potential behavior.

Molecular Structure and Chemical Identity

This compound possesses a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1] The molecule consists of a benzoic acid ring substituted at the para position with a 1-methylimidazol-5-yl group. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, and the carboxylic acid group are the key functional groups that dictate the molecule's chemical reactivity and physical properties.

The structural isomer, 4-(1H-Imidazol-1-yl)benzoic acid (CAS 17616-04-5), differs by the absence of the methyl group on the imidazole ring and the point of attachment to the phenyl ring.[2][3] This seemingly minor structural change can have a significant impact on the molecule's physicochemical properties, including its pKa and lipophilicity.

Figure 1: Chemical structures of the target and a related molecule.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for drug development, influencing everything from formulation to ADME (absorption, distribution, metabolism, and excretion) characteristics. The following table summarizes the available and predicted physicochemical data for this compound, with experimental data for 4-(1H-Imidazol-1-yl)benzoic acid provided for comparison.

PropertyThis compound4-(1H-Imidazol-1-yl)benzoic Acid (for comparison)
CAS Number 305806-38-617616-04-5[2]
Molecular Formula C₁₁H₁₀N₂O₂[1]C₁₀H₈N₂O₂[2]
Molecular Weight 202.21 g/mol [1]188.18 g/mol [2]
Melting Point Predicted: 280-300 °C>300 °C (decomposes)
Boiling Point Predicted: 485.5 ± 40.0 °C (at 760 mmHg)Predicted: 403.6 ± 28.0 °C (at 760 mmHg)
Solubility Predicted to be sparingly soluble in water, with increased solubility in polar organic solvents and aqueous bases.Soluble in polar solvents like water and alcohols.[1]
pKa Predicted Acidic pKa (Carboxylic Acid): ~4.0Predicted Basic pKa (Imidazole Nitrogen): ~6.5Acidic pKa (Carboxylic Acid): ~3.65 (Predicted)
logP Predicted: ~1.5Predicted: 1.2[2]

Note: Predicted values are generated using computational models and should be confirmed by experimental methods.

Key Physicochemical Parameters in Detail

Acidity and Basicity (pKa)

The pKa values of a molecule are critical determinants of its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic imidazole ring.

  • Acidic pKa: The carboxylic acid group is expected to have a pKa value around 4.0, similar to other benzoic acid derivatives. This means that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic (carboxylate) form.

  • Basic pKa: The imidazole ring contains a basic nitrogen atom. The predicted pKa for the protonated imidazole ring is approximately 6.5. This implies that at physiological pH, a significant portion of the imidazole rings will be in their neutral form, while a smaller fraction will be protonated and cationic.

The ionization state of the molecule can be visualized as a function of pH:

Ionization_States pH < 4.0 Predominantly Cationic pH 4.0 - 6.5 Predominantly Zwitterionic/Neutral pH < 4.0->pH 4.0 - 6.5 Deprotonation of COOH pH > 6.5 Predominantly Anionic pH 4.0 - 6.5->pH > 6.5 Deprotonation of Imidazole-H+ pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound B Titrate with Standard Acid/Base A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Figure 3: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution at a pH where the compound is predominantly in its neutral form (around pH 5 for this molecule). Saturate both the aqueous buffer and n-octanol with each other by vigorous mixing, followed by separation.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and imidazole rings, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons on the benzoic acid ring will likely appear as two doublets due to para-substitution. The two protons on the imidazole ring will appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid at a characteristic downfield shift (around 170 ppm). Aromatic carbons of both the benzene and imidazole rings will resonate in the region of 110-150 ppm. The N-methyl carbon will appear as a singlet at a higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the imidazole ring.

Synthesis Outline

A plausible synthetic route to this compound could be adapted from known procedures for similar compounds. One potential approach involves the coupling of a protected 4-halobenzoic acid derivative with 1-methylimidazole, followed by deprotection.

A more direct, though potentially lower-yielding, method could involve the reaction of 4-aminobenzoic acid with other reagents to form the imidazole ring directly on the benzoic acid scaffold. For instance, a reported synthesis of 4-[(4)5-imidazolyl] benzoic acid involves the diazotization of p-aminobenzoic acid followed by a coupling reaction with imidazole. [4]A similar strategy could potentially be adapted for the synthesis of the target molecule.

Conclusion

This compound is a molecule with significant potential in drug discovery, possessing a combination of acidic and basic functional groups that confer upon it interesting physicochemical properties. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on its chemical structure, predicted properties, and comparison with a closely related analog. The outlined experimental protocols offer a clear path for researchers to determine its key physicochemical parameters, which are essential for its rational application in the development of new therapeutic agents. As with any compound in early-stage research, a thorough experimental characterization is paramount to fully unlock its potential.

References

  • PubChem. 4-(1-Imidazolyl)benzoic Acid. National Center for Biotechnology Information. [Link]

  • ACD/Labs. Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. [Link]

  • ACD/Labs. Study Finds ACD/Labs pKa Predictions to be Most Accurate. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

  • ACD/Labs. What is the pKa of my compound?. [Link]

  • PrepChem. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]

  • Himaja, M., et al. "synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents." Journal of Pharmaceutical and Scientific Innovation (2012). [Link]

  • Zheng, Z., et al. "4-(Imidazol-1-yl)benzoic acid." Acta Crystallographica Section E: Structure Reports Online 67.3 (2011): o524. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • SoftwareOne Marketplace. LogP. [Link]

  • ACD/Labs. Calculate Distribution Coefficients | LogD Prediction Software. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. [Link]

  • NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Sci-Hub. 4-(Imidazol-1-yl)benzoic acid. [Link]

Sources

An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)benzoic Acid: A Key Intermediate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-5-imidazolyl)benzoic acid, a substituted imidazole derivative, has emerged as a molecule of significant interest within the pharmaceutical landscape. Its structural motif is a key building block in the synthesis of potent and selective antagonists for the histamine H3 receptor. This receptor is a critical target in the central nervous system for the development of therapeutics aimed at treating a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, physicochemical properties, and its pivotal role in the development of next-generation neurological drugs.

Chemical Identity

IdentifierValue
CAS Number 305806-38-6[1]
IUPAC Name Benzoic acid, 4-(1-methyl-1H-imidazol-5-yl)-
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The proposed synthetic strategy involves the coupling of a boronic acid derivative of the methylated imidazole with a halogenated benzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

A plausible and efficient route for the synthesis is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Borylation of 1-methyl-5-iodo-1H-imidazole cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Hydrolysis A 1-methyl-5-iodo-1H-imidazole F 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole A->F B₂(pin)₂ B Bis(pinacolato)diboron C Pd(dppf)Cl₂ D Potassium Acetate E Dioxane, 80°C K Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate F->K G Methyl 4-bromobenzoate G->K H Pd(PPh₃)₄ I Sodium Carbonate J Toluene/Ethanol/Water, 80°C N This compound K->N Hydrolysis L NaOH, Water/Methanol M HCl (acidification)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

Materials:

  • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • Methyl 4-bromobenzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.0 eq), methyl 4-bromobenzoate (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and water. Bubble argon or nitrogen through the mixture for 20 minutes to degas the solution. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate.

  • Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis: Dissolve the purified methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate in a mixture of methanol and 2M aqueous sodium hydroxide. Stir the mixture at room temperature for 4-6 hours.

  • Acidification and Isolation: Monitor the hydrolysis by TLC. Once complete, remove the methanol under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 5-6 with 1M hydrochloric acid. The product will precipitate out of solution.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/Information
Melting Point Expected to be a solid with a relatively high melting point, likely >200 °C, due to the crystalline nature of benzoic acid derivatives and the potential for intermolecular hydrogen bonding.
Boiling Point High, likely decomposing before boiling at atmospheric pressure.
Solubility Sparingly soluble in water, with solubility increasing in acidic and basic aqueous solutions. Soluble in polar organic solvents such as DMSO and DMF.
pKa The carboxylic acid proton is expected to have a pKa around 4-5. The imidazole ring will have a pKa for the protonated form (pKaH) in the range of 6-7.

Application in Drug Development: A Precursor to Histamine H3 Receptor Antagonists

The primary utility of this compound lies in its role as a key intermediate for the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4] Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which is a therapeutic strategy for treating cognitive deficits and other neurological disorders.

The Histamine H3 Receptor Signaling Pathway

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Modulation Akt Akt Pathway G_protein->Akt Modulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Release Neurotransmitter Release PKA->Release Modulation MAPK->Release Modulation Akt->Release Modulation Neurotransmitter_Vesicle Neurotransmitter Vesicle Antagonist H3 Receptor Antagonist (derived from This compound) Antagonist->H3R

Caption: Simplified signaling pathway of the Histamine H3 receptor and the action of its antagonists.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of histamine H3 receptor antagonists. The synthetic route proposed herein, utilizing a Suzuki-Miyaura coupling, offers an efficient and adaptable method for its preparation on a laboratory scale. A thorough understanding of its synthesis, properties, and the biological rationale for its use is crucial for researchers and scientists working on the discovery and development of novel therapeutics for a range of challenging neurological disorders. The continued exploration of molecules derived from this key intermediate holds significant promise for advancing the field of neuropharmacology.

References

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. Available at: [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... ResearchGate. Available at: [Link]

  • Signaling pathways associated with the histamine H3 receptor. The... ResearchGate. Available at: [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Available at: [Link]

  • The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. PubMed Central. Available at: [Link]

  • 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound. Google Patents.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Process for the synthesis of 4H-imidazo[1,5-a][4][7]benzodiazepines, in particular midazolam and salts thereof. Google Patents. Available at:

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Patent Application Publication (10) Pub. No.: US 2008/0103305 A1. Googleapis. Available at: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... ResearchGate. Available at: [Link]

  • 4-1H-IMIDAZOL-1-YL BENZOIC ACID cas no 17616-04-5, 351.1+-25.0 Degreec. IndiaMART. Available at: [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • . RSC Publishing. Available at: [Link]

Sources

Foreword: The Imidazole-Carboxylic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Imidazole-Containing Carboxylic Acids

To the dedicated researchers, scientists, and drug development professionals who drive medical innovation, this guide offers a deep dive into a chemical scaffold of remarkable versatility: the imidazole-containing carboxylic acid. The imidazole ring, an electron-rich, five-membered heterocycle, is a cornerstone in medicinal chemistry, found in essential biomolecules like the amino acid histidine and numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, including its aromaticity, polarity, and ability to act as both a hydrogen bond donor and acceptor, allow it to form robust interactions with a multitude of biological targets.[4][5]

When this privileged scaffold is functionalized with a carboxylic acid moiety, its therapeutic potential is further amplified. The carboxyl group enhances hydrophilicity, improving pharmacokinetic profiles, and provides a critical anchor point for binding to enzyme active sites and receptors through ionic interactions and hydrogen bonding.[1][6][7] This guide moves beyond a simple cataloging of activities. It is structured to provide a causal understanding of why this molecular architecture is so effective, detailing the mechanistic underpinnings of its diverse biological actions and providing field-proven, self-validating protocols for its evaluation.

Section 1: The Chemical Foundation of Biological Activity

The imidazole ring is an amphoteric, planar, and aromatic heterocycle.[4] With a pKa of approximately 7 for its conjugate acid, it can be protonated or deprotonated under physiological conditions, making it a versatile player in acid-base catalysis within enzyme active sites.[6] The addition of a carboxylic acid group introduces a strongly acidic center, further enhancing the molecule's polarity and solubility, which can be a crucial first step in overcoming the bioavailability challenges of poorly soluble lead compounds.[1][6] This dual-functionality—a basic nitrogen center and an acidic carboxyl group—creates a zwitterionic potential that is key to its interaction with complex biological systems.

Common Synthetic Pathways

The generation of novel imidazole-containing carboxylic acids is fundamental to exploring their therapeutic potential. Several classical and modern synthetic routes are employed, each with strategic advantages. The choice of synthesis is often dictated by the desired substitution pattern on the imidazole core.

  • Debus-Radziszewski Synthesis: A foundational method involving the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form a tri-substituted imidazole.[6] This one-pot reaction is efficient for creating a diverse library of analogs.

  • Marckwald Synthesis: This route is particularly useful for producing 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate. The sulfur group can then be oxidatively removed to yield the desired imidazole.[8]

Below is a generalized workflow for the synthesis and initial screening of a novel imidazole carboxylic acid derivative.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase A Precursor Selection (e.g., Dicarbonyl, Aldehyde) B One-Pot Reaction (e.g., Radziszewski Synthesis) A->B C Purification & Isolation (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, FTIR, Mass Spec) C->D E Primary Assay (e.g., Antimicrobial MIC) D->E Pure Compound F Secondary Assay (e.g., Cytotoxicity MTT) E->F G Mechanism of Action Study (e.g., Enzyme Inhibition Assay) F->G H Lead Compound Identification G->H

Caption: Generalized workflow from synthesis to lead identification.

Section 2: Antimicrobial and Antibiotic Resistance Applications

One of the most prominent activities of imidazole-containing carboxylic acids is their antimicrobial effect. Derivatives have demonstrated broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] The proposed mechanisms often involve the disruption of critical cellular processes like DNA replication or cell wall synthesis.[9]

Mechanism Spotlight: Inhibition of Metallo-β-Lactamases (MBLs)

A critical application in the fight against antimicrobial resistance is the inhibition of metallo-β-lactamases (MBLs). These bacterial enzymes are a primary cause of resistance to last-resort carbapenem antibiotics.[11] Imidazole-2-carboxylic acid derivatives have been identified as potent MBL inhibitors.[11][12] The carboxylic acid moiety coordinates with the zinc ions in the MBL active site, while the imidazole ring forms additional interactions, effectively neutralizing the enzyme and restoring the efficacy of co-administered β-lactam antibiotics.[11]

Structure-activity relationship (SAR) studies have shown that substituents at the N-1 position of the imidazole ring are crucial for potent inhibition of Class B1 MBLs, such as VIM-type enzymes.[11]

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Indolylbenzo[d]imidazole Derivatives (e.g., 3ao)Staphylococcus aureus (MRSA)< 1.0[13]
Quinolone-Nitroimidazole Hybrids (e.g., 62e)Escherichia coli4.9–17 µM[14]
4-Carboxylic Imidazole DerivativesPseudomonas aeruginosaVaries[15]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a test compound, a self-validating system for assessing antimicrobial potency.

Objective: To determine the lowest concentration of an imidazole carboxylic acid derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (imidazole derivative), stock solution in DMSO.

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer.

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria on an appropriate agar plate overnight at 37°C.

    • Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approx. 5 x 10⁵ CFU/mL in the assay wells. The causality here is critical: an incorrect inoculum density is a primary source of error in susceptibility testing.

  • Compound Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Self-Validation Controls:

      • Growth Control: Wells with CAMHB and inoculum only (no compound).

      • Sterility Control: Wells with CAMHB only (no inoculum or compound).

      • Positive Control: Wells with a serial dilution of a known antibiotic.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm. The growth control must show clear turbidity, and the sterility control must remain clear for the assay to be valid.

Section 3: Anticancer Activity and Mechanistic Pathways

The imidazole scaffold is present in numerous clinical anticancer agents, such as dacarbazine and nilotinib.[5][16][17] Imidazole-containing carboxylic acids exhibit potent antiproliferative activity against a range of cancer cell lines through diverse mechanisms, including the inhibition of tubulin polymerization, DNA damage, and modulation of key signaling pathways.[5]

Mechanism Spotlight: Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a context-dependent role in cancer, suppressing tumors in early stages but promoting metastasis later on.[18] Certain imidazole derivatives have been investigated for their potential to modulate this pathway. Inhibition of TGF-β signaling can prevent epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.

TGF_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFB->Receptor SMAD Smad2/3 Phosphorylation Receptor->SMAD Kinase Activity SMAD4 Smad4 Complex SMAD->SMAD4 Transcription Gene Transcription (e.g., EMT factors) SMAD4->Transcription Nucleus Nucleus Imidazole Imidazole Carboxylic Acid Derivative Imidazole->Receptor Inhibition

Caption: Potential inhibition of the TGF-β/Smad signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineActivity / IC₅₀ ValueReference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical)0.737 ± 0.05 µM[19]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (Colon)1.194 ± 0.02 µM[19]
BZML (Imidazole Derivative)SW480 (Colorectal)27.42 nM[5]
Imidazole-Pyridine Hybrid (41)HCC827 (Lung)0.00088–1.81 μM[5]
Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay for assessing the cytotoxic effect of a compound on cancer cells. Its self-validating nature relies on the inclusion of appropriate controls.

Objective: To determine the IC₅₀ value of an imidazole carboxylic acid derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound, stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Positive control cytotoxic drug (e.g., Doxorubicin).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Self-Validation Controls:

      • Untreated Control: Cells treated with medium containing the same concentration of DMSO as the highest dose of the test compound.

      • Blank Control: Wells with medium only (no cells).

      • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated (vehicle) control: Viability % = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[18]

Section 4: Broad-Spectrum Enzyme Inhibition

Beyond MBLs, imidazole-carboxylic acid derivatives have been shown to inhibit other key enzymes implicated in human disease.

  • Cyclooxygenase (COX) Inhibition: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters act as COX-1 inhibitors, suggesting potential anti-inflammatory and antiplatelet activity.[20] For example, one ester derivative exhibited COX-1 inhibition with an IC₅₀ of 0.4 µM.[20]

  • Antiplatelet Activity: These compounds can also antagonize platelet-activating factor (PAF) and ADP receptors, further contributing to their antiplatelet effects.[20][21] This multi-target profile makes them interesting candidates for cardiovascular drug development.

Section 5: Concluding Remarks and Future Directions

The imidazole-containing carboxylic acid scaffold represents a validated and highly fruitful starting point for the design of novel therapeutics. Its chemical tractability and ability to interact with a wide array of biological targets have cemented its status as a privileged structure in medicinal chemistry.[2][4] The diverse biological activities—spanning from antimicrobial and anticancer to specific enzyme inhibition—underscore its remarkable versatility.[6][22]

Future research should focus on leveraging structure-guided design and computational modeling to optimize the potency and selectivity of these compounds.[11] A deeper understanding of their pharmacokinetic and toxicological profiles will be essential for translating promising in vitro results into clinical candidates.[11] The continued exploration of novel derivatives, guided by the robust experimental frameworks outlined in this guide, will undoubtedly lead to the development of next-generation therapies for infectious diseases, cancer, and beyond.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Indian Chemical Society. Available at: [Link]

  • Anonymous. (n.d.). Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]

  • Anonymous. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, D., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link]

  • Boettcher, H., et al. (2002). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. Available at: [Link]

  • Anonymous. (n.d.). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences Research. Available at: [Link]

  • Wang, D., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. Available at: [Link]

  • Shawkat, H. J., et al. (2021). Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate. Available at: [Link]

  • Noman, M. Y., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]

  • Galeazzi, E., et al. (1998). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry. Available at: [Link]

  • Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Available at: [Link]

  • Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Kazakh National Medical University. Available at: [Link]

  • Abignente, E., et al. (1983). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Available at: [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research. Available at: [Link]

  • Noolvi, M. N., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Boettcher, H., et al. (2002). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). 1H-Imidazole-4-carboxylic acid. LookChem. Available at: [Link]

  • Anonymous. (n.d.). FDA approved imidazole containing drugs. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. Available at: [Link]

  • Eltyshev, V. Y., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • Liu, Y. C., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

Sources

The Emergence of 4-(1-Methyl-5-imidazolyl)benzoic Acid: A Key Scaffold in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-5-imidazolyl)benzoic Acid, a heterocyclic carboxylic acid, has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. Its rigid structure, combined with the specific arrangement of its nitrogen atoms and carboxylic acid group, provides a unique scaffold for designing potent and selective ligands for various biological targets. This technical guide delves into the discovery, history, and synthetic methodologies of this important compound, providing researchers with a comprehensive understanding of its significance and practical application in drug development.

Historical Context and Discovery

The imidazole ring is a ubiquitous feature in biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] This prevalence has long inspired medicinal chemists to explore imidazole derivatives for therapeutic applications. The specific isomer, this compound (CAS 305806-38-6), gained prominence with the intensive research and development of histamine H3 receptor antagonists.[2]

The histamine H3 receptor, primarily expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[3][4] Antagonists of this receptor have shown therapeutic potential for a range of neurological and psychiatric conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and epilepsy.[2] The 1-methyl-5-phenylimidazole scaffold, of which this compound is a key example, proved to be a highly effective pharmacophore for achieving potent and selective H3 receptor blockade.[3]

While the precise first synthesis of this compound is not prominently documented in a single seminal paper, its emergence is intrinsically linked to the patent literature surrounding the development of these H3 receptor antagonists in the early 2000s. Pharmaceutical companies, in their quest for novel CNS drug candidates, synthesized and screened vast libraries of imidazole-containing compounds, leading to the identification of this particular benzoic acid derivative as a crucial intermediate.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted imidazole ring followed by modification of a precursor functional group to the carboxylic acid. A common and illustrative approach involves a multi-step sequence starting from more readily available precursors.

Key Synthetic Precursor: 1-Methyl-1H-imidazole-5-carboxylic acid

A closely related and often utilized starting material or key intermediate is 1-methyl-1H-imidazole-5-carboxylic acid. A Chinese patent describes a synthetic route to derivatives of this compound, highlighting a practical approach to this important scaffold.[5] The general strategy involves the condensation of appropriate starting materials to form the imidazole ring, followed by N-methylation.

Illustrative Synthetic Pathway

A plausible and efficient synthetic route to this compound is outlined below. This pathway is a composite of established organic chemistry principles and strategies observed in the synthesis of related 1,5-disubstituted imidazoles.

Synthesis_Pathway cluster_0 Synthesis of this compound A 4-Bromobenzaldehyde D 1,5-disubstituted imidazole intermediate (4-(4-Bromophenyl)-1H-imidazole) A->D Debus Synthesis B Ammonia B->D C Glyoxal C->D F N-Methylated Intermediate (4-(4-Bromophenyl)-1-methyl-1H-imidazole) D->F N-Methylation E Methylating Agent (e.g., Methyl Iodide) E->F I This compound F->I Lithiation & Carboxylation G Organometallic Reagent (e.g., n-BuLi) G->I H Carbon Dioxide (CO2) H->I

Caption: A representative synthetic pathway to this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole (Debus Synthesis)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add an aqueous solution of glyoxal (1 equivalent) and a concentrated solution of ammonia (excess).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(4-bromophenyl)-1H-imidazole.

Step 2: N-Methylation of 4-(4-Bromophenyl)-1H-imidazole

  • Dissolve 4-(4-bromophenyl)-1H-imidazole (1 equivalent) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.

  • Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(4-bromophenyl)-1-methyl-1H-imidazole.

Step 3: Lithiation and Carboxylation

  • Dissolve 4-(4-bromophenyl)-1-methyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or add crushed dry ice pellets to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 305806-38-6[6][7][8]
Molecular Formula C₁₁H₁₀N₂O₂[6]
Molecular Weight 202.21 g/mol [6]
Appearance Off-white to pale yellow solid(Typical)
Purity ≥95% (Commercially available)[2]

Characterization of the final product and intermediates is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the substituents on the imidazole and benzene rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of histamine H3 receptor antagonists.[2] The carboxylic acid group serves as a versatile handle for further chemical modifications, allowing for the introduction of various amide or ester functionalities to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Applications cluster_1 Role in Drug Discovery Core This compound Intermediate Key Intermediate Core->Intermediate Modification Chemical Modification (Amide/Ester Formation) Intermediate->Modification Versatile Handle SAR Structure-Activity Relationship Studies Modification->SAR Optimization Lead Optimization SAR->Optimization Drug_Candidate Histamine H3 Receptor Antagonist Drug Candidate Optimization->Drug_Candidate CNS_Disorders Therapeutic Target: Neurological Disorders Drug_Candidate->CNS_Disorders Treats

Caption: The role of this compound in the drug discovery pipeline.

The development of potent and selective H3 antagonists has been a significant area of research for major pharmaceutical companies, with several compounds entering clinical trials for conditions like narcolepsy, Alzheimer's disease, and schizophrenia. The structural motif provided by this compound has been instrumental in the design of these clinical candidates.

Conclusion

This compound represents a significant achievement in medicinal chemistry, born from the systematic exploration of the imidazole scaffold for CNS drug discovery. Its history is intertwined with the development of histamine H3 receptor antagonists, and its synthesis, while requiring a multi-step approach, is achievable through established and reliable organic chemistry methodologies. For researchers and scientists in the field of drug development, a thorough understanding of the history, synthesis, and application of this key intermediate is invaluable for the design and creation of the next generation of therapeutics for neurological disorders.

References

[6] CAS NO. 305806-38-6 | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid. (n.d.). Chemical Synthesis. Retrieved January 19, 2026, from [Link]

[9] this compound. (n.d.). Xidian Chemical. Retrieved January 19, 2026, from [Link]

[2] this compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

[5] CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020). Google Patents. Retrieved January 19, 2026, from

[3] Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group. Retrieved January 19, 2026, from [Link]

[10] A new family of H3 receptor antagonists based on the natural product Conessine. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

[11] Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

[12] Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

[13] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

[14] Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

[15] US 2008/0103305 A1 - (12) Patent Application Publication (10) Pub. No.:. (n.d.). Google APIs. Retrieved January 19, 2026, from [Link]

[1] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Dovepress. Retrieved January 19, 2026, from [Link]

[16] Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

[17] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

[4] Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. (2021). PMC. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the analytical techniques used to elucidate and confirm the structure of 4-(1-Methyl-5-imidazolyl)benzoic Acid. As a molecule of interest in medicinal chemistry and materials science, rigorous structural verification is paramount. This guide details the principles, experimental protocols, and interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy as applied to this specific compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to obtain and interpret spectroscopic data for novel chemical entities.

Introduction

Chemical Structure and Properties

This compound is a bifunctional organic molecule featuring a carboxylic acid group attached to a benzene ring, which is in turn substituted with a 1-methylimidazole moiety. This unique combination of a classic aromatic acid and a heterocyclic ring imparts specific chemical properties that are reflected in its spectroscopic data. The structural confirmation of such molecules is a critical step in any research and development pipeline.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Overview of Spectroscopic Analysis

Structural elucidation of a novel compound is a puzzle solved by combining information from multiple analytical techniques.

  • Mass Spectrometry (MS) provides the molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

This guide will walk through each technique, presenting a standardized protocol and a detailed interpretation of the expected data for this compound.

Mass Spectrometry (MS)

Principle of the Technique

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like the topic compound.[1] It transfers ions from a solution into the gas phase, allowing for the determination of the molecular mass with minimal fragmentation.[2] This is crucial for obtaining the molecular weight of the parent compound.[3]

Experimental Protocol: ESI-MS
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization : Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[2]

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the accurate mass.[4]

Predicted Data and Interpretation

For this compound (C₁₁H₁₀N₂O₂), the exact mass is 202.0742 g/mol .

IonPredicted m/z (Monoisotopic)Interpretation
[M+H]⁺203.0815The protonated molecular ion, confirming the molecular weight.
[M+Na]⁺225.0635A common adduct observed in ESI-MS, providing further confidence.

The primary peak of interest is the [M+H]⁺ ion. High-resolution mass spectrometry would allow for the confirmation of the elemental composition (C₁₁H₁₁N₂O₂⁺) based on the highly accurate mass measurement, distinguishing it from other potential isobaric compounds. Fragmentation patterns of 1-methylimidazole typically involve the loss of HCN or a hydrogen molecule.[5][6]

Infrared (IR) Spectroscopy

Principle of the Technique

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation for solids and liquids.[7] The IR beam interacts with the sample at the surface of a crystal, and the absorption of specific frequencies of light corresponds to the vibrational modes of the functional groups within the molecule.[8]

Experimental Protocol: ATR-FTIR
  • Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic crystal absorptions.[8]

  • Sample Application : Place a small amount of the solid this compound onto the ATR crystal.[9]

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

  • Data Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation

The IR spectrum will be dominated by features from the carboxylic acid and the substituted aromatic rings.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][12]
~3100-3000C-H stretchAromatic & ImidazoleStretching vibrations of the C-H bonds on the benzene and imidazole rings.
~2950C-H stretchMethyl (CH₃)Stretching of the C-H bonds of the methyl group.
~1710-1680C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[12]
~1610, ~1500C=C stretchAromatic RingVibrations associated with the carbon-carbon double bonds within the benzene ring.
~1320-1210C-O stretchCarboxylic AcidStretching of the carbon-oxygen single bond in the carboxylic acid group.[12]
~950 (broad)O-H bendCarboxylic AcidOut-of-plane bending of the hydrogen-bonded O-H group.[13]

The presence of the extremely broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), providing information about the chemical environment, connectivity, and number of different types of atoms.

¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is observable).[14] Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrument Setup : Insert the NMR tube into the spectrometer.[15] The instrument then performs locking (stabilizing the magnetic field using the deuterium signal from the solvent) and shimming (optimizing the homogeneity of the magnetic field).[14][16]

  • Acquisition : Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, number of scans) and acquire the data.

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Predicted δ (ppm)IntegrationMultiplicityAssignmentInterpretation
~13.01Hbroad singletCOOHThe acidic proton of the carboxylic acid, typically very downfield and broad.
~8.2-8.02HDoubletH-aProtons on the benzoic acid ring ortho to the carboxyl group.
~7.8-7.62HDoubletH-bProtons on the benzoic acid ring ortho to the imidazole group.
~7.71HSingletH-dProton at the C2 position of the imidazole ring.
~7.51HSingletH-cProton at the C4 position of theimidazole ring.
~3.83HSingletN-CH₃Protons of the methyl group on the imidazole nitrogen.

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The two doublets for the benzoic acid protons (H-a and H-b) would likely show a typical ortho-coupling pattern (J ≈ 8 Hz). The protons on the imidazole ring (H-c and H-d) and the methyl group protons appear as singlets because they lack adjacent proton neighbors to couple with.

¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but typically requires a higher sample concentration (20-50 mg) or a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[14]

The ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Predicted δ (ppm)AssignmentInterpretation
~167C=OCarboxylic acid carbonyl carbon.
~140-120Aromatic & Imidazole CMultiple peaks for the 8 carbons of the benzene and imidazole rings. Specific assignments require more advanced 2D NMR techniques.
~35N-CH₃Methyl carbon attached to the imidazole nitrogen.[17]

The downfield signal around 167 ppm is characteristic of a carboxylic acid carbon. The cluster of peaks between 140 and 120 ppm represents the aromatic and heterocyclic carbons. The most upfield signal around 35 ppm corresponds to the methyl group carbon.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound is not a linear process but an integrated workflow where each piece of data corroborates the others.

Diagram 2: Integrated Spectroscopic Workflow

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (ESI-MS) H_NMR 1H NMR MS->H_NMR Provides Molecular Formula (C11H10N2O2) IR Infrared Spectroscopy (ATR-FTIR) IR->H_NMR Confirms Functional Groups (-COOH, Aromatic) C_NMR 13C NMR H_NMR->C_NMR Identifies Proton Environments & Connectivity Structure Final Structure Confirmed: This compound H_NMR->Structure Confirms H-Framework C_NMR->Structure Confirms Carbon Skeleton

Workflow for combining spectroscopic data to confirm molecular structure.

This systematic approach ensures a high degree of confidence in the final structural assignment. The molecular formula from MS provides the foundation, the functional groups from IR offer key structural motifs, and the detailed atomic connectivity from NMR assembles the final, validated structure.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides unique and complementary information, and when integrated, they allow for an unambiguous confirmation of the molecule's identity, purity, and chemical structure. The protocols and interpretive guides provided herein serve as a robust framework for the analysis of this compound and other novel chemical entities in a research and development setting.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
  • Badea, L., & Voegele, F. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 387-407. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Retrieved from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry.
  • Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-METHYL-5-[(2-NITRO-2-PHENYL)-ETHENYL]-IMIDAZOLE. (n.d.). SpectraBase.
  • Supporting Information For. (n.d.).
  • Static 13C NMR spectra of (a) 4-hexyloxy benzoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Hodges, R., & Grimmett, M. S. (1968). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Australian Journal of Chemistry, 21(4), 1085-1089.
  • Goolsby, B., & Brodbelt, J. S. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(6), 1270-1276. Retrieved from [Link]

  • CH362: Use of IR Spectrometer with an ATR cell. (n.d.). Oregon State University.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. (2001). West Virginia University. Retrieved from [Link]

  • N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. (1979). Analytical Chemistry. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part II: A Physical Chemistry Laboratory Experiment on Surface Adsorption. (2002). Journal of Chemical Education. Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Retrieved from [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4(or 5)-methyl-2-phenylimidazole. (n.d.). SpectraBase.
  • Benzoic acid, 4-[(phenoxyacetyl)amino]-. (n.d.). SpectraBase.
  • 4-Benzoyl benzoic acid. (n.d.). SpectraBase.
  • 4-Benzoyl benzoic acid. (n.d.). SpectraBase.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Methylimidazole in Tea by High Resolution Mass Spectrometry and Investigation of Its Source. (2025). PubMed. Retrieved from [Link]

  • Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2022). MDPI. Retrieved from [Link]

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. (n.d.). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • 4-(Imidazol-1-yl)benzoic acid. (2010). ResearchGate. Retrieved from [Link]

  • Himaja, M., Priyanka, P., Vinodhini, V., Karigar, A., & Mali, S. V. (2012). SYNTHESIS OF 4-[(4)5- IMIDAZOLYL] BENZOYL DERIVATIVES OF AMINO ACIDS AND PEPTIDES AS POTENT ANTHELMINTIC AGENTS. Journal of Pharmaceutical and Scientific Innovation, 1(5), 45-49.
  • 4,5-Diphenylimidazole. (n.d.). PubChem. Retrieved from [Link]

  • 1-Phenylimidazole. (n.d.). SpectraBase.

Sources

A Guide to the Crystal Structure Analysis of Imidazolyl-Substituted Benzoic Acids: A Case Study of 4-(Imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Structural Elucidation

In the realms of medicinal chemistry and materials science, the adage "structure dictates function" is a foundational principle. For researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a prerequisite for rational drug design, polymorphism screening, and the development of novel materials. Imidazole-based benzoic acids are a class of compounds of significant interest, serving as versatile building blocks for pharmaceuticals and as ligands in the construction of complex coordination polymers.[1][2][3]

This guide focuses on the comprehensive process of crystal structure analysis, a critical technique for revealing this atomic-level architecture. Our target molecule of interest is 4-(1-Methyl-5-imidazolyl)benzoic Acid (Formula: C₁₁H₁₀N₂O₂), a key intermediate in the synthesis of histamine H3 receptor antagonists, which are investigated for treating neurological disorders like Alzheimer's disease and ADHD.[4][5]

While the importance of this compound is clear, a detailed, publicly available single-crystal X-ray diffraction study for this specific compound is not presently available. Therefore, to provide a robust and data-driven technical guide, we will use the closely related and thoroughly characterized isomer, 4-(Imidazol-1-yl)benzoic Acid (Formula: C₁₀H₈N₂O₂), as a definitive case study.[1][6] The principles and methodologies detailed herein are directly applicable and provide a field-proven blueprint for the analysis of the target compound and other similar molecular systems. This case study, based on the work of Zheng et al. (2011), will walk the reader through the entire workflow, from chemical synthesis to the final interpretation of supramolecular interactions.[1][2]

Part 1: Synthesis and Crystallization — The Genesis of a Perfect Crystal

Expertise & Experience: The journey of crystal structure analysis begins long before the sample is exposed to an X-ray beam. The synthesis of the pure compound and the subsequent growth of high-quality single crystals are the most critical, and often rate-limiting, steps. The internal order of the crystal directly determines the resolution and quality of the diffraction data. A flawed crystal yields ambiguous data, rendering any subsequent analysis unreliable. The protocols below are designed not just for synthesis, but for achieving the crystallographic-grade purity necessary for successful diffraction experiments.

Detailed Experimental Protocol: Synthesis of 4-(Imidazol-1-yl)benzoic Acid

This synthesis is a two-step process adapted from established procedures.[1]

Step 1: Synthesis of 4-(Imidazol-1-yl)benzaldehyde (Intermediate)

  • Setup: Charge a 150 mL round-bottom flask with a magnetic stirrer and fit it with a reflux condenser.

  • Reagents: Add imidazole (44 mmol), potassium carbonate (K₂CO₃, 6.00 g, 43 mmol), 30 mL of dimethyl sulfoxide (DMSO), and a catalytic amount of Aliquat 336.

  • Reaction: Heat the mixture to 363 K (90 °C). Add 4-fluorobenzaldehyde (4.5 mL, 42 mmol) dropwise to the stirred mixture over 15 minutes.

  • Reflux: After the addition is complete, maintain the reaction mixture at a reflux temperature of 353 K (80 °C) for 24 hours.

  • Workup: Cool the reaction to room temperature and pour it into 150 mL of ice-water. A precipitate will form.

  • Purification: Filter the crude product, wash it thoroughly with distilled water, and dry it in vacuo. Recrystallize the intermediate from ethyl acetate to achieve analytical purity.

Step 2: Oxidation to 4-(Imidazol-1-yl)benzoic Acid

  • Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add the purified intermediate product (12.5 mmol) and 15 mL of a 20% (w/w) aqueous sodium hydroxide (NaOH) solution.

  • Initial Reaction: Stir and heat the mixture at 333 K (60 °C) for 30 minutes.

  • Oxidation: Add silver nitrate (AgNO₃, 4.00 g, 24 mmol) to the mixture portion-wise.

  • Reflux: Heat the reaction mixture to reflux at 333 K (60 °C) for 24 hours.

  • Isolation: Cool the mixture to room temperature and filter to remove inorganic precipitates.

  • Precipitation: Transfer the filtrate to a beaker. While stirring, add 1 M hydrochloric acid (HCl) dropwise to adjust the pH to approximately 2. A large amount of sediment (the desired product) will form.

  • Final Purification: Filter the solid product. The final, pure compound is obtained by recrystallization from ethanol, yielding yellow crystals.[1]

Detailed Experimental Protocol: Single Crystal Growth

Trustworthiness: The goal of this protocol is to produce a single, defect-free crystal. Slow evaporation is a trusted method because it allows molecules to transition from the disordered solution phase to a highly ordered solid phase in a controlled manner, minimizing the formation of polycrystalline aggregates or amorphous solids.

  • Solution Preparation: Prepare a saturated solution of the purified 4-(Imidazol-1-yl)benzoic acid in a suitable solvent, such as ethanol.[1] Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant room temperature.

  • Harvesting: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, transparent crystal of appropriate size (e.g., 0.30 × 0.20 × 0.20 mm) for X-ray analysis.[1]

Visualization: Synthesis & Crystallization Workflow

G cluster_synthesis Synthesis Phase cluster_crystallization Crystallization Phase reagents Step 1: Imidazole + 4-Fluorobenzaldehyde intermediate Step 2: Oxidation with AgNO3 / NaOH reagents->intermediate Reflux in DMSO acid Step 3: Acidification with HCl intermediate->acid Reflux product Crude Product: 4-(Imidazol-1-yl)benzoic Acid acid->product Precipitation re_xtal Recrystallization from Ethanol product->re_xtal filtration Hot Filtration re_xtal->filtration evaporation Slow Evaporation filtration->evaporation crystal Single Crystal for XRD evaporation->crystal

Caption: Workflow from starting reagents to a single crystal.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Expertise & Experience: SC-XRD is the definitive method for determining the atomic structure of a crystalline solid. The experiment involves irradiating a single crystal with a focused beam of X-rays and measuring the positions and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. The choice of instrumentation and software is critical for obtaining high-quality data.

Detailed Experimental Protocol: Data Collection and Structure Refinement

Trustworthiness: Each step in this workflow includes internal validation checks. The data reduction software calculates quality metrics (e.g., R_int), and the refinement process is guided by goodness-of-fit indicators (S) and R-factors, ensuring the final structural model is a statistically robust representation of the experimental data.

  • Crystal Mounting & Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed on the diffractometer. For this case study, a Bruker SMART CCD diffractometer was used.[1][2]

    • The instrument is equipped with a fine-focus sealed tube generating Molybdenum Kα radiation (λ = 0.71073 Å) .[2]

    • Data was collected at a constant temperature of 296 K .[1][2]

    • A series of diffraction images are collected as the crystal is rotated through various angles (φ and ω scans) to capture a complete sphere of diffraction data.[2]

  • Data Reduction:

    • The raw diffraction images are processed using software like SAINT (Bruker, 2002).[1] This step integrates the intensities of the thousands of measured reflections and refines the unit cell parameters.

    • An absorption correction is applied using a multi-scan method with software such as SADABS .[1][2] This is crucial to correct for the absorption of X-rays by the crystal itself, which can vary depending on the path length through the crystal for each reflection.

  • Structure Solution:

    • The structure is solved using software incorporating direct methods, such as SHELXTL (Sheldrick, 2008).[1]

    • Direct methods are powerful algorithms that use statistical relationships between reflection intensities to determine the phases of the structure factors, which is the central challenge in crystallography (the "phase problem").

    • This initial solution provides an electron density map where the positions of most non-hydrogen atoms can be located.

  • Structure Refinement:

    • The atomic model is refined against the experimental data using a full-matrix least-squares method on F².[1]

    • This iterative process adjusts the atomic coordinates (x, y, z) and anisotropic displacement parameters (describing thermal motion) for each non-hydrogen atom to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • Hydrogen atoms are typically placed in geometrically idealized positions and refined using a riding model, where their positions are geometrically dependent on their parent atom.[1]

Visualization: SC-XRD Analysis Workflow

G cluster_processing Data Processing & Refinement crystal Single Crystal diffractometer X-ray Diffraction (Bruker SMART CCD) crystal->diffractometer raw_data Raw Diffraction Images diffractometer->raw_data reduction Data Reduction (SAINT) raw_data->reduction absorption Absorption Correction (SADABS) reduction->absorption solution Structure Solution (SHELXTL - Direct Methods) absorption->solution refinement Structure Refinement (Least-Squares on F²) solution->refinement final_model Final Structural Model (CIF File) refinement->final_model

Caption: The workflow for single-crystal X-ray analysis.

Part 3: Structural Interpretation — From Data to Chemical Insight

Authoritative Grounding: This section translates the refined crystallographic data into meaningful chemical and physical information. The parameters presented in the tables are the final, validated results of the experiment, providing the authoritative basis for all structural claims.

Crystallographic Data and Refinement Details

The quantitative results of the crystal structure determination for 4-(Imidazol-1-yl)benzoic acid are summarized below.[1][2]

ParameterValue
Empirical Formula C₁₀H₈N₂O₂
Formula Weight 188.18 g/mol
Temperature 296 K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group Pc
Unit Cell Dimensions a = 4.1443 (11) Å
b = 6.6561 (19) Å
c = 15.706 (4) Å
β = 101.023 (7)°
Volume (V) 425.3 (2) ų
Z (Molecules/Unit Cell) 2
Density (calculated) 1.470 Mg/m³
Absorption Coeff. (μ) 0.11 mm⁻¹
F(000) 196
Reflections Collected 2483
Independent Reflections 782 [R_int = 0.032]
Final R indices [I>2σ(I)] R1 = 0.040, wR2 = 0.104
Goodness-of-fit (S) 0.71
Analysis of the Molecular Structure

The refined structure reveals that the molecule is not perfectly planar. The imidazole and benzene rings are twisted relative to each other, forming a dihedral angle of 14.5 (1)° .[1][7][8] This deviation from planarity is significant as it suggests that a fully conjugated system is sterically disfavored. This conformation influences the molecule's overall shape, which is a critical parameter for its interaction with biological targets or its packing in a solid-state material.

Analysis of Supramolecular Features: The Hydrogen-Bonding Network

Perhaps the most important insights for drug development and materials science come from analyzing how molecules interact with each other in the crystal lattice. These non-covalent interactions dictate properties like solubility, melting point, and stability.

In the crystal of 4-(Imidazol-1-yl)benzoic acid, two key interactions define the supramolecular architecture:

  • O—H···N Hydrogen Bonds: The primary and strongest interaction is a classic hydrogen bond between the carboxylic acid hydroxyl group (O—H) of one molecule and the unprotonated nitrogen atom (N2) of the imidazole ring of an adjacent molecule. These interactions link the molecules head-to-tail, forming infinite one-dimensional (1D) chains that extend along the [-101] crystallographic direction.[1][2]

  • C—H···O Weak Hydrogen Bonds: These 1D chains are further organized into two-dimensional (2D) sheets. This is accomplished through weaker C—H···O interactions, where a hydrogen atom on the imidazole ring (C9—H9) interacts with a carbonyl oxygen atom (O2) of a molecule in a neighboring chain.[2] These sheets are parallel to the (102) crystal plane.[1][2]

The combination of these strong and weak hydrogen bonds creates a robust and highly ordered 3D network.

Hydrogen-Bond Geometry

The precise geometry of these key interactions provides a quantitative measure of their strength and directionality.[2]

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
O1—H1···N20.821.832.645 (5)178(i) x-1, -y, z+1/2
C9—H9···O20.932.423.332 (6)168(ii) x+1, -y+1, z-1/2
Visualization: Intermolecular Hydrogen Bonding

G cluster_chain 1D Chain Formation cluster_sheet 2D Sheet Formation mol1 Molecule A O1-H1 N2 C9-H9 O2 mol2 Molecule B O1-H1 N2 C9-H9 O2 mol1:o1->mol2:n2 O-H···N Hydrogen Bond (Forms 1D Chains) mol3 Molecule C O1-H1 N2 C9-H9 O2 mol2:c9->mol3:o2 C-H···O Interaction (Links Chains into Sheets)

Caption: Key hydrogen bonds building the crystal structure.

Conclusion and Forward Outlook

This guide has detailed the multi-step process of crystal structure analysis using 4-(Imidazol-1-yl)benzoic acid as a comprehensive, data-backed case study. We have journeyed from the synthesis of high-purity material and the growth of single crystals to the intricacies of X-ray data collection, structure solution, and refinement. The final interpretation reveals a molecule with a non-planar conformation and a robust supramolecular architecture governed by a hierarchy of O—H···N and C—H···O hydrogen bonds.

For scientists in drug development, this level of detail is invaluable. The precise knowledge of the dihedral angle informs computational docking studies, while the identification of key hydrogen bond donors (the carboxylic acid) and acceptors (the imidazole nitrogen) provides a direct roadmap for understanding how this molecule—and its derivatives like this compound—might interact with a protein active site. This structural blueprint is the empirical foundation upon which further research, including the design of more potent and selective histamine H3 receptor antagonists, can be confidently built.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Semantic Scholar. [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Sci-Hub. [Link]

  • Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Jasinski, J. P., et al. (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. [Link]

  • Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chembase.cn. (n.d.). 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid Product Description. Chembase.cn. [Link]

Sources

potential therapeutic targets of 4-(1-Methyl-5-imidazolyl)benzoic Acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(1-Methyl-5-imidazolyl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative for Novel Drug Scaffolds

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to addressing unmet medical needs. The imidazole ring system, a five-membered aromatic heterocycle, represents a "privileged scaffold" due to its versatile binding properties and prevalence in numerous clinically approved drugs.[1][2] This guide focuses on a specific, yet promising, subset of this chemical class: derivatives of this compound. While direct, extensive research on this particular scaffold is emerging, its structural motifs suggest a high potential for interaction with several well-validated therapeutic targets. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the most promising avenues of investigation and provide robust, field-proven methodologies for target validation.

The Imidazole Scaffold: A Foundation for Diverse Biological Activity

The unique electronic and structural characteristics of the imidazole ring, including its aromaticity, polarity, and ability to act as both a hydrogen bond donor and acceptor, enable it to interact with a wide array of biological macromolecules.[3][4][5] This inherent versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][6][7] Notably, in the realm of oncology, imidazole derivatives have been shown to modulate a diverse set of targets, providing a strong rationale for investigating the therapeutic potential of this compound derivatives in this and other disease areas.[2][8]

High-Priority Therapeutic Targets for this compound Derivatives

Based on an extensive review of the medicinal chemistry literature surrounding imidazole-based compounds, we have identified three high-priority, mechanistically distinct therapeutic targets for derivatives of this compound. The following sections will detail the scientific rationale for each proposed target and provide a comprehensive workflow for experimental validation.

Target I: Poly(ADP-ribose) Polymerase (PARP)

Scientific Rationale: The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[9] This "synthetic lethality" approach has led to the approval of several PARP inhibitors.[10] The imidazole scaffold is a recurring motif in numerous potent PARP inhibitors, suggesting that the this compound core could be effectively functionalized to bind within the NAD+ binding pocket of PARP.[9][11][12] The carboxamide moiety, often present in PARP inhibitors, can be readily incorporated into derivatives of the core molecule, further strengthening the rationale for this target.[10][11]

Experimental Validation Workflow:

PARP_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Screen Primary Biochemical Screen (e.g., HT-Glo PARP Assay) IC50_Determination IC50 Determination Biochemical_Screen->IC50_Determination Active Hits Mechanism_of_Action Mechanism of Action Studies (e.g., NAD+ Competition Assay) IC50_Determination->Mechanism_of_Action Potent Inhibitors Cell_Viability Cell Viability/Proliferation Assay (e.g., BRCA-mutant vs. WT cell lines) Mechanism_of_Action->Cell_Viability PAR_Formation PAR Formation Assay (Immunofluorescence or Western Blot) Cell_Viability->PAR_Formation Selective Cytotoxicity DNA_Damage DNA Damage Response Assay (e.g., γH2AX foci formation) PAR_Formation->DNA_Damage Xenograft_Model Xenograft Tumor Models (BRCA-mutant cell lines) DNA_Damage->Xenograft_Model PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis (e.g., PAR levels in tumor tissue) Xenograft_Model->PD_Biomarkers Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Panel_Screen Broad Kinase Panel Screen (e.g., >400 kinases) Dose_Response Dose-Response and Ki Determination Kinase_Panel_Screen->Dose_Response Identified Hits ATP_Competition ATP Competition Assay Dose_Response->ATP_Competition Target_Phosphorylation Target Phosphorylation Assay (Western Blot or ELISA) ATP_Competition->Target_Phosphorylation Downstream_Signaling Downstream Pathway Modulation Target_Phosphorylation->Downstream_Signaling Cell_Growth_Inhibition Cell Growth Inhibition Assay (in kinase-dependent cell lines) Downstream_Signaling->Cell_Growth_Inhibition Tumor_Xenograft Tumor Xenograft Model (driven by target kinase) Cell_Growth_Inhibition->Tumor_Xenograft Target_Inhibition_In_Vivo In Vivo Target Inhibition (Phospho-protein levels in tumor) Tumor_Xenograft->Target_Inhibition_In_Vivo

Caption: Workflow for the validation of kinase inhibition.

Detailed Protocol: Target Phosphorylation Assay (Western Blot)

  • Cell Lysis: Culture a kinase-dependent cancer cell line (e.g., A549 for EGFR) to 80% confluency. Treat with the test compound at various concentrations for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein of the target kinase and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: Densitometric analysis will reveal a dose-dependent reduction in the phosphorylated form of the target kinase in response to an active inhibitor.

Target III: c-Myc-Max Protein-Protein Interaction

Scientific Rationale: The transcription factor c-Myc is a potent oncoprotein that is overexpressed in a wide range of human cancers. [13]For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max. [13]Disrupting the c-Myc/Max protein-protein interaction (PPI) is a highly sought-after, albeit challenging, therapeutic strategy. [14]Recent studies have shown that benzimidazole derivatives can effectively inhibit this interaction, leading to downregulation of c-Myc protein levels and induction of apoptosis. [14]The core structure of this compound provides a scaffold that can be elaborated to present functionalities capable of disrupting the c-Myc/Max interface.

Experimental Validation Workflow:

cMyc_Inhibition_Workflow cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models PPI_Assay Primary PPI Assay (e.g., ELISA, FRET, or AlphaScreen) Direct_Binding Direct Binding Assay (e.g., SPR, ITC) PPI_Assay->Direct_Binding Confirmed Hits Co_IP Co-immunoprecipitation (Co-IP) of c-Myc and Max Direct_Binding->Co_IP Reporter_Assay c-Myc Target Gene Reporter Assay Co_IP->Reporter_Assay Cellular Activity Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V/PI staining) Reporter_Assay->Apoptosis_Assay cMyc_Driven_Tumor c-Myc-Driven Tumor Model (e.g., Burkitt's lymphoma xenograft) Apoptosis_Assay->cMyc_Driven_Tumor Target_Engagement In Vivo Target Engagement (e.g., Co-IP from tumor lysates) cMyc_Driven_Tumor->Target_Engagement

Caption: Workflow for validating c-Myc-Max interaction inhibitors.

Detailed Protocol: Co-immunoprecipitation (Co-IP)

  • Cell Treatment and Lysis: Treat a c-Myc overexpressing cell line (e.g., HL60 or Daudi) with the test compound or a known inhibitor for 12-24 hours. Lyse the cells with a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Max antibody.

  • Interpretation: A successful inhibitor will show a reduced amount of co-precipitated Max in the anti-c-Myc immunoprecipitate compared to the vehicle-treated control, indicating disruption of the c-Myc/Max heterodimer.

Quantitative Data Summary

While specific quantitative data for this compound derivatives is not yet widely published, the following table provides representative IC50 values for other imidazole derivatives against the proposed targets, offering a benchmark for future studies.

Target ClassExample Compound TypeRepresentative TargetReported IC50 Range
PARP Inhibitors Benzimidazole CarboxamidesPARP-1~4 nM [11]
Kinase Inhibitors 2-Phenyl BenzimidazolesVEGFR-23.37 - 6.30 µM [6]
c-Myc Inhibitors Benzimidazole Derivativesc-Myc/Max PPI4.08 - 7.86 µM (Cellular IC50) [14]

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, chemical space for therapeutic innovation. The structural analogy to a multitude of bioactive imidazole-containing compounds strongly suggests the potential for potent and selective modulation of key therapeutic targets, particularly in oncology. The proposed targets—PARP, various kinases, and the c-Myc/Max protein-protein interaction—are all clinically relevant and supported by a substantial body of evidence. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation and validation of these potential therapeutic avenues. It is our firm belief that a focused investigation into this chemical series, guided by the principles outlined herein, will yield novel drug candidates with the potential to significantly impact human health.

References

  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-140.
  • Li, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(10), 1901. [Link]

  • An acumen into anticancer efficacy of imidazole derivatives. (2024). Journal of Molecular Structure, 1301, 137330.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2023). Pharmaceutical Sciences, 29(1), 1-18.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

  • Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528.
  • Kumar, A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(14), 5481. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. [Link]

  • Wang, M., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(10), 1901. [Link]

  • Yildiz, I., et al. (2023). Cytotoxic activity, caspase-3 mediated apoptosis, and PARP-1 inhibition targeted molecular modeling studies of novel imidazole-fused hydrazones. Journal of Molecular Structure, 1272, 134179.
  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2023). Journal of the Chinese Chemical Society.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2019). ResearchGate. [Link]

  • Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. (2004).
  • Himaja, M., et al. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents.
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2022).
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2017).
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Heliyon, 9(7), e17869.
  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o595. [Link]

  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • 4-(Imidazol-1-yl)benzoic acid. (2011). PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. (2012).
  • 4-(Imidazol-1-yl)benzoic acid. (2011).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(7), 652. [Link]

  • 4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid. CD Bioparticles. [Link]

  • Castaneda, J. C., et al. (2014). Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c]o[1][3][8]xadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemMedChem, 9(10), 2274-2285. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PubMed Central. [Link]

Sources

solubility and stability of 4-(1-Methyl-5-imidazolyl)benzoic Acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(1-Methyl-5-imidazolyl)benzoic Acid for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, an active pharmaceutical ingredient (API). As the developability of any API is fundamentally linked to its physicochemical properties, a thorough understanding of its behavior in various solvents and under stress conditions is paramount. This document outlines detailed, field-proven protocols for determining thermodynamic solubility, pH-dependent solubility profiles, and intrinsic stability through forced degradation studies. The methodologies are grounded in regulatory expectations and scientific principles to ensure the generation of robust and reliable data, thereby guiding rational formulation development and establishing a sound basis for shelf-life prediction.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a heterocyclic compound featuring a carboxylic acid moiety and a substituted imidazole ring. This bifunctional nature imparts specific properties that dictate its behavior in pharmaceutical systems. The carboxylic acid group (pKa ~4-5) suggests that its aqueous solubility will be highly dependent on pH, while the imidazole ring, a known site for metabolic and chemical oxidation, can influence its stability.[1][2]

A comprehensive understanding of these characteristics during pre-formulation is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. Poor solubility can lead to low bioavailability, while instability can compromise drug safety and efficacy. This guide provides the experimental blueprint for characterizing these critical quality attributes.

Pre-Characterization of the Active Pharmaceutical Ingredient (API)

Before commencing solubility or stability studies, it is crucial to characterize the solid-state properties of the API batch being used. Different polymorphic forms or degrees of crystallinity can yield significantly different solubility and dissolution results.[3]

Essential Initial Analysis:

  • Polymorph Screening: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the crystalline form.

  • pKa Determination: Potentiometric titration is the standard method for determining the acid dissociation constants. This is vital for an ionizable compound like this compound to understand its charge state at different pH values.[4]

  • LogP/D Determination: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are key indicators of lipophilicity and are essential for predicting absorption and guiding formulation strategies.

Solubility Determination: A Foundation for Formulation

Solubility dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug. We will outline the protocol for determining thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is the gold standard for pre-formulation.[5]

Protocol: Thermodynamic Solubility by Saturation Shake-Flask Method

The shake-flask method is considered the most reliable technique for measuring equilibrium solubility.[3][5] It involves agitating an excess of the solid API in the solvent of interest until equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible.

  • Solvent Systems: A strategic selection of solvents should be used to build a comprehensive profile.

    • Aqueous Buffers: pH 1.2 (Simulated Gastric Fluid), pH 4.5, pH 6.8, and pH 7.4 (Simulated Intestinal Fluid). For ionizable drugs, determining solubility as a function of pH is critical.[5]

    • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

    • Non-aqueous Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C for physiological relevance).[3] Allow the samples to equilibrate for a sufficient duration. Equilibrium is confirmed when sequential measurements show no significant change in concentration (e.g., measurements at 24, 48, and 72 hours differ by <10%).[3]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the supernatant from the undissolved solid using centrifugation (e.g., 15 minutes at 14,000 rpm).

  • Sample Preparation & Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase to prevent precipitation.[3] Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV spectrophotometry as it can distinguish the API from any impurities or degradants.[5]

Data Presentation: Solubility Profile

The results should be meticulously documented in a clear, tabular format.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
0.1 N HCl1.237DataData
Acetate Buffer4.537DataData
Phosphate Buffer6.837DataData
Phosphate Buffer7.437DataData
EthanolN/A37DataData
Propylene GlycolN/A37DataData
PEG 400N/A37DataData
DMSON/A25DataData
Workflow Visualization: Shake-Flask Solubility```dot

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis P1 Add Excess API to Vials P2 Add Solvents (Buffers, Co-solvents) P1->P2 E1 Seal & Agitate (e.g., 37°C) P2->E1 E2 Equilibrate for 24-72 hours E1->E2 A1 Centrifuge to Separate Phases E2->A1 A2 Collect Supernatant A1->A2 A3 Dilute Sample A2->A3 A4 Quantify by HPLC A3->A4 R1 Solubility Report A4->R1 Report Data (mg/mL)

Caption: Workflow for Forced Degradation Studies.

G API 4-(1-Methyl-5-imidazolyl) benzoic Acid D1 Oxidized Imidazole (e.g., N-oxide) API->D1 Oxidation (H₂O₂) D3 Photodegradants API->D3 Photolysis (Light/UV) D2 Ring-Opened Products D1->D2 Further Stress

Caption: Potential Degradation Pathways for the API.

Conclusion and Forward Outlook

This guide provides a robust, systematic approach for determining the fundamental solubility and stability characteristics of this compound. The execution of these protocols will generate a comprehensive data package that is essential for making informed decisions in the drug development process. The solubility data will directly guide the selection of formulation strategies, while the forced degradation studies will establish a validated, stability-indicating analytical method and provide critical insights into the molecule's intrinsic liabilities. This foundational knowledge is indispensable for developing a safe, effective, and stable pharmaceutical product.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International.

  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development.

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

  • Annex 4. World Health Organization (WHO).

  • Stability-indicating methods and their role in drug's quality control. Lösungsfabrik.

  • Stability Indicating Assay Method. IJCRT.org.

  • What is a stability indicating method?. AmbioPharm.

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation.

  • Forced Degradation Studies. MedCrave online.

  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

Sources

review of synthetic routes for substituted imidazole benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes for Substituted Imidazole Benzoic Acids

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1] Its unique electronic properties, amphoteric nature, and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2][3] When combined with a benzoic acid moiety, the resulting structures become critical pharmacophores for a range of therapeutic targets, including anticancer, antihypertensive, and anti-parasitic agents.[4] The rapid growth of imidazole-based medicinal chemistry underscores the need for robust, efficient, and versatile synthetic strategies to access these valuable compounds.[5]

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted imidazole benzoic acids. Moving beyond a simple recitation of reactions, this document delves into the mechanistic rationale behind experimental choices, offers detailed, field-tested protocols, and presents comparative data to empower researchers in selecting the optimal route for their specific target molecules. We will explore both classical, foundational methods and modern, high-efficiency catalytic strategies, providing a holistic view of the synthetic landscape.

Chapter 1: Classical Approaches to the Imidazole Core

For over a century, multicomponent reactions have served as the bedrock for constructing the imidazole nucleus. These methods are valued for their use of simple, readily available starting materials.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a seminal multicomponent reaction that forms a 2,4,5-trisubstituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][6][7] This method remains a workhorse for creating C-substituted imidazoles due to its operational simplicity and the commercial availability of the precursors.[8]

Mechanistic Causality: The reaction is understood to proceed in two primary stages. First, the 1,2-dicarbonyl compound (e.g., benzil) condenses with two equivalents of ammonia to form a diimine intermediate.[1][8] This diimine then undergoes condensation with an aldehyde, followed by cyclization and oxidative aromatization to yield the final imidazole ring.[1] The choice of ammonia source is critical; while ammonia itself can be used, ammonium acetate or formamide are often more convenient substitutes that drive the reaction forward.[1][9] The primary drawback of the classical approach is that it can suffer from low yields and side reactions.

Logical Workflow: Debus-Radziszewski Synthesis

Debus_Radziszewski cluster_reactants Reactants A 1,2-Dicarbonyl (e.g., Benzil) D One-Pot Condensation A->D B Aldehyde (e.g., 4-Formylbenzoic acid) B->D C Ammonia Source (e.g., NH4OAc) C->D E Diimine Intermediate Formation Aldehyde Condensation Cyclization & Aromatization D->E Mechanism F Substituted Imidazole Benzoic Acid E->F

Caption: Workflow of the Debus-Radziszewski multicomponent synthesis.

Detailed Experimental Protocol: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid

This protocol adapts the classical Debus-Radziszewski reaction for the synthesis of an imidazole benzoic acid derivative.

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzil (1.0 g, 4.76 mmol), 4-formylbenzoic acid (0.71 g, 4.76 mmol), and ammonium acetate (3.67 g, 47.6 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure 2,4,5-trisubstituted imidazole product.

Chapter 2: Modern Synthetic Strategies

While classical methods are foundational, modern drug development demands greater efficiency, diversity, and often milder reaction conditions. Transition-metal catalysis and innovative one-pot procedures have revolutionized the synthesis of complex imidazoles.[1]

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging C-C and C-N bonds.[4] Copper-catalyzed reactions are particularly noteworthy due to the low cost and toxicity of copper compared to other transition metals like palladium.[4][10] These methods allow for the construction of highly substituted imidazoles under mild conditions from readily available starting materials.[4]

Mechanistic Causality: In a typical copper-mediated synthesis, the reaction may proceed via an oxidative C-H/N-H functionalization pathway. For instance, the coupling of a benzylamine with a β-enamino ester involves the copper catalyst facilitating an oxidative dehydrogenation, followed by cyclization to form the imidazole ring.[4] The choice of catalyst (e.g., CuI, Cu(OAc)₂) and oxidant (e.g., O₂, TBHP) is crucial for reaction efficiency. These modern approaches often provide higher yields and broader functional group tolerance compared to classical syntheses.[4][11]

Logical Workflow: Copper-Catalyzed Imidazole Synthesis

CH_Functionalization cluster_reactants Starting Materials A Amine Precursor (e.g., Benzylamine) C Cu Catalyst (e.g., CuI) + Oxidant (e.g., O2) A->C B Carbonyl Precursor (e.g., β-Enamino Ester) B->C D Oxidative Dehydrogenation C-H/N-H Amination Intramolecular Cyclization C->D Catalytic Cycle E Highly Substituted Imidazole D->E

Caption: General workflow for copper-catalyzed imidazole synthesis.

One-Pot Reductive Cyclization for Benzimidazole Benzoic Acids

For the synthesis of benzimidazole derivatives, which feature an imidazole fused to a benzene ring, one-pot nitro-reductive cyclization is a highly efficient strategy.[12][13] This method allows for the rapid construction of the core from simple precursors in a single operational step.

Mechanistic Causality: The reaction involves the condensation of a substituted 2-nitroaniline (containing the future benzoic acid ester) with an aldehyde.[13] A reducing agent, such as sodium dithionite (Na₂S₂O₄), is used to reduce the nitro group to an amine in situ.[13] This newly formed diamine intermediate immediately undergoes intramolecular cyclization with the aldehyde-derived portion to form the benzimidazole ring. This one-pot process is advantageous as it avoids the isolation of unstable intermediates and typically results in good yields and high purity.[12]

Detailed Experimental Protocol: Synthesis of 2-Aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

This protocol is adapted from a reported one-pot synthesis of a benzimidazole carboxylic acid derivative.[13][14]

  • Reaction Setup: In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 equivalent), the desired substituted benzaldehyde (1.0 equivalent), and dimethyl sulfoxide (DMSO) as the solvent.

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄, approx. 3-4 equivalents) portion-wise to the stirred mixture.

  • Heating: Heat the reaction mixture to 90°C and stir for 3-4 hours, monitoring the reaction by TLC.[13]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation of Ester: Collect the resulting solid precipitate (the ethyl ester of the benzimidazole) by vacuum filtration and dry.[13]

  • Hydrolysis: To obtain the final carboxylic acid, reflux the isolated ester with an excess of aqueous sodium hydroxide (e.g., 33% NaOH) in ethanol.[13][14]

  • Acidification: After hydrolysis is complete (monitored by TLC), cool the mixture, and carefully acidify with a mineral acid (e.g., HCl) to a low pH to precipitate the final carboxylic acid product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize if necessary.

Chapter 3: Strategies for Specific Positional Isomers

The position of the carboxylic acid group on the imidazole ring (e.g., at C4 or C5) is critical for biological activity. Synthetic strategies can be tailored to selectively produce the desired isomer.

Synthesis of Imidazole-4-carboxylic Acids

Derivatives of imidazole-4-carboxylic acid are common targets.[2] A reliable method to access this scaffold is through the hydrolysis of a corresponding ester, which can be synthesized via several routes.

Hydrolysis

Sources

Methodological & Application

Application Notes and Protocols: 4-(1-Methyl-5-imidazolyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a cornerstone of modern drug design. 4-(1-Methyl-5-imidazolyl)benzoic acid, in particular, has emerged as a valuable building block, offering a synthetically tractable handle for introducing this crucial heterocycle into larger, more complex molecules. This application note provides a comprehensive guide to the synthesis and utilization of this reagent, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 305806-38-6[2][3][4]
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol [3]
Appearance Typically an off-white to pale yellow solid
Storage Store in a cool, dry place, sealed from moisture. Room temperature is generally acceptable.[3]

Safety Precautions: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Synthesis of this compound: A Representative Protocol

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Saponification A Methyl 4-fluorobenzoate C Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate A->C K₂CO₃, DMSO, 120-130°C B 1-Methylimidazole B->C D Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate E This compound D->E 1. NaOH (aq) 2. HCl to pH 6-7

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis via SNAr and Hydrolysis

This two-step protocol first involves the coupling of 1-methylimidazole with a suitable fluorobenzoate ester, followed by saponification to yield the desired carboxylic acid.

Step 1: Synthesis of Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate

  • Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq), 1-methylimidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the methyl 4-fluorobenzoate.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water, which should precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Step 2: Saponification to this compound

  • Hydrolysis: Suspend the crude or purified methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate in a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 6-7 using 1M hydrochloric acid. The product will precipitate out of solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase.[6][7][8][9] The imidazole moiety is crucial for binding to the kinase active site. The carboxylic acid functionality of the building block provides a convenient point for amide bond formation, a common linkage in many kinase inhibitor scaffolds.

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine-containing scaffold (e.g., aminopyridine derivative) B->C D p38 MAP Kinase Inhibitor C->D

Caption: Workflow for amide coupling to form a kinase inhibitor.

Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis

This protocol details a general procedure for the coupling of this compound with an amine-containing fragment, a key step in the synthesis of many p38 MAP kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Amine-containing scaffold (e.g., a substituted aminopyridine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes. This pre-activation step forms the active ester of the carboxylic acid.

  • Amine Addition: Add the amine-containing scaffold to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired amide product.

Rationale for Reagent Choice:

  • HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral centers are present in the amine component).

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself, driving the reaction to completion.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents.

Further Applications and Future Directions

Beyond kinase inhibitors, this compound is a valuable precursor for other biologically active molecules. Its use has been noted in the synthesis of histamine H3 receptor antagonists, which are under investigation for treating neurological disorders like Alzheimer's disease and ADHD.[10] The structural motifs present in this building block also make it a candidate for the development of novel metal-organic frameworks (MOFs) and other advanced materials.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its utility in constructing complex molecules, such as p38 MAP kinase inhibitors, highlights the importance of the imidazole scaffold in modern medicinal chemistry. The protocols outlined in this application note provide a practical guide for the synthesis and application of this versatile reagent, enabling researchers to accelerate their drug development programs.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Himaja, M., Priyanka, P., Vinodhini, V., Karigar, A., & Mali, S. V. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents.
  • Organic Syntheses. (n.d.). Imidazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents.
  • Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • ACS Omega. (2023).
  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors.
  • Dombroski, M. A., et al. (2004). Benzimidazolone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 919-923.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1083.
  • Hammach, A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738.
  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).

Sources

Application Notes and Protocols: 4-(1-Methyl-5-imidazolyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions.[1] Its electron-rich nature and capacity for hydrogen bonding make it a common feature in numerous FDA-approved drugs, including those with anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a benzoic acid moiety introduces a versatile handle for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. 4-(1-Methyl-5-imidazolyl)benzoic acid, in particular, has emerged as a valuable building block in the synthesis of compounds targeting a range of therapeutic areas. This guide provides a comprehensive overview of its applications, supported by detailed protocols and insights for researchers in drug development.

Chemical Profile and Synthesis

Molecular Structure:

  • IUPAC Name: 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid

  • CAS Number: 305806-38-6

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

The structural arrangement of this compound, featuring a methyl-substituted imidazole ring linked to a benzoic acid, provides a unique combination of steric and electronic properties that can be exploited for targeted drug design.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route to this compound, adapted from established methodologies for similar imidazole derivatives.[2][3][4] The rationale behind this multi-step synthesis involves the initial formation of the imidazole-aryl bond followed by functional group manipulation to yield the final carboxylic acid.

Workflow for the Synthesis of this compound

A Methyl 4-aminobenzoate B Diazotization (NaNO₂, HCl) A->B Step 1 C Diazonium Salt B->C E Coupling Reaction (e.g., CuCl₂) C->E Step 2 D 1-Methylimidazole D->E F Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate E->F G Hydrolysis (NaOH, H₂O) F->G Step 3 H This compound G->H

Caption: A generalized synthetic workflow for this compound.

Materials:

  • Methyl 4-aminobenzoate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 1-Methylimidazole

  • Copper(II) chloride (CuCl₂) (or other suitable catalyst)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diazotization of Methyl 4-aminobenzoate:

    • Dissolve methyl 4-aminobenzoate in a mixture of dilute HCl and water with gentle heating to obtain a clear solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling with 1-Methylimidazole:

    • In a separate flask, dissolve 1-methylimidazole and a catalytic amount of CuCl₂ in dilute HCl.

    • Slowly add the freshly prepared diazonium salt solution to the 1-methylimidazole solution with vigorous stirring.

    • Continue stirring the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Ester Intermediate:

    • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl to a pH of approximately 5-6 to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor for the synthesis of various biologically active molecules.

Synthesis of Histamine H3 Receptor Antagonists for Neurological Disorders

A key application of this compound is in the synthesis of histamine H3 receptor antagonists.[5] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are being investigated for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and epilepsy.[5] The 1-methyl-5-imidazolyl moiety is a crucial pharmacophore for H3 receptor binding, while the benzoic acid group provides a convenient point for the attachment of other pharmacophoric elements or for modifying the compound's pharmacokinetic properties.

Conceptual Drug Design Pathway

A This compound (Core Scaffold) B Amide Coupling (Linker Introduction) A->B C Linker-Modified Intermediate B->C D Introduction of Lipophilic Moiety C->D E Final H3 Receptor Antagonist D->E

Caption: Drug design workflow starting from the core scaffold.

Development of Novel Anticancer Agents

The imidazole scaffold is present in several clinically used anticancer drugs.[6] Derivatives of imidazolyl benzoic acid have shown promising anticancer activity. For instance, 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid has been identified as a potential anticancer agent.[1] While direct anticancer data for this compound is limited, its derivatives serve as leads for the development of new therapeutics. The proposed mechanisms of action for related compounds include the inhibition of key enzymes involved in cancer cell proliferation and survival.[7][8]

Exploration of Antimicrobial and Anthelmintic Properties

Derivatives of 4-(imidazolyl)benzoic acid have been synthesized and evaluated for their anthelmintic and antimicrobial activities.[3][9] One study reported that amino acid and peptide derivatives of 4-[(4)5-imidazolyl] benzoic acid exhibited potent anthelmintic activity, with a proposed mechanism of inhibiting microtubule polymerization.[3] Furthermore, certain synthesized imidazole derivatives have demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[9] These findings highlight the potential of the 4-(imidazolyl)benzoic acid scaffold in the development of new anti-infective agents.

Table 1: Summary of Biological Activities of 4-(Imidazolyl)benzoic Acid Derivatives

Derivative ClassBiological ActivityPotential Therapeutic AreaReference(s)
Amide and Ester DerivativesHistamine H3 Receptor AntagonismNeurological Disorders (Alzheimer's, ADHD)[5]
Substituted Phenyl Imidazole DerivativesAnticancerOncology[1]
Amino Acid and Peptide ConjugatesAnthelminticInfectious Diseases[3]
Azo DerivativesAntibacterialInfectious Diseases[9]
Protocol 2: General Procedure for the Synthesis of Amide Derivatives for Biological Screening

This protocol provides a general method for the synthesis of amide derivatives from this compound, which can be used to generate a library of compounds for biological screening.

Materials:

  • This compound

  • A desired primary or secondary amine

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in the anhydrous solvent.

    • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amide derivative by column chromatography or preparative HPLC.

Experimental Workflow for Amide Synthesis

A This compound B Coupling Agent + Base (Activation) A->B C Activated Ester Intermediate B->C E Amide Bond Formation C->E D Primary/Secondary Amine D->E F Crude Amide Product E->F G Purification (Chromatography) F->G H Pure Amide Derivative G->H

Caption: A typical workflow for the synthesis of amide derivatives.

Conclusion and Future Perspectives

This compound is a versatile building block with significant potential in medicinal chemistry. Its utility in the synthesis of histamine H3 receptor antagonists is a clear demonstration of its value in targeting neurological disorders. Furthermore, the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial effects, underscore the importance of this scaffold for future drug discovery efforts. The synthetic protocols provided herein offer a foundation for researchers to explore the chemical space around this promising molecule and to develop novel therapeutic agents. Future research should focus on elucidating the specific molecular targets of new derivatives and optimizing their pharmacological profiles through systematic structure-activity relationship studies.

References

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters.
  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com.
  • Himaja, M., Priyanka, P., Vinodhini, V., Karigar, A., & Mali, S. V. (2012). SYNTHESIS OF 4-[(4)5- IMIDAZOLYL] BENZOYL DERIVATIVES OF AMINO ACIDS AND PEPTIDES AS POTENT ANTHELMINTIC AGENTS.
  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524.
  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters.
  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.
  • Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. (2023). Azerbaijan Medical Journal.
  • Bhat, K. I., Kumar, A., & Kumar, S. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines. (2017). Oncotarget, 8(52), 89947–89958.
  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524.
  • Imidazoles as potential anticancer agents. (2015). Journal of the Egyptian National Cancer Institute, 27(4), 183–193.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 1136–1141.
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). Bioorganic Chemistry, 138, 106658.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2019). Molecules, 24(17), 3160.
  • This compound. MySkinRecipes.
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2021). Annals of the Romanian Society for Cell Biology, 25(6), 11677–11691.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2021). Molecules, 26(19), 5897.
  • Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Some Metabolic Enzymes. (2022). Research Square.
  • Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. (2021). Molecular Diversity, 25(2), 877–888.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Synthesis and growth-inhibitory activities of imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamides related to the anti-tumour drug temozolomide, with appended silicon, benzyl and heteromethyl groups at the 3-position. (2011). Organic & Biomolecular Chemistry, 9(21), 7491–7502.

Sources

Application Note: A Robust Protocol for the Synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine contribute to its versatility in molecular recognition at various biological targets.[1] Consequently, imidazole-containing compounds have demonstrated a wide array of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2][3]

The 4-(1-Methyl-5-imidazolyl)benzoic acid scaffold, in particular, serves as a valuable building block for creating libraries of compounds for drug discovery. The benzoic acid moiety provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various functional groups. This application note provides a detailed, field-proven protocol for the synthesis of the core scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by methods for its conversion into diverse derivatives.

Overall Synthetic Strategy

The principal strategy for constructing the C-C bond between the imidazole and benzene rings is the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[4][5][6] In this protocol, we couple a commercially available boronic acid ester of the benzoic acid moiety with a synthesized halogenated 1-methylimidazole. The resulting ester is then hydrolyzed to yield the target carboxylic acid, which can be further functionalized.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Derivatization A 5-Bromo-1-methylimidazole (Halide Partner) C Suzuki-Miyaura Coupling [Pd Catalyst, Base] A->C B Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Boronic Ester Partner) B->C D Methyl 4-(1-Methyl-5-imidazolyl)benzoate (Coupled Intermediate) C->D E Base Hydrolysis (e.g., NaOH, LiOH) D->E F This compound (Core Scaffold) E->F H Peptide Coupling or Esterification F->H G Amine (R-NH2) or Alcohol (R-OH) G->H I Amide or Ester Derivatives H->I

Figure 1: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol is divided into two main stages: the Suzuki-Miyaura coupling to form the ester intermediate and the subsequent hydrolysis to yield the final acid.

Materials and Reagents:

  • 5-Bromo-1-methylimidazole

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Methyl 4-boronobenzoate pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M and 2M solutions

Step-by-Step Methodology:

Part A: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-methylimidazole (1.0 eq.), methyl 4-(boronobenzoate) pinacol ester (1.1 eq.), and a suitable base such as K₂CO₃ (2.5 eq.).

    • Causality Note: The boronic ester is used in slight excess to ensure complete consumption of the potentially more valuable halide partner. The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[6]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq., 3 mol%).

    • Expertise Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst highly effective for cross-coupling reactions involving heteroaryl halides.[7] The dppf ligand promotes the reductive elimination step and stabilizes the Pd(0) active species.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 10 mL/mmol of the halide).

    • Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The water co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL/mmol) and water (20 mL/mmol). Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL/mmol) and brine (1 x 20 mL/mmol). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Methyl 4-(1-Methyl-5-imidazolyl)benzoate as a solid.

Part B: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified methyl ester intermediate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Base Addition: Add NaOH (2.0-3.0 eq.) or LiOH (2.0 eq.) to the solution and stir at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Acidification: Cool the mixture in an ice bath and slowly add 1M HCl to neutralize the excess base. Continue adding 1M HCl dropwise to acidify the solution to pH ~5-6. A precipitate should form.

    • Trustworthiness Note: Careful acidification is key. The product is amphoteric; over-acidification can lead to the formation of the hydrochloride salt, which may be more soluble. Adjusting to the isoelectric point maximizes the precipitation of the neutral product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any residual organic impurities.

  • Drying: Dry the solid under vacuum to obtain the final product, This compound .

Protocol 2: Derivatization via Amide Coupling

This protocol provides an example of how to derivatize the synthesized acid with an amine.

Materials and Reagents:

  • This compound

  • A primary or secondary amine (e.g., Benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq.), the coupling agent PyBOP (1.2 eq.), and the non-nucleophilic base DIPEA (3.0 eq.).

    • Expertise Note: Peptide coupling reagents like PyBOP or HATU are highly efficient for forming amide bonds by activating the carboxylic acid, minimizing side reactions and racemization (if chiral amines are used).[8] DIPEA is used as an organic-soluble base to neutralize the acids formed during the reaction without interfering with the coupling.

  • Reaction Execution: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components. Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization to yield the desired amide derivative.

Data Presentation: Suzuki Coupling Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling. The following table summarizes conditions explored for similar aryl-heteroaryl couplings, providing a basis for optimization.[5][9][10]

EntryCatalyst (mol%)Base (eq.)Solvent SystemTemperature (°C)Typical Yield (%)
1Pd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9075-90
2Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)10060-85
3Pd(OAc)₂ (2%) + SPhos (4%)Cs₂CO₃ (2.0)Dioxane10080-95
4PdCl₂(dppf) (5%)K₃PO₄ (3.0)THF/H₂O (3:1)8070-88

Yields are representative and highly substrate-dependent.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxid R¹-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd_oxid Oxidative Addition pd_trans R¹-Pd(II)L₂(R²) (Transmetalated Complex) pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_oxid boronic R²-B(OR)₂ borate [R²-B(OR)₂(OH)]⁻ boronic->borate base Base (e.g., OH⁻) base->borate borate->pd_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-1-methylimidazole, forming a Pd(II) complex.

  • Transmetalation: The base activates the boronic ester, forming a borate complex. This complex then transfers its organic group (the methyl benzoate moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. For the final acid, expect to see characteristic signals for the imidazole and benzene ring protons, the N-methyl group, and the disappearance of the methyl ester signal. A broad singlet for the carboxylic acid proton will also be present.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FTIR Spectroscopy: To identify key functional groups, such as the disappearance of the ester carbonyl (~1720 cm⁻¹) and the appearance of the carboxylic acid carbonyl (~1680-1710 cm⁻¹) and broad O-H stretch.[8]

References

  • Terefenko, E. A., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. [Link]

  • Çetinkaya, H., et al. (2005). Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. Synthetic Communications. [Link]

  • Shaik, J., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Grigor'ev, I. A., et al. (2012). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide. Russian Chemical Bulletin. [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Al-dujaili, A. H., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Nasrollahzadeh, M., et al. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]

  • Kumar, C. S. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. [Link]

  • Kim, H., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Hu, X., et al. (2012). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Taylor, R. D., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • V, S., et al. (2023). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

  • Request PDF. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • Wang, X., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. organic-chemistry.org. [Link]

  • Al-Ostath, A. I. A., et al. (2024). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl). Journal of Medicinal and Chemical Sciences. [Link]

  • Latacz, G., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

Sources

Application Notes & Protocols: 4-(1-Methyl-5-imidazolyl)benzoic Acid as a Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,5-Disubstituted Imidazole Ligands

Part 1: Synthesis of the Ligand: 4-(1-Methyl-5-imidazolyl)benzoic Acid

Proposed Synthetic Pathway

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize the bifunctional ligand this compound.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 1-Methylimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Diazotization:

    • Dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in a mixture of concentrated HCl and distilled water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in distilled water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 1-methylimidazole (1 equivalent) in an aqueous solution of NaOH (2 equivalents) and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the 1-methylimidazole solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture with dilute HCl to a pH of approximately 6-7 to precipitate the crude product.

    • Collect the precipitate by filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

    • Dry the final product under vacuum.

Characterization: The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Part 2: Synthesis of Metal Complexes

The presence of both a carboxylate and an imidazole group allows this compound to act as a versatile chelating or bridging ligand. The coordination mode will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. Here, we provide a general protocol for the synthesis of a representative transition metal complex.

General Considerations for Metal Complex Synthesis
  • Choice of Metal Salt: The choice of the metal salt (e.g., chloride, nitrate, acetate) can influence the final structure of the complex, as the counter-ion may or may not be incorporated into the coordination sphere.

  • Solvent System: The solubility of both the ligand and the metal salt is a critical factor. Common solvents for this type of synthesis include ethanol, methanol, dimethylformamide (DMF), and water.

  • pH Control: The pH of the reaction mixture can affect the protonation state of both the carboxylic acid and the imidazole nitrogen, thereby influencing the coordination behavior. The use of a base is often necessary to deprotonate the carboxylic acid.

Protocol 2: Synthesis of a Representative Metal Complex, e.g., [Cu(4-(1-Methyl-5-imidazolyl)benzoate)₂]

Objective: To synthesize a copper(II) complex using this compound as a ligand.

Materials:

  • This compound (2 equivalents)

  • Copper(II) acetate monohydrate (1 equivalent)

  • Ethanol

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Ligand Solution:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a slight excess of triethylamine to deprotonate the carboxylic acid. Stir the solution for 15 minutes at room temperature.

  • Reaction with Metal Salt:

    • In a separate flask, dissolve copper(II) acetate monohydrate in ethanol.

    • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

    • A color change or the formation of a precipitate should be observed.

  • Reaction and Crystallization:

    • Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-4 hours.

    • After reflux, allow the solution to cool slowly to room temperature.

    • If crystals do not form spontaneously, the solution can be stored at a lower temperature (e.g., 4 °C) or subjected to slow evaporation to induce crystallization.

  • Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with small portions of cold ethanol to remove any unreacted starting materials.

    • Dry the complex in a desiccator or under vacuum.

Part 3: Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Technique Information Obtained
FT-IR Spectroscopy Confirmation of ligand coordination by observing shifts in the vibrational frequencies of the carboxylate (C=O) and imidazole (C=N) groups.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal center.
Elemental Analysis (C, H, N) Determines the empirical formula of the complex, which is crucial for confirming the metal-to-ligand stoichiometry.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.
Magnetic Susceptibility For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II)), this technique helps to determine the number of unpaired electrons and provides further insight into the electronic structure and geometry.

Part 4: Potential Applications

Metal complexes derived from imidazole-based ligands are of significant interest due to their diverse applications.[4][5][6]

  • Catalysis: The well-defined coordination sphere of these complexes makes them attractive candidates for catalysts in various organic transformations.

  • Materials Science: As bifunctional linkers, these ligands can be used to construct metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

Visualizations

Proposed Structure of this compound

G M M N1 N M->N1 Coordination O1 O M->O1 N2 N M->N2 O2 O M->O2 L1 Ligand 1 L2 Ligand 2

Caption: Bidentate coordination to a metal.

Experimental Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Reaction and Isolation a Dissolve Ligand in Ethanol b Add Base (e.g., Triethylamine) a->b d Mix Ligand and Metal Solutions b->d c Dissolve Metal Salt in Ethanol c->d e Reflux d->e f Cool and Crystallize e->f g Filter and Dry f->g h h g->h Characterization

Caption: Synthesis and isolation workflow.

Conclusion

This compound represents a highly promising, yet underexplored, ligand for the development of novel metal complexes. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be harnessed to create complexes with tailored geometries and reactivities. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in diverse fields, from medicinal chemistry to materials science. The adaptability of the synthetic procedures allows for the exploration of a wide range of metal ions, paving the way for the discovery of new compounds with unique and valuable properties.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). The supramolecular chemistry of metal complexes with heavily substituted imidazoles as ligands: Cobalt(II) and zinc(II) complexes of 1-methyl-4,5-diphenylimidazole. [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. [Link]

  • Ward, et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. [Link]

  • Jasim, L. S. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]

  • Joseyphus, R. S., et al. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Dalton Transactions. (n.d.). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. [Link]

  • ResearchGate. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. [Link]

  • ResearchGate. (n.d.). Potentiometric Study Of Metal Complexes Of Some Imidazole Contained Ligandsc Part II: The Determination Of Dissociation Constant Of 2-[4,5-Bis(4-Methylphenyl)-1H-Imidazol-2-Yl] Phenol [Me-HPI] And The Stability Of Its Complexes With Some Transition Metal Ions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]

  • Himaja, M., et al. (n.d.). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Zheng, Z., et al. (n.d.). 4-(Imidazol-1-yl)benzoic acid. PMC. [Link]

  • PMC. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • Journal of the American Chemical Society. (n.d.). Differentiation of 1,4- and 1,5-disubstituted imidazoles. [Link]

  • ACS Publications. (n.d.). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. [Link]

  • RSC Publishing. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • PMC. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]

  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications. [Link]

Sources

Application Notes and Protocols for Amide Coupling with 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the successful amide coupling of 4-(1-Methyl-5-imidazolyl)benzoic Acid with a primary or secondary amine. The protocols and discussion herein are designed to equip researchers with the necessary information to perform this transformation efficiently, troubleshoot potential issues, and understand the chemical principles underpinning the experimental choices.

Introduction: The Nuances of Amide Bond Formation with Heterocyclic Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry and drug development. While numerous reliable methods exist, the presence of certain functional groups on the coupling partners can introduce challenges.[1] this compound is one such substrate where the imidazole moiety requires careful consideration. The imidazole ring contains a nucleophilic nitrogen atom that can potentially compete with the desired amine in reacting with the activated carboxylic acid, leading to side products. This guide will address this challenge and provide robust protocols to achieve high yields of the desired amide product.

Understanding the Mechanism: Activation of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[2] Common coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Two of the most reliable and widely used coupling systems are based on carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and on uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]

The Role of EDC and HOBt

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate can also rearrange to a less reactive N-acylurea. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which is more stable and less prone to racemization (if a chiral carboxylic acid is used) and reacts cleanly with the amine.[4][5]

The Advantage of HATU

HATU is a highly efficient coupling reagent that reacts with the carboxylate to form an active ester with 1-hydroxy-7-azabenzotriazole (HOAt).[3] The resulting active ester is very reactive, leading to rapid amide bond formation, often with minimal side reactions. The pyridine nitrogen in the HOAt moiety is believed to play a role in stabilizing the transition state, further accelerating the reaction.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of this compound. Two primary methods are presented: one using the EDC/HOBt system and another using HATU. The choice between these will depend on the specific amine being used, the scale of the reaction, and the available resources.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Addition of Amine and Base: Add the amine (1.0 - 1.2 eq.) to the solution, followed by HOBt (1.1 eq.) and DIPEA or TEA (2.0 - 3.0 eq.). The base is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid and the amine hydrochloride if it is used as a salt.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes. Adding the EDC slowly helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x). The aqueous washes help to remove unreacted starting materials, excess reagents, and the urea byproduct from EDC.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is particularly useful for challenging couplings, including those with sterically hindered amines or when faster reaction times are desired.[6]

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • Pre-activation of Carboxylic Acid: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DMF (approximately 0.1 M).

  • Addition of Reagents: Add HATU (1.1 eq.) and DIPEA (2.0 - 3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive HOAt ester.

  • Addition of Amine: Add the amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS. HATU-mediated couplings are often significantly faster than those with EDC/HOBt.[6]

  • Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 7a-d).

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1 (step 8).

Quantitative Data Summary

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Carboxylic Acid 1.0 eq.1.0 eq.
Amine 1.0 - 1.2 eq.1.0 - 1.2 eq.
Coupling Reagent EDC·HCl (1.2 eq.)HATU (1.1 eq.)
Additive HOBt (1.1 eq.)None
Base DIPEA or TEA (2.0 - 3.0 eq.)DIPEA (2.0 - 3.0 eq.)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 12 - 24 hours1 - 4 hours

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Product Formation: The primary concern with this compound is the potential for the imidazole nitrogen to react with the activated carboxylic acid. Using a non-nucleophilic base like DIPEA is recommended over more nucleophilic bases. If significant side product formation is observed, running the reaction at a lower temperature (0 °C) for a longer period may be beneficial.

  • Difficult Purification: The urea byproduct from EDC is water-soluble, making the work-up relatively straightforward. If purification is challenging, an acidic wash (e.g., with 1 M HCl) can be employed to remove any basic impurities, followed by a basic wash (saturated NaHCO3) to remove any unreacted carboxylic acid.

  • Solubility Issues: If the starting materials or product have poor solubility in DCM or DMF, other polar aprotic solvents such as acetonitrile can be considered.

Diagrams

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Work-up & Purification CarboxylicAcid This compound ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Coupling Reagent, Base CouplingReagent EDC/HOBt or HATU Base DIPEA AmideProduct Desired Amide Product ActivatedEster->AmideProduct Amine Amine Primary or Secondary Amine Workup Aqueous Work-up AmideProduct->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for amide coupling.

EDC_Mechanism RCOOH R-COOH OAcyIisourea O-Acylisourea (Reactive Intermediate) RCOOH->OAcyIisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester OAcyIisourea->HOBt_Ester + HOBt Amide R-CONH-R' OAcyIisourea->Amide + Amine (direct) NAcylurea N-Acylurea (Side Product) OAcyIisourea->NAcylurea Rearrangement HOBt HOBt HOBt_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt coupling mechanism.

References

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (n.d.). National Institutes of Health. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2020). National Institutes of Health. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2021). ResearchGate. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2020). Royal Society of Chemistry. [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (2019). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020). Royal Society of Chemistry. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Reaction of diamines with carboxylic acids to form imidazole. (2020). Chemistry Stack Exchange. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2007). ResearchGate. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. (2021). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Luxembourg Bio Technologies. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2007). Luxembourg Bio Technologies. [Link]

  • amide coupling help. (2022). Reddit. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020). Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols for the Quantification of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Methyl-5-imidazolyl)benzoic Acid is a heterocyclic compound of increasing interest in pharmaceutical research and development. Its unique structure, combining a substituted imidazole ring with a benzoic acid moiety, suggests potential applications as a key intermediate or active pharmaceutical ingredient (API). Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound in various matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure methodological integrity and reproducibility. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValue/InformationSignificance for Analytical Method Development
Chemical Structure A benzoic acid ring substituted with a 1-methylimidazole group at the 4th position.The aromatic and heterocyclic nature provides chromophores for UV detection. The presence of ionizable groups (carboxylic acid and imidazole) is key for pH optimization in HPLC and for ionization in mass spectrometry.
Molecular Formula C₁₁H₁₀N₂O₂Used for accurate mass determination in mass spectrometry.
Molecular Weight 202.21 g/mol [1]Essential for preparing standard solutions of known concentrations.
CAS Number 305806-38-6[1]Provides a unique identifier for the compound.
Predicted pKa The carboxylic acid proton is predicted to have a pKa around 4-5, while the imidazole ring will have a pKa around 6-7.Critical for selecting the mobile phase pH in HPLC to control the ionization state of the analyte, thereby influencing retention time and peak shape. Also important for developing effective extraction procedures.
Predicted logP The predicted octanol-water partition coefficient (logP) is likely to be in the range of 1-2.This moderate lipophilicity suggests that reverse-phase HPLC is a suitable separation technique. It also guides the choice of solvents for liquid-liquid extraction.
UV Absorbance The conjugated system of the benzene ring and the imidazole ring is expected to exhibit strong UV absorbance.The UV spectrum of similar imidazole-containing aromatic compounds shows absorbance maxima that can be utilized for quantification.[2][3][4]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of this compound in bulk materials and simple formulations. The method's principle lies in the separation of the analyte from impurities based on its partitioning between a stationary phase and a mobile phase, followed by detection using its inherent UV absorbance.

Causality Behind Experimental Choices
  • Column Selection: A C18 or C8 column is chosen due to the moderately nonpolar nature of the analyte, providing good retention and separation from polar and nonpolar impurities.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent controls the elution strength, while the buffer maintains a consistent pH. Acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH below the pKa of the carboxylic acid group (~pH 2.5-3.5) will protonate it, leading to increased retention and improved peak shape on a reverse-phase column.[5][6]

  • Detection Wavelength: Based on the UV spectra of analogous aromatic and imidazole-containing compounds, a wavelength in the range of 230-280 nm is likely to provide good sensitivity.[2][7] An initial scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Wavelength) prep_standards->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Standards and Samples hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification report Report Results quantification->report

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the column and system. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax (e.g., 254 nm)

5. Sample Preparation:

  • Bulk Drug/API: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Formulation: The sample preparation will depend on the excipients. It may involve dissolution, extraction, and centrifugation to remove insoluble components.

6. Data Analysis:

  • Inject the working standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the sample solutions and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[1][8]

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) is suitable for this molecule, and it can be operated in either positive or negative ion mode. Positive ion mode will likely protonate the imidazole nitrogen, while negative ion mode will deprotonate the carboxylic acid. The choice will depend on which mode provides better sensitivity.

  • Multiple Reaction Monitoring (MRM): MRM is used for quantification. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes interference from the matrix.

  • Sample Preparation: Due to the complexity of biological samples, a robust sample preparation method is crucial to remove proteins and other interfering substances. Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_collection Collect Biological Sample (e.g., Plasma) is_addition Add Internal Standard sample_collection->is_addition extraction Protein Precipitation, LLE, or SPE is_addition->extraction evaporation Evaporate and Reconstitute extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration_curve Generate Calibration Curve ms_detection->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • All reagents from the HPLC-UV section

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Human or animal plasma (as matrix for calibration standards)

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

3. LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation from matrix components
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive or Negative (to be optimized)
MRM Transitions To be determined by infusing a standard solution. For positive mode, the precursor would be [M+H]⁺.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5. Data Analysis:

  • Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into the blank biological matrix.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus concentration.

  • Quantify the analyte in the samples using this calibration curve.

III. UV-Vis Spectrophotometry

For a rapid, simple, and cost-effective estimation of this compound in pure form or in simple solutions without significant interfering substances, UV-Vis spectrophotometry can be a suitable technique.

Causality Behind Experimental Choices
  • Solvent Selection: A polar solvent in which the analyte is freely soluble and that is transparent in the UV region of interest is required. Methanol, ethanol, or a buffered aqueous solution are common choices.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the analyte across the UV range (e.g., 200-400 nm). This provides the highest sensitivity and adherence to the Beer-Lambert law. The presence of the conjugated aromatic and imidazole systems is expected to result in a distinct λmax.[9][10]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow prep_solutions Prepare Standard and Sample Solutions scan_spectrum Scan for λmax prep_solutions->scan_spectrum measure_absorbance Measure Absorbance at λmax scan_spectrum->measure_absorbance calibration Generate Calibration Curve measure_absorbance->calibration quantify Calculate Concentration calibration->quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (spectroscopic grade) or other suitable solvent

  • Quartz cuvettes

2. Instrumentation:

  • UV-Vis spectrophotometer

3. Method:

  • Determine λmax: Prepare a dilute solution of the analyte in the chosen solvent. Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculation: Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of the pure substance, HPLC-UV offers a good balance of performance and accessibility. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the gold standard. UV-Vis spectrophotometry provides a simple and rapid method for preliminary quantification in non-complex samples. The protocols provided in this guide are a starting point and should be validated according to the relevant regulatory guidelines (e.g., ICH) for the intended application.

References

  • Chowdhury, S. K., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. Available at: [Link]

  • De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. Retrieved from [Link]

  • MDPI. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Applied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5930. Available at: [Link]

  • Li, A. C., & Zandi, K. S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 130, 14-31. Available at: [Link]

  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science, 42(24), 3629-3638. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. Retrieved from [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. Available at: [Link]

  • Lin, X., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 13(6), 969. Available at: [Link]

  • ResearchGate. (n.d.). The UV–VIS-NIR spectrum of 4-Hydroxybenzoic acid-1H-imidazole crystal. Retrieved from [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. Available at: [Link]

  • Iwan, A., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}). Polymers, 13(16), 2736. Available at: [Link]

  • LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved from [Link]

  • da Silva, F. C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4947. Available at: [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]

  • Akkurt, M., et al. (2014). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1083. Available at: [Link]

  • Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation, 1(5), 44-48. Available at: [Link]

Sources

in vitro cell-based assays for 4-(1-Methyl-5-imidazolyl)benzoic Acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Cell-Based Assays for Novel 4-(1-Methyl-5-imidazolyl)benzoic Acid Analogs

Authored by: A Senior Application Scientist

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry.[1] Imidazole-containing molecules have demonstrated a vast range of therapeutic activities, including anticancer, antifungal, antihistaminic, and antihypertensive effects. In oncology, in particular, imidazole derivatives have been developed as potent inhibitors of critical cellular processes such as tubulin polymerization and protein kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of novel analogs based on the this compound core structure. We present a hierarchical cascade of cell-based assays designed to efficiently screen for potential anticancer activity, elucidate the primary mechanism of action, and guide further lead optimization. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

A Hierarchical Strategy for In Vitro Screening

A logical and resource-efficient approach to screening a new library of chemical analogs involves a tiered strategy. This cascade begins with broad, high-throughput assays to identify active "hits" and progressively moves towards more complex, mechanism-specific assays for lead characterization.[5][6]

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary (Hypothesis-Driven) Screening A Compound Library (this compound Analogs) B Cell Viability & Cytotoxicity Assay (e.g., MTT / MTS Assay) A->B Initial Hit Identification C Cell Proliferation Assay (e.g., EdU Incorporation) B->C Active Hits D Apoptosis Assay (e.g., Annexin V / PI Staining) B->D E Microtubule Integrity Assay (Immunofluorescence) C->E Confirmed Anti-proliferative Hits F Kinase Inhibition Assay (Cellular Phosphorylation) C->F D->E D->F G Lead Candidate Selection E->G F->G MTT_Principle cluster_cell Living Cell Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [7]* 96-well flat-bottom sterile microplates. [8]* Test compounds (analogs) and a positive control (e.g., Doxorubicin).

  • Vehicle solvent (e.g., Dimethyl sulfoxide, DMSO).

  • MTT reagent (5 mg/mL in sterile PBS). [8]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl). [8]* Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [7]2. Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Create a series of 2x working solutions by serially diluting the stock in complete medium.

  • Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of fresh medium containing various concentrations of the test analogs.

    • Crucial Controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells (typically ≤0.5%). [7] * Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. [7]6. Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. [8]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). [7]

Data Presentation: Example IC₅₀ Values
Compound IDCancer Cell Line (MCF-7) IC₅₀ (µM)Non-Cancerous Cell Line (MCF-10A) IC₅₀ (µM)Selectivity Index (SI)¹
Analog 4a5.2 ± 0.648.5 ± 3.19.3
Analog 4b21.8 ± 2.3> 100> 4.6
Analog 4c0.9 ± 0.115.3 ± 1.917.0
Doxorubicin0.5 ± 0.082.1 ± 0.44.2
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Part 2: Secondary Screening - Elucidating Mechanism of Action

Analogs that demonstrate potent and selective cytotoxicity (i.e., "hits") should be advanced to secondary screening to understand their mechanism of action. Key questions are whether the compounds inhibit cell proliferation or induce programmed cell death (apoptosis).

Cell Proliferation Assay

A direct way to measure cell proliferation is to quantify DNA synthesis. The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a modern alternative to the BrdU assay that uses click chemistry for detection, avoiding harsh DNA denaturation steps. [9][10] Protocol 2: EdU Proliferation Assay

Materials:

  • EdU Cell Proliferation Kit (containing EdU solution, fluorescent azide, and buffers).

  • Cells and culture reagents as described in Protocol 1.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Seeding and Treatment: Seed cells in a 96-well, black-walled, clear-bottom plate and treat with IC₅₀ concentrations of hit compounds for 24-48 hours.

  • EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours to allow incorporation into newly synthesized DNA. [9]3. Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a Triton X-100 based buffer.

  • Click Chemistry Reaction: Add the reaction cocktail containing the fluorescently labeled azide (e.g., Alexa Fluor 488 azide) to the wells. Incubate for 30 minutes in the dark. This reaction "clicks" the fluorescent probe onto the EdU incorporated in the DNA.

  • Nuclear Staining: Counterstain all cell nuclei with a DNA dye like Hoechst 33342 or DAPI.

  • Imaging: Acquire images using a fluorescence microscope. The green channel (or other appropriate channel) will show proliferating cells, and the blue channel will show all cells.

Data Analysis:

  • Quantify the percentage of proliferating cells: (% Proliferation) = (Number of EdU-positive nuclei / Total number of nuclei) * 100. Compare the percentage in treated wells to vehicle controls.

Apoptosis Assay

Apoptosis is a form of programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic or necrotic cells. [7]

Apoptosis_Assay A Live Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Translocation C Late Apoptosis / Necrosis (Annexin V+, PI+) B->C Membrane Integrity Loss D Necrotic Cell (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • FITC Annexin V Apoptosis Detection Kit with PI.

  • 6-well plates.

  • Cells, culture reagents, and test compounds.

  • Positive control (e.g., Staurosporine or Doxorubicin).

  • Flow cytometer.

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with IC₅₀ concentrations of hit compounds for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well to ensure all apoptotic (floating) cells are collected.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. [7]4. Incubation: Incubate in the dark for 15 minutes at room temperature. [7]5. Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

Data Analysis:

  • The flow cytometer will generate a quadrant plot. Quantify the percentage of cells in each of the four populations:

    • Q1 (bottom left): Live cells (Annexin V- / PI-)

    • Q2 (bottom right): Early apoptotic cells (Annexin V+ / PI-)

    • Q3 (top right): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Q4 (top left): Necrotic cells (Annexin V- / PI+)

Data Presentation: Example Apoptosis Data
Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control94.12.53.4
Analog 4c (IC₅₀)45.235.819.0
Staurosporine (1 µM)15.748.935.4

Part 3: Tertiary Screening - Investigating Specific Molecular Targets

Based on the established activities of many imidazole-based anticancer agents, a logical next step is to investigate their effect on the microtubule network, a common target. [2][11]

Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization (like Vinca alkaloids) or stabilize microtubules (like taxanes) are potent antimitotic agents.

Protocol 4: Microtubule Integrity Assay by Immunofluorescence

Materials:

  • Glass coverslips or imaging-grade microplates.

  • Antibodies: Primary anti-α-tubulin antibody, fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Fixative (4% paraformaldehyde), permeabilization buffer (0.1% Triton X-100), and blocking buffer (e.g., 1% BSA in PBS).

  • Positive control (e.g., Paclitaxel for stabilization, Colchicine for depolymerization).

  • Fluorescence microscope.

Procedure:

  • Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow to attach, then treat with IC₅₀ concentrations of the test compound for 18-24 hours.

  • Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde, and permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary anti-α-tubulin antibody for 1 hour. Wash, then incubate with the fluorescent secondary antibody for 1 hour in the dark.

  • Mounting: Wash again and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope. Observe changes in the microtubule network.

    • Expected Results: Vehicle-treated cells should show a fine, filamentous network of microtubules. Tubulin destabilizers will cause the network to collapse, while stabilizers will lead to the formation of thick, bundled microtubules.

Conclusion

This application note provides a systematic, multi-tiered framework for the initial in vitro characterization of novel this compound analogs for potential anticancer activity. By progressing from broad cytotoxicity screening to more defined mechanistic assays, researchers can efficiently identify promising lead compounds and build a strong foundation of data to guide subsequent stages of drug discovery, including target deconvolution and in vivo efficacy studies.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • News-Medical.Net. (2021). What is a Cell Proliferation Assay?. Retrieved from [Link]

  • American Association for Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Retrieved from [Link]

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this multi-step synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the development of therapeutic agents. Its synthesis, however, presents several challenges, including regioselectivity in the core C-C bond formation, selective N-methylation, and final product purification. Achieving a high overall yield requires careful optimization of each step. This guide provides a framework for understanding and overcoming these challenges.

Strategic Overview: A Recommended Synthetic Pathway

A robust and scalable approach to synthesizing this compound typically involves a three-stage process:

  • C-C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for forming the critical bond between the imidazole and phenyl rings.[1][2] This offers high functional group tolerance and generally good yields.

  • N-Methylation: Introduction of the methyl group onto the imidazole nitrogen.

  • Ester Hydrolysis: Conversion of the ester protecting group to the final carboxylic acid.

This strategy is visualized in the workflow below.

G cluster_0 Stage 1: Suzuki Coupling cluster_1 Stage 2: N-Methylation & Deprotection cluster_2 Stage 3: Hydrolysis A Methyl 4-bromobenzoate C Pd Catalyst + Base A->C B 1-(Protected)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole B->C D Methyl 4-(1-(Protected)-5-imidazolyl)benzoate C->D Formation of C-C bond E Methylating Agent (e.g., MeI) + Base D->E F Methyl 4-(1-Methyl-5-imidazolyl)benzoate E->F Selective N-methylation G Base (e.g., NaOH, LiOH) then Acid Workup F->G H Final Product: this compound G->H Saponification

Caption: A three-stage synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Suzuki-Miyaura Cross-Coupling

Question 1: My Suzuki coupling reaction has a very low yield or fails to proceed. What are the common causes?

Answer: Low yield in the Suzuki coupling is a frequent issue. The causes can be traced back to the catalyst system, reagents, or reaction conditions.

  • Possible Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not properly reduced in situ, or if the active catalyst is poisoned, the reaction will stall.

    • Solution:

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.

      • Ligand Choice: Phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle. For coupling with heteroaryl boronic esters, ligands like SPhos, XPhos, or RuPhos often provide better results than simpler phosphines like PPh₃.[3]

  • Possible Cause 2: Inappropriate Base. The base plays a critical role in the transmetalation step of the catalytic cycle.[4] Its strength and solubility are key.

    • Solution:

      • Base Selection: An inorganic base like K₂CO₃ or K₃PO₄ is commonly used. K₃PO₄ is often effective in difficult couplings. Stronger bases like NaOH or KOH can promote unwanted side reactions, such as premature hydrolysis of your methyl ester.

      • Heterogeneous vs. Homogeneous: The reaction is often run as a biphasic mixture (e.g., Toluene/Water). A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in such systems by facilitating the transport of the base into the organic phase.[1]

  • Possible Cause 3: Poor Quality Boronic Ester/Acid. Boronic acids and their esters can degrade over time, especially through homocoupling or protodeboronation.

    • Solution: Use freshly prepared or high-purity boronic esters. If using a boronic acid, ensure it is dry, as water can sometimes interfere.

Below is a diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps where failures can occur.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-X(L₂) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L₂) Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Product Release F1 Catalyst Oxidation (O₂ present) F1->Pd(0)L2 F2 Ineffective Base F2->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle with key failure points.

Question 2: I am observing significant amounts of a homocoupled side product from my boronic ester. How can I prevent this?

Answer: Homocoupling (Ar'-Ar') is a common side reaction, often driven by the presence of oxygen or inefficient oxidative addition of the aryl halide to the palladium center.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned, degassing the reaction mixture is critical. An oxygen-free environment minimizes the pathway for oxidative homocoupling of the boronic ester.

    • Reaction Stoichiometry & Order of Addition: Use a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents). Sometimes, adding the boronic ester to the mixture of aryl halide, catalyst, and base after it has been heated for a few minutes can suppress homocoupling.

Part 2: N-Methylation and Hydrolysis

Question 3: My N-methylation step is incomplete or gives a mixture of products. How can I improve selectivity and conversion?

Answer: Incomplete methylation points to issues with the base or methylating agent, while selectivity issues are less common for this specific substrate but can occur.

  • Possible Cause 1: Insufficiently Strong Base. The base must be strong enough to deprotonate the imidazole N-H proton (pKa ≈ 14.5), making it nucleophilic.

    • Solution: Use a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. Alternatively, a strong carbonate base like Cs₂CO₃ can be effective. Weaker bases like K₂CO₃ may lead to slow or incomplete reactions.

  • Possible Cause 2: Inactive Methylating Agent.

    • Solution: Use a fresh, high-quality methylating agent. Methyl iodide (MeI) is highly reactive. Methyl tosylate or dimethyl sulfate are also effective alternatives. Ensure the reagent has been stored properly to avoid degradation.

Question 4: The final ester hydrolysis (saponification) does not go to completion. What should I change?

Answer: Ester hydrolysis is generally a robust reaction, but issues can arise from insufficient base, short reaction times, or steric hindrance (less of an issue here).[5]

  • Solution:

    • Increase Equivalents of Base: Use a larger excess of the base (e.g., 2-5 equivalents of NaOH or LiOH). This ensures the reaction goes to completion.[6]

    • Increase Temperature/Time: Heating the reaction mixture (e.g., to 60-80 °C) will significantly increase the rate of hydrolysis. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.[7]

    • Solvent Choice: Using a co-solvent like methanol or THF with water can improve the solubility of the ester starting material, leading to a more efficient reaction.[8] Basic hydrolysis is generally irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide or hydroxide, which drives the equilibrium forward.[9]

Recommended High-Yield Experimental Protocol

This protocol is a synthesized example based on established methodologies for Suzuki couplings of imidazoles and subsequent functionalization.[2][10][11]

Step Procedure Key Parameters & Rationale
1 Suzuki Coupling
1.1 To a dried flask, add Methyl 4-bromobenzoate (1.0 eq), 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₃PO₄ (2.5 eq).Rationale: The Boc group protects the imidazole N-H, preventing N-arylation. K₃PO₄ is an effective base. Pd(dppf)Cl₂ is a robust precatalyst for this type of coupling.[1]
1.2 Evacuate and backfill the flask with Argon (3 cycles).Rationale: Critical for removing oxygen to prevent catalyst deactivation.
1.3 Add degassed 1,4-dioxane and water (4:1 ratio).Rationale: A common solvent system that facilitates solubility of both organic and inorganic reagents.
1.4 Heat the mixture to 90 °C for 12-16 hours, monitoring by LC-MS.Rationale: Heat is required to drive the reaction. Monitoring ensures reaction completion.
1.5 Cool to RT, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.Rationale: Standard aqueous workup to remove inorganic salts and water-soluble impurities.
2 N-Methylation
2.1 Dissolve the product from Step 1 in anhydrous DMF and cool to 0 °C under Argon.Rationale: DMF is a polar aprotic solvent suitable for reactions with hydrides. Cooling controls the initial exothermic reaction.
2.2 Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 min.Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the imidazole N-H (after in-situ Boc deprotection under thermal conditions or as a separate step if needed, though some methods report direct displacement). Note: A separate Boc-deprotection step with TFA or HCl prior to methylation may provide a cleaner reaction.
2.3 Add Methyl Iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to RT. Stir for 2-4 hours.Rationale: MeI is a highly reactive electrophile for the methylation.
2.4 Quench carefully with saturated aq. NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and purify by chromatography.Rationale: Quenching destroys excess NaH. Workup removes DMF and salts.
3 Ester Hydrolysis
3.1 Dissolve the methylated ester in a mixture of THF/MeOH/H₂O (2:1:1).Rationale: Co-solvent system ensures solubility of the substrate.[8]
3.2 Add Lithium Hydroxide (LiOH, 3.0 eq) and stir at 50 °C for 2-4 hours.Rationale: LiOH is an effective saponification agent. Heating accelerates the reaction.[5]
3.3 Cool the mixture and concentrate under vacuum to remove organic solvents.Rationale: Simplifies the subsequent acidification and precipitation.
3.4 Dilute with water and acidify to pH ~5-6 with 1M HCl.Rationale: Neutralization of the carboxylate salt to precipitate the zwitterionic or neutral product. The isoelectric point should be targeted for minimal solubility.
3.5 Collect the precipitate by filtration, wash with cold water, and dry under vacuum.Rationale: Isolates the final pure product.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • Himaja, M., Priyanka, P., Vinodhini, V., Karigar, A., & Mali, S. V. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation, 1(5), 45-49. [Link]

  • de Oliveira, R. N., da Silva, G. M., & de Freitas, R. P. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(13), 5198. [Link]

  • Request PDF. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kuo, C.-W., & Hanzlik, R. P. (2007). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 72(19), 7466-7469. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(23), 8961–8964. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Niu, J., & Hsieh, H.-W. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 14(13), 3490–3493. [Link]

  • Wallace, D. J., Klauber, D. J., Chen, C.-y., & Volante, R. P. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 68(17), 6750–6753. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 6(6), 913–916. [Link]

  • Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids. Heterocycles, 65(8), 1975. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(1-Methyl-5-imidazolyl)benzoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The unique amphoteric nature of this molecule, possessing both a weakly acidic carboxylic acid and a weakly basic imidazole ring, presents specific purification hurdles that require a nuanced approach.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues such as the removal of starting materials, separation of regioisomers, and elimination of process-related impurities.

I. Understanding the Challenge: The Amphoteric Nature of this compound

The primary challenge in purifying this compound lies in its dual functionality. The molecule possesses two key ionizable groups:

  • A Carboxylic Acid: With an estimated pKa similar to benzoic acid (around 4.2), this group is deprotonated at basic pH.[1][2][3]

  • A Basic Imidazole Ring: The N-methylated imidazole ring has a pKa of its conjugate acid estimated to be around 7.0.[4][5][6]

This amphoteric character means the molecule's solubility is highly pH-dependent, a property that can be exploited for purification but also complicates standard procedures.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A1: A dark, oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) used in the synthesis, as well as polymeric byproducts. The first step is to co-evaporate the crude material with a solvent like toluene under reduced pressure to azeotropically remove residual solvents. Following this, an acid-base extraction is highly recommended to separate the desired amphoteric product from neutral organic impurities and polymeric material.

Q2: I'm struggling to separate my desired 1,5-disubstituted product from a regioisomeric impurity. How can I resolve this?

A2: The formation of regioisomers, such as the 1,4-disubstituted isomer, is a common challenge in imidazole synthesis.[7] These isomers often have very similar polarities, making chromatographic separation difficult.

  • Fractional Recrystallization: If a suitable solvent system can be identified where the two isomers have different solubilities, fractional recrystallization can be effective. This often requires extensive screening of various solvents and solvent mixtures.

  • Preparative HPLC: For high-purity material, especially on a smaller scale, preparative reverse-phase HPLC using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be an excellent option.

Q3: My yield is very low after acid-base extraction. What are the common pitfalls?

A3: Low recovery during acid-base extraction of amphoteric compounds is often due to a few key factors:

  • Incorrect pH for Precipitation: The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and is least soluble. For this molecule, the pI will be between the pKa of the carboxylic acid (~4.2) and the pKa of the imidazole's conjugate acid (~7.0). Precipitating the product at a pH far from its pI will result in significant loss to the aqueous phase.

  • Emulsion Formation: The presence of impurities can lead to the formation of stable emulsions during extraction, trapping the product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it, or filter the entire mixture through a pad of celite.

  • Insufficient Extraction: Ensure you are performing multiple extractions (at least 3) of the aqueous phase with an organic solvent to recover all of your product after neutralization.

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Product is insoluble in common organic solvents for chromatography. The product may be in its salt form or highly polar.Ensure the product is in its neutral form. Consider using a more polar mobile phase for chromatography, such as a gradient of methanol in dichloromethane. For highly polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) may be a better option than standard silica gel chromatography.[2]
Significant tailing of the product peak during column chromatography. The basic imidazole moiety can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, like 0.5-1% triethylamine or pyridine, to your mobile phase to neutralize the acidic sites on the silica gel. Alternatively, consider using a less acidic stationary phase like neutral alumina.
The recrystallized product is still impure. The chosen solvent system may not be optimal for rejecting the specific impurities present. The solution may have been cooled too quickly, trapping impurities.Perform a second recrystallization from a different solvent system. Ensure the solution cools slowly and undisturbed to allow for the formation of well-defined crystals.[2]
Product "oils out" during recrystallization instead of forming crystals. The solution is too supersaturated, or the melting point of the compound is below the boiling point of the solvent.Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. Seeding the solution with a few crystals of pure product can help initiate crystallization.[2]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Optimized Acid-Base Extraction

This protocol is designed to separate the amphoteric this compound from neutral, acidic, and basic impurities. The key is the sequential pH adjustment to selectively move the desired compound between aqueous and organic phases.

Diagram of the Acid-Base Extraction Workflow:

G crude Crude Product in Ethyl Acetate wash1 Wash with 1 M HCl (aq) crude->wash1 org1 Organic Layer 1 (Neutral & Acidic Impurities) wash1->org1 Separate aq1 Aqueous Layer 1 (Product as HCl salt) wash1->aq1 Separate wash2 Wash with Sat. NaHCO3 (aq) org1->wash2 adjust_ph Adjust to pH ~5.5-6.0 with NaOH (aq) aq1->adjust_ph org2 Organic Layer 2 (Neutral Impurities) wash2->org2 Separate aq2 Aqueous Layer 2 (Acidic Impurities as salts) wash2->aq2 Separate precipitate Precipitate Forms (Isoelectric Point) adjust_ph->precipitate back_extract Back-extract aqueous layer with Ethyl Acetate adjust_ph->back_extract If no precipitate filter Filter, Wash with Cold Water & Dry precipitate->filter pure_product Pure Product filter->pure_product org3 Organic Layer 3 (Contains Pure Product) back_extract->org3 dry_evap Dry (Na2SO4), Evaporate org3->dry_evap dry_evap->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq) (3 times). This will protonate the basic imidazole nitrogen, moving the desired product into the aqueous layer as its hydrochloride salt. Basic impurities will also be extracted. Neutral and acidic impurities will remain in the organic layer.

  • Separation of Neutral and Acidic Impurities: The organic layer from the previous step can be further washed with a saturated sodium bicarbonate solution to remove any strongly acidic impurities. The remaining organic layer contains neutral impurities.

  • Precipitation of the Product: Combine the acidic aqueous extracts from step 2. Cool the solution in an ice bath. Slowly add 1 M NaOH or a saturated NaHCO₃ solution with vigorous stirring to adjust the pH to approximately 5.5-6.0. This pH is the estimated isoelectric point, where the product is least soluble. Monitor the pH carefully with a pH meter.

  • Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

    • If the product oils out or remains in solution: If the product is more soluble in water than anticipated, it may not precipitate. In this case, after adjusting the pH to ~5.5-6.0, extract the aqueous solution multiple times with an organic solvent (e.g., 3 x 50 mL of ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final polishing step to achieve high purity, especially for removing closely related isomers or impurities that co-precipitated during the acid-base extraction.

Solvent Selection for Recrystallization:

Solvent/System Solubility (Cold) Solubility (Hot) Comments
Ethanol/WaterLowHighA good starting point. Dissolve in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.
MethanolModerateHighCan be effective, but the high solubility may lead to lower recovery.
AcetonitrileLowModerateAnother good option to try, especially for removing more polar impurities.
IsopropanolLowModerateSlower evaporation rate can lead to better crystal formation.

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents to find a suitable system where it is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

V. References

  • PubChem. Benzoic Acid. National Center for Biotechnology Information. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. (2023-01-20). [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • University of California, Davis. Table of pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Ataman Kimya A.Ş. 1-METHYLIMIDAZOLE. [Link]

  • Wikipedia (German). 1-Methylimidazol. [Link]

  • Google Patents. 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.

  • PubChem. 1-Methylimidazole. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

  • Google Patents. Process for the synthesis of 4H-imidazo[1,5-a][1][8]benzodiazepines, in particular midazolam and salts thereof.

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2008/0103305 A1. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]

  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

  • ResearchGate. An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • PMC. Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1-Methyl-5-imidazolyl)benzoic Acid. As Senior Application Scientists, we understand that realizing the full potential of a compound in your assays requires overcoming practical hurdles like aqueous solubility. Poor solubility can lead to underestimated activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2][3]

This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you successfully incorporate this compound into your research.

Part 1: Understanding the Solubility Profile of this compound

Question: Why am I experiencing solubility issues with this specific compound?

Answer: The solubility behavior of this compound is dictated by its amphoteric chemical structure, meaning it possesses both acidic and basic functional groups.

  • The Carboxylic Acid Group: This is an acidic moiety. At low pH, it will be in its neutral, less soluble form (-COOH). As the pH increases above its pKa, it deprotonates to the highly soluble carboxylate anion (-COO⁻).[4][5]

  • The Imidazole Ring: This is a basic moiety. The nitrogen atom with a lone pair can accept a proton.[6] At acidic pH below its pKa (the pKa of the conjugate acid is ~7), the ring becomes protonated (cationic), which increases aqueous solubility.[7] At higher pH, it is in its neutral, less soluble form.

This dual nature means the compound's net charge—and therefore its solubility—is highly dependent on the pH of the aqueous medium.[8][9][10] It will exhibit its lowest solubility at its isoelectric point (pI) , where the net charge is zero, and will become more soluble in both strongly acidic and strongly basic conditions. This typically results in a "U-shaped" solubility-pH profile.[9]

Figure 1. Ionization states of the compound at different pH values.
Part 2: Initial Troubleshooting & Stock Solution Preparation

Question: My compound won't even dissolve in my assay buffer to make a stock solution. What should I do?

Answer: Direct dissolution in aqueous buffers is often challenging for compounds like this. The standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[1][2][11]

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out the required mass of this compound (Molecular Weight: 202.21 g/mol ).[12]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilize: Vortex vigorously. If needed, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.[1] Visually inspect for any remaining solid material.

  • Storage: Store the DMSO stock at room temperature for short-term use (up to 2 weeks) to avoid precipitation caused by freeze-thaw cycles.[1] For long-term storage, aliquot into single-use vials and store at -20°C. Before use, thaw completely and vortex to ensure homogeneity.

Question: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This is a common phenomenon known as "crashing out." It occurs when the compound, stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. This is a key challenge in moving from stock solutions to final assay concentrations.[3][13]

Troubleshooting Steps:

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[11]

  • Improve Dilution Technique: Instead of adding a small volume of stock directly into a large volume of buffer, try adding the stock solution to the side of the tube and then gently vortexing or mixing immediately.

  • Pre-warm the Buffer: Briefly warming the assay buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.

If these initial steps fail, the issue likely lies with the pH and composition of your assay buffer.

Part 3: Leveraging pH to Enhance Aqueous Solubility

Since the compound is amphoteric, modulating the pH of your final assay buffer is the most direct strategy to improve its solubility.

Question: How do I find the optimal pH for my assay?

Answer: You need to perform a pH-solubility screen. This involves preparing your assay buffer at several different pH values to identify the range where the compound remains soluble at your desired final concentration.

Protocol: pH-Solubility Screening
  • Prepare Buffers: Prepare a set of your base assay buffer (e.g., PBS, Tris) adjusted to a range of pH values. A good starting range is pH 5.0, 6.0, 7.4, 8.0, and 9.0.

  • Dilute Compound: Add your 10 mM DMSO stock to each buffer to achieve the highest concentration you plan to test in your assay. Ensure the final DMSO concentration is constant across all samples.

  • Equilibrate: Incubate the samples at your standard assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.[14] This allows the solution to reach a state of kinetic solubility, which is most relevant for in vitro assays.[15][16]

  • Observe & Quantify:

    • Visual Inspection: Check for any visible precipitate (cloudiness or solid particles).

    • (Optional) Turbidimetry: Use a plate reader to measure the turbidity (absorbance at ~600 nm) of each solution. An increase in absorbance indicates precipitation.[17]

    • (Optional) Centrifugation & HPLC: For a precise measurement, centrifuge the samples to pellet any precipitate, then quantify the concentration of the compound remaining in the supernatant using HPLC-UV.[18]

Expected Results & Interpretation

You will likely observe higher solubility at the acidic and basic ends of your tested pH range, with a dip in solubility around neutral pH.

Buffer pHVisual ObservationKinetic Solubility (µM)Recommendation
5.0Clear>100Suitable
6.0Slightly Hazy45Use with caution
7.4Precipitate15Unsuitable
8.0Slightly Hazy55Use with caution
9.0Clear>100Suitable

Table 1: Example data from a pH-solubility screen for a 100 µM target concentration.

Based on these results, you should select a buffer pH where the compound is fully soluble. If your assay biology is sensitive to pH, you may need to find a compromise or explore advanced methods.

Part 4: Advanced Solubilization Techniques

If pH adjustment is not sufficient or is incompatible with your assay's biological constraints, several other formulation strategies can be employed.

Question: I cannot change my assay's pH from 7.4. What are my other options?

Answer: In this scenario, you can use solubilizing excipients. These are additives that help keep hydrophobic compounds dispersed in an aqueous solution.

1. Using Co-solvents

A co-solvent system involves adding a small amount of a water-miscible organic solvent (other than DMSO) to your final assay buffer.[19][20]

  • Common Co-solvents: Ethanol, methanol, polyethylene glycol (PEG 400).

  • Method: Prepare your assay buffer containing a low percentage (e.g., 1-5%) of the co-solvent. Then, add your DMSO stock to this modified buffer.

  • Critical Control: Always run a "vehicle control" with the same concentration of DMSO and co-solvent to ensure they do not affect your assay results.[13]

2. Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[22][23][][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol: Solubilization with HP-β-CD
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer (e.g., at pH 7.4) to create a stock solution (e.g., 10% w/v). Gentle warming may be needed.

  • Complexation: Add your concentrated DMSO stock of the compound directly to the HP-β-CD solution to achieve the final desired assay concentration.

  • Equilibrate: Vortex and let the solution sit for 15-30 minutes to allow for the formation of the inclusion complex.

  • Assay: Use this final solution in your experiment. Remember to include a vehicle control containing HP-β-CD and DMSO.

G start_node Start: Solubility Issue Encountered process_node1 Prepare concentrated stock in 100% DMSO start_node->process_node1 Step 1 decision_node decision_node process_node process_node solution_node solution_node fail_node Consider compound resynthesis/modification decision_node1 Precipitates upon dilution in buffer? process_node1->decision_node1 process_node2 Step 2: pH Optimization Perform pH-solubility screen (pH 5 to 9) decision_node1->process_node2 Yes solution_node3 Solution Found: Issue was likely dilution technique decision_node1->solution_node3 No decision_node2 Soluble at a pH compatible with assay? process_node2->decision_node2 solution_node1 Solution Found: Use optimal pH buffer decision_node2->solution_node1 Yes process_node3 Step 3: Advanced Methods Test co-solvents (e.g., 5% PEG) or cyclodextrins (e.g., 2% HP-β-CD) decision_node2->process_node3 No decision_node3 Solubility achieved? process_node3->decision_node3 decision_node3->fail_node No solution_node2 Solution Found: Use excipient + vehicle control decision_node3->solution_node2 Yes

Figure 2. Troubleshooting workflow for solubility issues.
Part 5: Kinetic vs. Thermodynamic Solubility

Question: I've seen the terms "kinetic" and "thermodynamic" solubility. What's the difference and why does it matter?

Answer: Understanding this distinction is crucial for interpreting your results correctly.

  • Kinetic Solubility: This is the concentration of a compound that remains in solution under a specific, time-limited experimental condition, such as after diluting a DMSO stock into buffer and incubating for 1-2 hours.[14][15] It measures the tendency of a supersaturated solution to precipitate.[16] This is the more relevant measure for most in vitro screening assays, as it mimics the actual assay conditions.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (e.g., >24 hours), and then measuring the concentration in the saturated solution.[14][15][26] This value is typically lower than the kinetic solubility and is more relevant for later-stage drug development and formulation.[15]

Why it matters: A compound might show acceptable kinetic solubility for a 2-hour enzyme assay but could precipitate out in a 48-hour cell culture experiment. Be mindful of your assay's duration. If you observe decreasing compound effects over time, it may be due to the compound slowly precipitating from its less stable supersaturated state.

Part 6: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve the compound directly in my assay buffer? A1: While sonication can create a fine dispersion, it often does not result in a true solution and may lead to the formation of amorphous precipitate. This can cause highly variable results in your assay. It's better to achieve true solubility using the methods described above.

Q2: My compound seems to degrade at high pH. What should I do? A2: If you suspect pH-related instability, you should perform a stability study. Incubate the compound in the high pH buffer for the duration of your assay, then analyze the sample by HPLC or LC-MS to check for degradation products. If it is unstable, you must use a lower pH where it is stable or rely on advanced methods like cyclodextrins at a more neutral pH.

Q3: Is it better to use the free acid form or a salt form of the compound? A3: If a salt form (e.g., sodium salt) is available, it will generally have higher initial aqueous solubility than the free acid.[4] However, once dissolved in a buffered solution, the ultimate solubility will still be governed by the buffer's pH and the compound's pKa values. Using a salt form can make the initial stock preparation easier.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Kinetic versus thermodynamic solubility tempt
  • 5-Methylimidazole | Solubility of Things. (n.d.). Solubility of Things.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc..
  • Synthesis and therapeutic potential of imidazole containing compounds. (2021, February 18). PMC - NIH.
  • Solubility of Imidazoles in Alcohols. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
  • Solubility of Imidazoles in Alcohols | Request PDF. (2025, August 10).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. (n.d.). Benchchem.
  • Imidazole. (n.d.). Wikipedia.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Springer.
  • Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. (n.d.). Benchchem.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • How does pH affect solubility? (2025, March 11). askIITians.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - US.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). Semantic Scholar.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • The Effect of pH on Solubility. (n.d.). Chemistry Steps.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025, August 5).
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • CAS 17616-04-5: 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID. (n.d.). CymitQuimica.
  • 305806-38-6(4-(1-Methyl-1H-imidazol-5-yl)benzoic acid) Product Description. (n.d.). ChemicalBook.

Sources

Technical Support Center: Synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and streamline purification.

The most prevalent and scalable route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on troubleshooting this specific pathway, which typically involves the coupling of a 5-halo-1-methylimidazole with a 4-carboxyphenylboronic acid derivative.

Section 1: The Synthetic Landscape

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its functional group tolerance and relatively mild conditions.[3][4] However, the unique electronic properties of imidazole-containing substrates introduce specific challenges that must be addressed.

General Reaction Scheme

The core transformation involves the palladium-catalyzed reaction between 5-bromo-1-methylimidazole and 4-carboxyphenylboronic acid (or its corresponding ester).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions A 5-Bromo-1-methylimidazole D This compound A->D Suzuki-Miyaura Coupling B 4-Carboxyphenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D

Caption: General workflow for the Suzuki-Miyaura synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues observed during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the primary causes?

A1: Low yields in this specific Suzuki coupling are often traced back to three main culprits: catalyst inhibition, degradation of the boronic acid, or suboptimal reaction conditions.

  • Catalyst Inhibition: The lone pair of electrons on the imidazole ring's nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this by shielding the palladium and promoting the desired catalytic cycle.[5][6]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[7][8] This process is often accelerated by high pH and elevated temperatures.[7]

  • Poor Reagent Quality: Ensure your palladium catalyst is active, the base is anhydrous (if required by the protocol), and the solvents are properly degassed. Oxygen can promote the homocoupling of boronic acids, another yield-reducing side reaction.[9][10]

Q2: I'm observing a significant amount of benzoic acid in my crude product. What is happening?

A2: This is a classic sign of protodeboronation of the 4-carboxyphenylboronic acid. This side reaction cleaves the C-B bond, replacing it with a C-H bond, leading to the formation of benzoic acid.

Troubleshooting Steps:

  • Use Boronic Esters: Consider using a boronic ester, such as the pinacol ester (boronate ester), as they are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11] This "slow-release" strategy ensures the concentration of the active boronic acid in the reaction is kept low, minimizing side reactions.[8]

  • Optimize the Base: While a base is necessary for the transmetalation step, overly strong bases or high concentrations can accelerate protodeboronation.[6][7] Screen milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and use the minimum effective amount.[12]

  • Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Extended reaction times at high temperatures increase the likelihood of protodeboronation.

Q3: My mass spectrometry results show a dimer of my benzoic acid starting material (4,4'-dicarboxybiphenyl). How can I prevent this?

A3: You are observing boronic acid homocoupling , an oxidative process that couples two molecules of the boronic acid.[5][10]

Preventative Measures:

  • Rigorous Degassing: The primary cause of this side reaction is often the presence of dissolved oxygen.[9] Degas your reaction solvent thoroughly before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9][12]

  • Use High-Purity Reagents: Ensure your palladium source is Pd(0) or that the Pd(II) precatalyst is efficiently reduced in situ. Residual Pd(II) can stoichiometrically promote homocoupling.[9]

  • Add a Reducing Agent: In some cases, adding a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state and suppress oxidative homocoupling.[9]

Q4: Purification is challenging due to a persistent impurity with a similar polarity to my product. What could it be?

A4: Besides the side products mentioned above, dehalogenation of the 5-bromo-1-methylimidazole starting material can lead to the formation of 1-methylimidazole. This side product can sometimes undergo subsequent reactions or complicate purification. Dehalogenation can occur if a hydride source is present in the reaction mixture.[13]

Mitigation Strategies:

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination (the desired step) versus side reactions. Highly active Buchwald-type ligands can accelerate the cross-coupling, minimizing the time for dehalogenation to occur.[6]

  • Purification Technique: If dehalogenation is a minor issue, careful purification is key. The basicity of the imidazole products allows for purification via acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid to move the nitrogen-containing compounds to the aqueous layer, wash the organic layer to remove non-basic impurities, and then neutralize the aqueous layer and back-extract the purified product into an organic solvent.[14]

Section 3: Mechanistic Insights into Side Reactions

Understanding the mechanisms of these side reactions is crucial for effective troubleshooting.

Protodeboronation Mechanism

This reaction is typically base-catalyzed. The hydroxide ion attacks the boron atom to form a boronate complex. Subsequent protonation of the ipso-carbon, often by water or another proton source, leads to the cleavage of the C-B bond.

Protodeboronation_Mechanism A Ar-B(OH)₂ B Ar-B(OH)₃⁻ (Boronate Complex) A->B + OH⁻ C Ar-H (Protodeboronated Product) B->C + H₂O - B(OH)₃ - OH⁻ OH OH⁻ H2O H₂O BOH3 B(OH)₃

Caption: Base-catalyzed protodeboronation pathway.

Homocoupling and Dehalogenation Troubleshooting Logic

When facing low yields, a logical diagnostic process can help isolate the root cause. The following diagram outlines a troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Mixture (LCMS, ¹H NMR) Start->Check_Purity Impurity_A Homocoupling Product (Biaryl Dimer)? Check_Purity->Impurity_A Impurity_B Protodeboronation Product (e.g., Benzoic Acid)? Impurity_A->Impurity_B No Solution_A Improve Degassing Check Pd(0) Source Add Reducing Agent Impurity_A->Solution_A Yes Impurity_C Dehalogenation Product? Impurity_B->Impurity_C No Solution_B Use Boronic Ester Screen Milder Bases Lower Temperature Impurity_B->Solution_B Yes Solution_C Optimize Ligand Use More Active Catalyst Impurity_C->Solution_C Yes No_Side_Product Unreacted Starting Materials? Impurity_C->No_Side_Product No Solution_D Increase Temperature Screen Solvents/Bases Use More Active Ligand No_Side_Product->Solution_D Yes

Caption: Diagnostic workflow for troubleshooting common side reactions.

Section 4: Optimized Protocol Recommendations

Based on common pitfalls, the following table provides a starting point for optimizing reaction conditions to minimize side reactions.

ParameterStandard ConditionOptimized Condition for Imidazole SubstratesRationale
Boron Source Arylboronic AcidArylboronate Pinacol EsterIncreased stability, reduces rate of protodeboronation.[8][11]
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos)Bulky, electron-rich ligands prevent catalyst inhibition by the imidazole nitrogen and accelerate the desired coupling.[5][6]
Base Na₂CO₃, K₃PO₄K₂CO₃ or Cs₂CO₃Milder bases can reduce the rate of base-mediated protodeboronation.[12]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O or DME/H₂OMust be rigorously degassed via inert gas sparging for >30 min to prevent homocoupling.[9][15]
Temperature 80-110 °C70-90 °CLower temperatures can disfavor side reactions like protodeboronation, especially if a highly active catalyst is used.
Disclaimer

This guide is intended for informational purposes by trained professionals. All laboratory work should be conducted with appropriate safety precautions. The optimal conditions can be substrate-specific and may require further empirical optimization.

References

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Reddit User Discussion. (2025). Problems with Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH National Library of Medicine. Available at: [Link]

  • Sharma, G. V., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the optimization of coupling reactions involving 4-(1-Methyl-5-imidazolyl)benzoic Acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of coupling this versatile building block. The inherent electronic properties and potential for multiple coordination sites of the imidazole moiety can present unique challenges. This guide provides in-depth, evidence-based solutions to common issues encountered during amide bond formation and palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing both theoretical explanations and practical, actionable advice.

Part 1: Amide Bond Formation

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?

A1: Low yields in amide coupling reactions with this substrate are often multifactorial, stemming from the electronic nature of the heterocyclic carboxylic acid. The primary culprits are typically incomplete activation of the carboxylic acid, side reactions involving the imidazole ring, and suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The electron-donating nature of the N-methylimidazole ring can influence the reactivity of the carboxylic acid. Standard coupling reagents may not be efficient enough for complete activation.[1]

  • Side Reactions at the Imidazole Nitrogen: The basicity of the imidazole nitrogen can lead to unproductive acid-base reactions with the activated carboxylic acid intermediate or interfere with the coupling reagents.

  • Steric Hindrance: While less of a factor with this specific benzoic acid, bulky amines can sterically hinder the approach to the activated carboxyl group.[1]

  • Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the activated ester intermediate, reverting it back to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.[1]

Q2: How can I improve the activation of this compound for amide coupling?

A2: Enhancing the activation step is critical. This can be achieved by selecting a more potent coupling reagent or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

  • Uronium/Aminium-Based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective than carbodiimides for activating heterocyclic carboxylic acids.[2] They form highly reactive activated esters, driving the reaction towards completion.

  • Acyl Chloride Formation: A more "forcing" method involves converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] This highly reactive intermediate will then readily react with the amine. However, this method is harsher and may not be suitable for sensitive substrates.

Q3: I'm observing significant side products. How can I minimize them?

A3: Side product formation often arises from racemization (if chiral amines are used) or reactions involving the imidazole ring.

  • Suppressing Racemization: The addition of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) to carbodiimide-mediated couplings can significantly suppress racemization by forming less reactive, more stable activated esters.[1]

  • Protecting the Imidazole Nitrogen: While not always necessary, if side reactions involving the imidazole nitrogen are suspected, transient protection or the use of a large, non-nucleophilic base can mitigate these issues.

  • Choice of Base: When a base is required, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is recommended to avoid competition with the desired amine nucleophile.[5]

Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU

This protocol is a robust starting point for the amide coupling of this compound.

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Q4: I am attempting a Suzuki coupling with an aryl halide derivative of this compound and experiencing low yields. What are the critical parameters to consider?

A4: The success of Suzuki couplings involving N-heterocycles is highly dependent on the choice of catalyst, ligand, base, and solvent.[6] The imidazole moiety can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[6] Alternatively, N-heterocyclic carbene (NHC) ligands can offer enhanced stability and reactivity.[7]

  • Base Selection: The base is crucial for the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8][9][10] The choice of base can significantly impact the reaction rate and yield, and often needs to be empirically optimized.[11]

  • Solvent System: The solvent must solubilize both the organic and inorganic components of the reaction.[12] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of the inorganic base.[8][11][13] Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

Q5: My Heck reaction involving an imidazole-containing substrate is not proceeding efficiently. What troubleshooting steps should I take?

A5: The Heck reaction, like the Suzuki coupling, is sensitive to the electronic and steric environment of the substrates and catalyst.[14]

  • Ligand Choice: For challenging Heck reactions, consider using more robust and electron-donating ligands that can stabilize the palladium catalyst throughout the catalytic cycle.[6] Palladacycle catalysts can also be highly effective.[14]

  • Base and Solvent: The choice of base (often an organic amine like triethylamine or an inorganic base like NaOAc or K₂CO₃) and a polar aprotic solvent like DMF or DMA is critical.[7]

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can sometimes be beneficial for accelerating the reaction.[14]

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventRelative Efficiency for Heterocyclic Acids
DCC/DICHOBt/OxymaNMM/DIPEADCM, DMFModerate
EDCHOBt/OxymaNMM/DIPEADCM, DMF, WaterModerate to Good
HATU-DIPEADMF, NMPHigh
HBTU-DIPEADMF, NMPHigh
COMU-DIPEADMF, NMPVery High

Data synthesized from multiple sources.[2][5][15][16][17]

Table 2: Common Conditions for Suzuki Coupling of Heteroaryl Halides

Palladium SourceLigandBaseSolvent SystemTypical Temperature (°C)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O80-110
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O80-110
PdCl₂(dppf)-Na₂CO₃DMF/H₂O80-100

Conditions are general and may require optimization for specific substrates.

Visualizations
Diagram 1: General Workflow for Amide Coupling Optimization

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid 4-(1-Methyl-5-imidazolyl) benzoic Acid Coupling_Reagent Select Coupling Reagent (e.g., HATU, COMU) Acid->Coupling_Reagent Amine Amine Reaction Combine Activated Acid and Amine Amine->Reaction Base Add Base (e.g., DIPEA) Coupling_Reagent->Base Base->Reaction Monitoring Monitor by LC-MS/TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Desired Amide Purification->Product

Caption: Workflow for Amide Coupling.

Diagram 2: Key Factors in Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates center Successful Cross-Coupling Palladium Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Palladium->center Ligand Ligand (e.g., SPhos, XPhos, NHC) Ligand->center Base Base (e.g., K₂CO₃, K₃PO₄) Base->center Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->center Temperature Temperature Temperature->center Aryl_Halide Aryl Halide Aryl_Halide->center Coupling_Partner Boronic Acid/Ester or Alkene Coupling_Partner->center

Sources

Technical Support Center: Troubleshooting Guide for the HPLC Analysis of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(1-Methyl-5-imidazolyl)benzoic Acid by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. Here, we provide in-depth, scientifically grounded solutions in a user-friendly question-and-answer format.

Introduction to the Analyte: this compound

This compound is a molecule of interest in pharmaceutical research. Its structure, featuring both a carboxylic acid group and a methylated imidazole ring, presents unique considerations for HPLC method development and troubleshooting. The acidic nature of the benzoic acid moiety and the potential for the imidazole ring to interact with the stationary phase necessitate careful control of mobile phase pH and composition to achieve optimal separation and peak shape.

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis of this compound.

Peak Shape Problems

Question 1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and for a molecule like this compound, it can stem from several factors.[1] The ideal peak shape is Gaussian, but asymmetry can compromise resolution and integration accuracy.[2]

  • Secondary Interactions: The imidazole ring in your analyte contains a basic nitrogen that can interact with acidic silanol groups on the surface of traditional silica-based C18 columns. This is a frequent cause of tailing for basic compounds.[3]

    • Solution 1: Mobile Phase pH Adjustment: The pKa of benzoic acid is approximately 4.2.[3][4][5][6] To ensure the carboxylic acid group is protonated (in its less polar form) and to minimize interactions of the imidazole ring with silanols, operating at a lower pH is recommended. Try adjusting your mobile phase pH to between 2.5 and 3.5 using an appropriate buffer like phosphate or formate. At this pH, the carboxylic acid will be largely non-ionized, and the silanol groups on the stationary phase will also be protonated, reducing unwanted interactions.

    • Solution 2: Use of an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which significantly reduces peak tailing for basic compounds. If you are not already, consider using a column specifically designed to minimize these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.[4]

    • Solution: Try reducing the concentration of your sample or the injection volume.

  • Contamination: Buildup of contaminants on the column or in the system can also lead to poor peak shape.[4]

    • Solution: Flush the column with a strong solvent, such as acetonitrile or methanol, to remove any strongly retained compounds. If using a guard column, replace it.

Question 2: I am observing peak fronting for my analyte. What could be the cause?

Answer:

Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload in a High-Strength Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.

  • Column Degradation: In some cases, a void at the head of the column can lead to peak distortion, including fronting.[3]

    • Solution: If you suspect column degradation, you can try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Retention Time and Resolution Issues

Question 3: The retention time for my analyte is drifting, either decreasing or increasing over a series of injections. What should I investigate?

Answer:

Retention time drift can be a frustrating issue, leading to problems with peak identification and integration. The causes can be chemical or mechanical.[7]

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.[7] This is especially true when using mobile phases with additives like ion-pairing reagents or when changing mobile phase composition.

    • Solution: Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before injecting your first sample.

  • Changes in Mobile Phase Composition:

    • Evaporation: If you are using a pre-mixed mobile phase, the more volatile component (e.g., acetonitrile or methanol) can evaporate over time, leading to a gradual increase in the proportion of the aqueous component and longer retention times.[8]

    • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. Using an online mixer on your HPLC system can also help maintain a consistent mobile phase composition.

  • Temperature Fluctuations: The temperature of the column can affect retention time.[9]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix can alter the stationary phase chemistry over time, causing retention time shifts.[7]

    • Solution: Employ a robust sample preparation method to remove as much of the matrix as possible before injection. Regularly flush the column and use a guard column.

Question 4: I am not getting good resolution between my analyte and an impurity. What are my options?

Answer:

Improving resolution often involves adjusting the mobile phase composition or the stationary phase.

  • Optimize Mobile Phase Strength:

    • Solution: If your peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase to increase retention and potentially improve separation. Conversely, if the peaks are too broad and eluting late, a slight increase in the organic solvent percentage may sharpen the peaks and improve resolution.

  • Change the Organic Modifier:

    • Solution: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. This can alter the elution order and improve the separation of closely eluting compounds.

  • Adjust Mobile Phase pH:

    • Solution: As discussed earlier, pH can significantly impact the retention of ionizable compounds. Small adjustments to the mobile phase pH can alter the ionization state of your analyte and any impurities, potentially leading to better separation.

  • Consider a Different Stationary Phase:

    • Solution: If optimizing the mobile phase does not provide the desired resolution, you may need to try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.

Baseline and Detector Issues

Question 5: I am experiencing a noisy or drifting baseline. What are the common causes?

Answer:

A stable baseline is crucial for accurate quantification, especially for low-concentration analytes. Baseline problems can originate from the detector, the mobile phase, or the pump.[5]

  • Air Bubbles in the System: Air bubbles passing through the detector flow cell are a common cause of baseline noise.[10]

    • Solution: Degas your mobile phase thoroughly before use, either by sonication, vacuum filtration, or helium sparging. Most modern HPLC systems have an inline degasser; ensure it is functioning correctly.

  • Contaminated Mobile Phase or System:

    • Solution: Filter your mobile phase through a 0.45 µm or 0.22 µm filter before use. If you suspect system contamination, flush the entire system with a suitable cleaning solvent.[4]

  • Detector Lamp Issues: An aging detector lamp can cause baseline noise and drift.[11]

    • Solution: Check the lamp energy or intensity through your HPLC software. If it is low, the lamp may need to be replaced.

  • Incomplete Mobile Phase Mixing: If you are using an online mixer, poor mixing can lead to a noisy baseline.[11]

    • Solution: Ensure your mixer is functioning correctly. You can also try pre-mixing your mobile phase to see if the problem resolves.

Question 6: How do I determine the optimal UV detection wavelength for this compound?

Answer:

Selecting the right wavelength is key to achieving good sensitivity.[12]

  • Experimental Determination:

    • Solution: If your HPLC system has a photodiode array (PDA) or diode array detector (DAD), you can obtain the UV spectrum of your analyte as it elutes. From this spectrum, you can identify the wavelength of maximum absorbance (λmax).[12] Aromatic compounds like this one often have strong absorbance in the 254 nm to 280 nm range.[13] A study on a similar, more complex imidazole-containing benzoic acid derivative used an excitation wavelength of 260 nm for fluorescence detection, suggesting this region is a good starting point for UV absorbance as well.[11]

    • Procedure:

      • Prepare a relatively concentrated standard of this compound.

      • Inject the standard onto the HPLC system.

      • Using your DAD/PDA detector, acquire the full UV spectrum across the peak.

      • Identify the λmax from the spectrum and set this as your monitoring wavelength for subsequent analyses.

  • Considerations for Wavelength Selection:

    • Selectivity: Choose a wavelength where your analyte has high absorbance but potential interfering compounds from the matrix have low absorbance.[8]

    • Baseline Noise: Some mobile phase additives can have high absorbance at lower UV wavelengths, leading to a noisier baseline.[2]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for the analysis of this compound?

A1: A reversed-phase C18 column is a good starting point. To minimize peak tailing due to the imidazole group, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have minimal exposed silanol groups, leading to improved peak symmetry for basic compounds.

Q2: What is a good starting mobile phase for method development?

A2: Based on the properties of the analyte and general HPLC principles, a good starting point would be a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile This mobile phase has a low pH to control the ionization of the carboxylic acid and minimize silanol interactions. Formic acid is also volatile, making it suitable for mass spectrometry (MS) detection if needed.

Q3: How should I prepare my samples for analysis?

A3: Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition. If the sample is in a complex matrix (e.g., biological fluid, formulation excipients), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interferences and protect the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the mobile phase before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the mobile phase before use.

Protocol 2: Standard and Sample Preparation
  • Stock Standard Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and organic solvent that matches the initial mobile phase).

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Bring to volume with the same solvent and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for your analysis.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Extract or dissolve the sample in a suitable solvent.

    • Perform any necessary cleanup steps (e.g., filtration, centrifugation, solid-phase extraction).

    • Dilute the final extract with the mobile phase to a concentration within the calibration range.

Visualization of Troubleshooting Logic

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_tailing_causes Tailing Causes cluster_fronting_causes Fronting Causes PeakShape Poor Peak Shape? Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No SecondaryInt Secondary Interactions Tailing->SecondaryInt Check pH & Column OverloadT Column Overload Tailing->OverloadT Check Concentration ContaminationT Contamination Tailing->ContaminationT Check System Cleanliness SolventStrength High Sample Solvent Strength Fronting->SolventStrength Check Sample Solvent ColumnVoid Column Void Fronting->ColumnVoid Check Column Integrity

Caption: Troubleshooting flowchart for common peak shape issues.

Quantitative Data Summary

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeMinimizes silanol interactions, provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH for good peak shape of the acidic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 95%)To elute the analyte with good peak shape and resolve impurities.
Flow Rate 0.2 - 1.0 mL/min (for 2.1 - 4.6 mm ID columns)Typical flow rates for analytical HPLC.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
Injection Vol. 1 - 10 µLTo avoid column overload.
UV Wavelength Experimentally determine λmax (start around 260 nm)To maximize sensitivity.

References

  • PubChem. Benzoic Acid. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • YouTube. wavelength selection during method development using UV detector during HPLC method development. [Link]

  • LCGC International. How It Works: UV Detection for HPLC. [Link]

  • LCGC International. The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • Taylor & Francis Online. 4-(1-METHYL-1H-PHENANTHRO[9,10-d]IMIDAZOLE-2-) BENZOIC ACID (MPIBA) AND ITS APPLICATION FOR DETERMINATION OF AMINES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTION AND IDENTIFICATION WITH MASS SPECTROSCOPY/ATMOSPHERIC PRESSURE CHEMICAL IONIZATION. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • LabVeda. Drifting HPLC Peak Retention Times. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Maxi Scientific. Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Patsnap Eureka. How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • Ingenieria Analitica Sl. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-(1-Methyl-5-imidazolyl)benzoic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Methyl-5-imidazolyl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. As a solid, the compound is generally stable. However, to prevent potential degradation, it should be stored in a cool, dry, and dark place. One supplier recommends storage at room temperature in a dry environment[1]. For analogous imidazole carboxylic acids, more stringent conditions such as -20°C for short-term and -80°C for long-term storage (up to 6 months) are recommended to ensure stability, particularly once in solution[2].

Key Storage Recommendations:

  • Temperature: For solid-state storage, room temperature is generally acceptable[1]. However, for maximum long-term stability, especially for reference standards or critical samples, storage at -20°C or lower is advisable.

  • Humidity: The compound should be kept in a dry environment. The use of desiccants in the storage container is recommended to minimize exposure to moisture, which can potentially lead to hydrolysis or facilitate other degradation pathways.

  • Light: Imidazole-containing compounds can be sensitive to light (photodegradation)[3][4]. Therefore, it is essential to store this compound in an opaque or amber-colored container to protect it from light exposure[5][6].

  • Atmosphere: For highly sensitive applications or long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidative degradation[5]. The container should be tightly sealed to prevent exposure to air and moisture[7].

Q2: What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the chemical nature of its imidazole and benzoic acid moieties, the following degradation pathways are plausible:

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or metal ions, or by strong oxidizing agents[3][8]. This can lead to the formation of various oxidized derivatives, potentially involving the imidazole ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the imidazole moiety[3][4]. This can result in complex mixtures of degradation products.

  • Hydrolysis: While the core structure is generally stable, under harsh acidic or basic conditions, or prolonged exposure to moisture at elevated temperatures, hydrolysis of other functional groups, if present as impurities from synthesis, could occur.

  • Decarboxylation: The benzoic acid moiety is generally stable, but at very high temperatures, decarboxylation (loss of CO2) could theoretically occur, though this is unlikely under standard storage conditions[1][9].

Q3: What are the signs of degradation in my sample of this compound?

Visual inspection can sometimes provide initial clues of degradation. These include:

  • Change in color: A noticeable change from its original color (e.g., yellowing or browning) can indicate the formation of degradation products.

  • Clumping or caking: This may suggest moisture absorption, which could increase the likelihood of hydrolytic or other degradation pathways.

  • Incomplete dissolution or presence of particulates: If the compound does not dissolve as expected in a solvent in which it is known to be soluble, it may be a sign of impurity formation.

However, significant degradation can occur without any visible changes. Therefore, analytical techniques are necessary for a definitive assessment of purity.

Troubleshooting Guides

Problem 1: I suspect my stored this compound has degraded. How can I confirm this and identify the impurities?

Root Cause Analysis: Degradation is likely due to improper storage conditions, such as exposure to light, moisture, oxygen, or elevated temperatures.

Troubleshooting Workflow:

Troubleshooting Workflow for Suspected Degradation cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Decision & Action A Suspected Degradation (e.g., color change, poor solubility) B Perform HPLC Analysis A->B Step 1 C Compare to Reference Standard B->C Step 2 D Analyze by LC-MS B->D If new peaks are observed F Purity Acceptable? C->F Step 3 E Characterize by NMR D->E For structural elucidation G Continue with Experiments F->G Yes H Discard and Obtain New Batch F->H No

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Guide:

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Rationale: HPLC is a powerful technique for separating the parent compound from its potential degradation products, allowing for purity assessment.

    • Protocol:

      • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic or phosphoric acid for better peak shape)[2][10].

      • Prepare a solution of the suspect sample at the same concentration.

      • Analyze both solutions using a suitable reverse-phase HPLC method. A C18 column is often a good starting point[11][12].

      • Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification:

    • Rationale: If new peaks are observed in the HPLC analysis, LC-MS can be used to determine their molecular weights, providing clues to their structures.

    • Protocol:

      • Analyze the suspect sample using an LC-MS system with similar chromatographic conditions as the HPLC method. Formic acid is a suitable mobile phase modifier for MS compatibility[2].

      • Evaluation: Analyze the mass spectra of the impurity peaks. For example, an increase in mass by 16 amu could suggest the formation of an N-oxide or a hydroxylated species, indicative of oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Rationale: For a definitive structural confirmation of major degradation products, NMR spectroscopy is the gold standard.

    • Protocol:

      • If a significant amount of an impurity can be isolated (e.g., by preparative HPLC), acquire 1H and 13C NMR spectra[8][13][14].

      • Evaluation: Compare the spectra of the impurity with that of the parent compound. Changes in chemical shifts or the appearance of new signals can help identify the structural modifications.

Problem 2: My experimental results are inconsistent, and I suspect it's due to the degradation of my this compound stock solution.

Root Cause Analysis: Stock solutions, especially if not stored properly, can be more susceptible to degradation than the solid compound. Factors include the solvent used, exposure to light during handling, and storage temperature.

Troubleshooting and Prevention:

Parameter Potential Issue Recommended Action
Storage Temperature Storage at room temperature or 4°C may not be sufficient to prevent degradation in solution over time.Store stock solutions at -20°C or -80°C for long-term stability[2].
Solvent The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.Use aprotic solvents like DMSO or DMF for initial stock preparation if compatible with your assay. For aqueous buffers, prepare fresh solutions before each experiment.
Light Exposure Repeated exposure to ambient light during handling can cause photodegradation.Prepare and handle stock solutions under low-light conditions. Use amber-colored vials for storage[6].
Freeze-Thaw Cycles Multiple freeze-thaw cycles can accelerate degradation.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Purity Check The stock solution may have degraded over time.Periodically check the purity of your stock solution using HPLC, as described in Problem 1.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (Example)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% Solvent B over 20 minutes to ensure separation of the parent compound from potential polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely in the 250-300 nm range).

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

CAUTION: These experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Stress Condition Procedure Potential Degradation Pathway
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.Hydrolysis of any susceptible functional groups.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.Hydrolysis and potential imidazole ring opening under harsh conditions.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.Oxidation of the imidazole ring (e.g., N-oxide formation).
Photodegradation Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.Photolytic cleavage or rearrangement of the imidazole ring.
Thermal Degradation Heat the solid compound at 105°C for 24 hours.Decarboxylation or other thermal decomposition.

After each stress condition, analyze the samples by the developed HPLC method to observe the formation of degradation products.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053.
  • Kuznetsova, O. G., et al. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Dyes and Pigments, 173, 107931.
  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3359–3366.
  • Lázaro Martínez, J. M., et al. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Retrieved January 19, 2026, from [Link]

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved January 19, 2026, from [Link]

  • Lindquist, S. E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved January 19, 2026, from [Link]

  • Request PDF. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved January 19, 2026, from [Link]

  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 164.
  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved January 19, 2026, from [Link]

  • Un-be-lievable. (2024, July 22). Different Drug Storage Conditions. Retrieved January 19, 2026, from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Control of Drug Degradation. Retrieved January 19, 2026, from [Link]

  • PubMed. (1998). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved January 19, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved January 19, 2026, from [Link]

  • PubMed. (1998). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. Retrieved January 19, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2023). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Retrieved January 19, 2026, from [Link]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved January 19, 2026, from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Navigating NMR Ambiguities in 4-(1-Methyl-5-imidazolyl)benzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR characterization of 4-(1-Methyl-5-imidazolyl)benzoic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in resolving ambiguous peaks during the structural elucidation of this and similar molecules. As a bifunctional molecule with both acidic and basic moieties, its NMR spectrum can present unique challenges. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format to directly address these potential issues. Our approach is grounded in fundamental principles and validated by field-proven experimental strategies.

Part 1: Common Spectroscopic Hurdles

FAQ 1: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I differentiate the benzoic acid protons from the imidazole protons?

This is a frequent challenge due to the similar electronic environments of the aromatic protons in both ring systems, often causing their signals to appear in a crowded region of the spectrum (typically 6.5-8.5 ppm).

Initial Diagnostic Step: Solvent-Induced Chemical Shift (ASIS) Analysis

A straightforward and often effective first step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to more common solvents like CDCl₃ or DMSO-d₆. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often resolve overlapping signals by altering the shielding of specific protons based on their spatial relationship to the solvent molecules.[3]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg in 0.6 mL) in a variety of deuterated solvents such as CDCl₃, DMSO-d₆, acetone-d₆, and benzene-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to each sample for accurate referencing.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Compare the chemical shifts of the aromatic protons across the different solvents. The solvent that provides the best peak separation should be used for further 2D NMR analysis.

Table 1: Hypothetical ¹H NMR Chemical Shift Data in Different Solvents

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Benzoic H-2, H-67.95 (d)7.65 (d)-0.30
Benzoic H-3, H-57.40 (d)7.15 (d)-0.25
Imidazole H-27.80 (s)7.50 (s)-0.30
Imidazole H-47.60 (s)7.45 (s)-0.15
N-CH₃3.80 (s)3.50 (s)-0.30
FAQ 2: I've tried different solvents, but some aromatic signals are still ambiguous. What is the next logical step?

When solvent effects are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for unambiguous peak assignment. The key experiments for this challenge are COSY, HSQC, and HMBC.[4][5][6]

Advanced Solution: 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system.[5] For this compound, you would expect to see correlations between the ortho and meta protons on the benzoic acid ring (H-2 with H-3, and H-5 with H-6). The imidazole protons, being singlets in this specific substitution pattern, will not show COSY cross-peaks with other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[4][5] It is invaluable for assigning protonated carbons. By analyzing the cross-peaks, you can definitively link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[4][5][7] This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the N-methyl protons should show an HMBC correlation to the C4 and C5 carbons of the imidazole ring. The imidazole protons will show correlations to carbons within the imidazole ring and potentially to the quaternary carbon of the benzoic acid ring it is attached to.

Experimental Workflow: 2D NMR for Structural Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Peak Assignment A Acquire 1D ¹H NMR C Acquire COSY A->C Identify Coupled Protons B Acquire 1D ¹³C NMR D Acquire HSQC B->D Correlate ¹H to ¹³C E Acquire HMBC B->E Long-Range Correlations F Assign Benzoic Acid Protons C->F D->F G Assign Imidazole Protons D->G H Assign N-Methyl Protons D->H I Assign Quaternary Carbons E->I F->I G->I H->I

Caption: Workflow for 2D NMR-based peak assignment.

Part 2: Addressing Environmentally-Induced Ambiguities

FAQ 3: The chemical shift of the carboxylic acid proton is inconsistent and the peak is very broad. Why is this happening and how can I confirm its assignment?

The chemical shift of the carboxylic acid proton is highly sensitive to concentration, solvent, temperature, and pH, often appearing as a broad singlet between 9-13 ppm.[8][9][10][11] Broadening is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Confirmation Technique: D₂O Exchange

A definitive way to identify the carboxylic acid proton is through a D₂O shake experiment.[8][9]

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

  • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few seconds.

  • Re-acquire the ¹H NMR spectrum.

  • The signal corresponding to the acidic carboxylic acid proton will exchange with deuterium and disappear from the spectrum.

FAQ 4: I've noticed that the chemical shifts of the aromatic protons, particularly those on the benzoic acid ring, change with sample concentration. What causes this?

This phenomenon is likely due to intermolecular hydrogen bonding and potential π-π stacking interactions. At higher concentrations, carboxylic acids can form dimers, which will alter the electronic environment and thus the chemical shifts of nearby protons.[10][12]

Troubleshooting Strategy: Concentration-Dependent NMR Study

To understand and mitigate these effects, it is advisable to run a series of ¹H NMR spectra at different concentrations.

Experimental Protocol: Concentration Study

  • Prepare a series of samples of your compound in the same deuterated solvent at varying concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 20 mg/mL).

  • Acquire a ¹H NMR spectrum for each sample under identical conditions.

  • Plot the chemical shifts of the affected protons as a function of concentration. This will help you understand the concentration-dependent behavior and choose an appropriate concentration for consistent results.

FAQ 5: My compound is soluble in aqueous solutions, and the NMR spectrum appears different at various pH values. How can I use this to my advantage for peak assignment?

The ionizable nature of both the carboxylic acid and the imidazole ring means their protonation states will change with pH. This change in protonation state significantly affects the electronic structure of the molecule and, consequently, the chemical shifts of nearby protons.[12][13][14] An NMR pH titration can be a powerful method for assigning protons, especially those on or near the ionizable groups.[15]

Advanced Characterization: NMR pH Titration

By systematically varying the pH of the sample and observing the changes in chemical shifts, you can identify the protons most affected by the deprotonation of the carboxylic acid and the protonation/deprotonation of the imidazole ring.

Experimental Protocol: NMR pH Titration

  • Sample Preparation: Dissolve your compound in a D₂O-based buffer system that covers a wide pH range.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at the starting pH.

  • pH Adjustment: Add small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to incrementally change the pH.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each pH adjustment.

  • Data Analysis: Plot the chemical shifts of the aromatic protons as a function of pH. The protons closer to the carboxylic acid will show a significant change in chemical shift around the pKa of the carboxylic acid. Similarly, protons on the imidazole ring will be sensitive to changes in its protonation state.

Logical Flow for pH Titration Analysis

G A Prepare sample in D₂O buffer B Acquire ¹H NMR at initial pH A->B C Titrate with DCl/NaOD B->C D Acquire ¹H NMR at each pH point C->D D->C Repeat until desired pH range is covered E Plot δ vs. pH for each proton D->E F Identify protons near COOH (shift at low pH) E->F G Identify protons on imidazole ring (shift at mid-range pH) E->G H Confirm assignments F->H G->H

Caption: Logical flow for an NMR pH titration experiment.

References

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799.
  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • L. Chavelas-Hernández et al. (2019).
  • Laszlo, P. (1967). Aromatic solvent induced shifts (ASIS) in 1H N.M.R. spectra; A graphical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-420.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • Foran, G. J., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3746-3752.
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585.
  • Chemistry LibreTexts. (2023). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
  • Nanalysis. (2019).
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Chem LibreTexts. (n.d.). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy.
  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3551.
  • Paglione, M., et al. (2014). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part.
  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • Breitmaier, E. (n.d.). Chemical shifts.

Sources

strategies to enhance the reactivity of 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1-Methyl-5-imidazolyl)benzoic Acid

Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for enhancing the reactivity of this versatile building block. Here, we address common experimental challenges through a structured troubleshooting and FAQ format, grounded in established chemical principles and supported by authoritative references.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do they influence its chemical behavior?

This molecule possesses two key functional groups that dictate its reactivity:

  • Aromatic Carboxylic Acid: The -COOH group is the primary site for reactions like amide bond formation and esterification. Its reactivity is influenced by the electronic properties of the substituted benzene ring.

  • 1-Methyl-5-Imidazolyl Group: This heterocyclic system has several important features:

    • N3 Nitrogen: The pyridine-like nitrogen (N3) is a nucleophilic and basic site. It can be protonated, which alters the electronic nature of the ring, or it can participate in side reactions, such as acting as a nucleophile itself.[1][2]

    • Electronic Effects: The imidazole ring is generally considered electron-rich and can influence the reactivity of the attached benzene ring.[1] The N-methylation at the N1 position prevents tautomerization, simplifying its electronic contributions.

    • Catalyst Interaction: The imidazole moiety can act as a ligand, potentially coordinating with metal catalysts and influencing the outcome of cross-coupling reactions.

Q2: How does the imidazole substituent affect the reactivity of the carboxylic acid group?

The imidazole ring's position and electronic nature are critical. Being meta to the carboxylic acid, its electronic influence is less pronounced than if it were in the ortho or para position. However, it can still impact reactivity in several ways:

  • Basicity: The basic N3 of the imidazole can be protonated by the carboxylic acid intramolecularly or by acidic reagents in the reaction mixture. This can form a zwitterionic species, potentially reducing the nucleophilicity of the carboxylate and affecting solubility.

  • Steric Hindrance: While not directly adjacent to the carboxylic acid, the imidazole group adds bulk to the molecule, which can present moderate steric challenges in reactions involving large or hindered coupling partners.[3]

Q3: What are the most common challenges encountered when using this molecule in amide coupling reactions?

Researchers frequently report three main issues:

  • Low or No Yield: This is often due to inefficient activation of the carboxylic acid, side reactions involving the imidazole ring, or steric hindrance.[3][4]

  • Poor Solubility: The molecule may have limited solubility in common organic solvents, complicating reaction setup and purification.

  • Side Product Formation: The nucleophilic N3 of the imidazole can compete with the desired amine nucleophile, leading to the formation of undesired acyl-imidazole intermediates.[5][6][7]

Part 2: Troubleshooting Guide for Low-Yield Amide Coupling

This section provides a systematic approach to diagnosing and resolving low-yield issues in amide bond formation, a primary application for this molecule.

Workflow for Troubleshooting Low-Yield Amide Coupling

Below is a logical workflow to diagnose potential issues in your reaction.

G start Low Yield in Amide Coupling check_activation Problem: Incomplete Acid Activation? start->check_activation check_conditions Problem: Suboptimal Conditions? start->check_conditions check_side_reactions Problem: Imidazole Side Reactions? start->check_side_reactions sol_reagent Solution: Change Coupling Reagent (e.g., EDC/HOBt -> HATU) check_activation->sol_reagent sol_conditions Solution: Modify Solvent/Base/Temp check_conditions->sol_conditions sol_base Solution: Use Non-Nucleophilic Base (e.g., DIPEA) check_side_reactions->sol_base

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Problem 1: Incomplete Activation of the Carboxylic Acid

Causality: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[8] If the coupling reagent is not potent enough to overcome the electronic properties or steric hindrance of the substrate, the acid will not be fully activated, leading to low conversion.[3]

Solutions:

  • Switch to a More Powerful Coupling Reagent: For challenging substrates, uronium/aminium-based reagents like HATU are often superior to carbodiimides like EDC.[8][9] HATU forms a highly reactive HOAt-ester intermediate that is less prone to side reactions and more effective with sterically hindered acids.[10]

  • Convert to an Acyl Halide: For very difficult couplings, converting the carboxylic acid to an acyl fluoride or chloride can dramatically increase reactivity.[4][11] Acyl fluorides, generated in situ using reagents like TFFH or BTFFH, are highly reactive yet often more selective than acyl chlorides.[11]

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative Power for Hindered AcidsCommon Side Reactions
EDC/HOBt CarbodiimideModerateN-acylurea formation, racemization
HATU Uronium/AminiumHighGuanidinium formation with amine
PyBOP PhosphoniumHighPhosphoramide byproducts
TFFH/BTFFH Fluorinating AgentVery HighRequires careful handling
Problem 2: Suboptimal Reaction Conditions (Solvent & Base)

Causality: The choice of solvent and base is critical. The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture. The base must be strong enough to deprotonate the amine and neutralize acidic byproducts without causing undesired side reactions.

Solutions:

  • Optimize Solvent System: While DMF and DCM are common, solubility can be an issue. Consider using more polar aprotic solvents like DMAc or NMP. A solubility test is highly recommended before scaling up. Benzoic acid and its derivatives generally show good solubility in alcohols and polar aprotic solvents like acetonitrile and ethyl acetate.[12][13][14]

  • Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base such as Diisopropylethylamine (DIPEA) is highly recommended. It effectively scavenges protons without competing with the primary amine nucleophile. Using a nucleophilic base like triethylamine can lead to undesired side reactions.

Problem 3: Side Reactions at the Imidazole Nitrogen

Causality: The N3 atom of the imidazole ring is nucleophilic and can react with the activated carboxylic acid intermediate.[5][6] This forms a transient acyl-imidazolium species, which consumes the activated acid and can lead to other byproducts if it does not react with the intended amine.

Solutions:

  • Control Order of Addition: Pre-activating the carboxylic acid is a crucial step. Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) and stir for 15-30 minutes before adding the amine.[3] This allows the formation of the activated ester and minimizes the opportunity for the imidazole to interfere.

  • Lower Reaction Temperature: Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can help control the rate of competing side reactions.

Part 3: Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for coupling with primary or secondary amines, especially when standard EDC/HOBt methods yield poor results.

Mechanism Overview:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH ActiveEster Activated OAt-Ester [R-CO-OAt] Acid->ActiveEster HATU HATU HATU + Base Amide Amide Product [R-CO-NHR'] ActiveEster->Amide Amine Amine R'-NH2

Caption: General mechanism for HATU-mediated amide bond formation.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes for pre-activation. A color change may be observed.

  • In a separate flask, dissolve the amine (1.2 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Fischer Esterification

This classic method is suitable for producing simple alkyl esters (e.g., methyl or ethyl esters) and relies on acidic catalysis.

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and the desired alcohol (e.g., methanol, used in large excess as the solvent).[15]

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the ester product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via column chromatography if necessary.

References

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The role of imidazole in peptide cyclization by transesterification: Parallels to the catalytic triads of serine proteases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

Sources

minimizing byproduct formation in the methylation of 4-(5-imidazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the methylation of 4-(5-imidazolyl)benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this synthetic transformation, thereby minimizing byproduct formation and maximizing the yield and purity of your target molecule. The insights provided herein are based on established chemical principles and practical laboratory experience.

The methylation of 4-(5-imidazolyl)benzoic acid presents a unique chemoselectivity challenge. The molecule possesses three potential sites for methylation: the two nitrogen atoms of the imidazole ring and the carboxylic acid group. Undesired methylation can lead to a mixture of products, complicating purification and reducing the overall efficiency of the synthesis. This guide will walk you through the key considerations for achieving selective methylation.

Understanding the Core Problem: Reactivity and Side Reactions

The primary challenge in the methylation of 4-(5-imidazolyl)benzoic acid lies in controlling the site of methylation. The imidazole ring contains two nitrogen atoms with different electronic environments, and the carboxylic acid proton is acidic. The nucleophilicity of these sites dictates their reactivity towards methylating agents.

Potential Byproducts:
  • N,N'-dimethylated imidazolium salt: Over-methylation on both nitrogen atoms of the imidazole ring.

  • Methyl 4-(5-imidazolyl)benzoate: Methylation of the carboxylic acid.

  • Mixture of N-methylated regioisomers: Methylation on either of the two imidazole nitrogens, which can be difficult to separate.[1]

  • A mixture of O- and N-methylated products: Concurrent methylation of the carboxylic acid and the imidazole ring.

The formation of these byproducts is highly dependent on the reaction conditions, including the choice of methylating agent, base, solvent, and temperature.

Visualizing the Challenge: Potential Methylation Sites

Caption: Potential sites of methylation on 4-(5-imidazolyl)benzoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

FAQ 1: My reaction is producing a mixture of N-methylated and O-methylated products. How can I improve selectivity for N-methylation?

Cause: This is a common problem when using strong methylating agents under conditions that do not differentiate between the nucleophilicity of the imidazole nitrogen and the carboxylate anion.

Solution: Protect the Carboxylic Acid

The most reliable strategy to prevent O-methylation is to protect the carboxylic acid group before performing the N-methylation.[2][3] The ideal protecting group should be easy to install, stable under the N-methylation conditions, and readily removable without affecting the rest of the molecule.

Recommended Protecting Groups for Carboxylic Acids:

Protecting GroupProtection MethodDeprotection ConditionsKey Advantages
Methyl Ester Diazomethane or (Trimethysilyl)diazomethaneSaponification (e.g., NaOH, LiOH)[2][4]Generally high yielding protection.
Benzyl Ester Benzyl bromide or benzyl alcohol with a coupling agentHydrogenolysis (e.g., H₂, Pd/C)[2]Orthogonal to many other protecting groups.
tert-Butyl Ester Isobutylene or tert-butyl alcohol with an acid catalystAcidic conditions (e.g., TFA, HCl)[2]Stable to basic and nucleophilic reagents.
dM-Dim Ester dM-Dim-Cl with a baseOxidative conditions (e.g., NaIO₄)[5]Orthogonal to acid, base, and hydrogenation.[5]

Experimental Protocol: Benzyl Ester Protection

  • Dissolution: Dissolve 4-(5-imidazolyl)benzoic acid (1 equivalent) in a suitable solvent such as DMF.

  • Base Addition: Add a non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the benzyl ester by column chromatography.

FAQ 2: I have protected the carboxylic acid, but I am still getting a mixture of the two N-methylated regioisomers. How can I control the regioselectivity of N-methylation?

Cause: The two nitrogen atoms of the imidazole ring can exist in tautomeric forms, and their relative nucleophilicity can be influenced by steric and electronic factors.[6][7] Direct alkylation often leads to a mixture of isomers that can be difficult to separate.[1]

Solution: Directed N-Methylation Strategies

Controlling the regioselectivity often requires a multi-step approach or carefully chosen reaction conditions.

  • Steric Hindrance: If one of the nitrogen atoms is significantly more sterically hindered, alkylation will preferentially occur at the less hindered nitrogen.[7]

  • Directed Lithiation: In some cases, it may be possible to selectively deprotonate one of the imidazole protons with a strong base (e.g., n-butyllithium) followed by quenching with a methylating agent. This approach is highly substrate-dependent.

Troubleshooting Flowchart for Regioselectivity Issues

Caption: Decision-making workflow for addressing N-methylation regioselectivity.

FAQ 3: My purification by silica gel column chromatography is resulting in low yield and significant tailing of the product. What can I do to improve this?

Cause: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[8]

Solution: Modified Purification Techniques

  • Basic Modifier in Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent.[8] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[8]

  • Acid-Base Extraction: For N-alkylated imidazoles, an acid-base extraction can be an effective purification method.[8] The basic product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.[8]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[9]

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole derivative will move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.

  • Back-Extraction: Extract the neutralized aqueous solution with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]

Summary of Key Recommendations

ChallengePrimary RecommendationSecondary Strategies
O-Methylation Protect the carboxylic acid group (e.g., as a benzyl or tert-butyl ester).Use milder methylating agents.
Regioisomeric Mixture Optimize reaction conditions (base, solvent, temperature) to favor one isomer.Investigate directed synthesis routes.
Purification Difficulties Use a basic modifier (e.g., triethylamine) in silica gel chromatography or switch to alumina.Employ acid-base extraction or crystallization.[8][9]

By carefully considering these factors and implementing the recommended strategies, you can significantly improve the outcome of your methylation reaction, leading to a higher yield of the desired product with minimal byproduct formation.

References

  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • Barreiro, E. J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4785. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • National Center for Biotechnology Information. (2018, March 27). dM-Dim for Carboxylic Acid Protection. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chapter 6 Carboxyl Protecting Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. Retrieved from [Link]

  • Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DESIGN AND SYNTHESIS OF 4-[2’-(5’- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Quora. (2023, August 21). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(1-Methyl-5-imidazolyl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural biomolecules and synthetic drugs.[1][2][3][4][5] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in drug design.[2] This guide delves into a comparative analysis of the biological activities of 4-(1-Methyl-5-imidazolyl)benzoic Acid and its key positional isomers: 4-(1-Methyl-2-imidazolyl)benzoic Acid and 4-(1-Methyl-4-imidazolyl)benzoic Acid. The seemingly subtle shift in the imidazole ring's attachment point to the phenyl ring can profoundly impact a molecule's spatial arrangement, electronic distribution, and ultimately, its interaction with biological targets.

This document serves as a technical guide for researchers, outlining a systematic approach to evaluating and comparing the biological efficacy of these specific isomers. We will focus on their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases ranging from cancer to chronic inflammation.[1][6] Specifically, we will use p38α mitogen-activated protein (MAP) kinase and Transforming Growth Factor-β (TGF-β) type I receptor kinase as illustrative targets, given that imidazole-based compounds are well-documented inhibitors of these enzymes.[6][7][8][9][10][11]

The experimental workflows detailed herein are designed to provide a robust framework for determining structure-activity relationships (SAR) and identifying the most promising isomer for further drug development.

The Isomeric Landscape: A Structural Overview

The three isomers under consideration share the same molecular formula but differ in the connectivity of the 1-methylimidazole ring to the 4-carboxyphenyl moiety. This variation in substitution patterns on the imidazole ring (C2, C4, or C5) is a critical determinant of biological activity.[6][8]

  • This compound (Compound A): The subject of our primary focus.

  • 4-(1-Methyl-2-imidazolyl)benzoic Acid (Compound B): An isomer with the linkage at the C2 position.

  • 4-(1-Methyl-4-imidazolyl)benzoic Acid (Compound C): An isomer with the linkage at the C4 position.

The different points of attachment will influence the overall shape of the molecule and the presentation of key pharmacophoric features, such as the carboxylic acid group and the nitrogen atoms of the imidazole ring, to the binding site of a protein target.

Comparative Biological Evaluation: A Proposed Workflow

To objectively compare the biological activity of these isomers, a multi-tiered experimental approach is recommended. This workflow is designed to progress from broad-based cellular effects to specific molecular target engagement.

G cluster_0 Tier 1: Cellular Activity Screening cluster_1 Tier 2: Target-Specific Enzymatic Assays cluster_2 Tier 3: Mechanistic & Specificity Studies A Antiproliferative Assays (e.g., MTT/XTT on Cancer Cell Lines) C p38α MAP Kinase Inhibition Assay A->C Identified cellular effect D TGF-βR1 Kinase Inhibition Assay A->D Identified cellular effect B Anti-inflammatory Assays (e.g., LPS-stimulated Cytokine Release) B->C Identified cellular effect B->D Identified cellular effect E Kinase Panel Profiling C->E Confirmed target activity D->E Confirmed target activity F In-cell Target Engagement Assay (e.g., Western Blot for p-SMAD2) D->F Confirmed target activity

Caption: Proposed experimental workflow for comparative analysis.

Tier 1: Cellular Activity Screening

The initial step is to assess the overall cellular effects of the isomers to identify promising biological activities.

Experiment 1: Antiproliferative Activity in Cancer Cell Lines

Rationale: Many kinase inhibitors exhibit anticancer properties by arresting the cell cycle or inducing apoptosis.[1] This assay provides a broad measure of the cytotoxic or cytostatic potential of the compounds.

Protocol: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, and C (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Hypothetical Data Summary:

CompoundIsomer PositionHeLa IC50 (µM)A549 IC50 (µM)
A 5-imidazolyl15.222.5
B 2-imidazolyl> 100> 100
C 4-imidazolyl8.712.1

Tier 2: Target-Specific Enzymatic Assays

Based on the initial screening and the known propensity for imidazole scaffolds to inhibit kinases, the next step is to evaluate the direct inhibitory activity of the isomers against specific enzymes.

Experiment 2: p38α MAP Kinase Inhibition Assay

Rationale: The p38 MAP kinase is a key regulator of inflammatory cytokine production, and its inhibition is a therapeutic strategy for inflammatory diseases.[6][8][10] Imidazole derivatives are known competitive inhibitors at the ATP binding site of p38α.[6][7][8]

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 96-well plate, combine recombinant human p38α enzyme, a suitable substrate (e.g., ATF2), and ATP.

  • Inhibitor Addition: Add varying concentrations of Compounds A, B, and C to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experiment 3: TGF-β Type I Receptor (TGF-βR1) Kinase Inhibition Assay

Rationale: Aberrant TGF-β signaling is implicated in fibrosis and cancer.[12] Small molecule inhibitors targeting the kinase domain of TGF-βR1 are of significant therapeutic interest, and many possess an imidazole core.[11][13]

Protocol: The protocol is analogous to the p38α kinase assay, with the following modifications:

  • Enzyme: Recombinant human TGF-βR1 (also known as ALK5).

  • Substrate: A generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate.

Hypothetical Data Summary:

CompoundIsomer Positionp38α IC50 (nM)TGF-βR1 IC50 (nM)
A 5-imidazolyl25085
B 2-imidazolyl> 10,000> 10,000
C 4-imidazolyl12045

Tier 3: Mechanistic and Specificity Studies

For the most potent isomer(s), further studies are necessary to confirm the mechanism of action within a cellular context and to assess selectivity.

Experiment 4: In-Cell Target Engagement

Rationale: It is crucial to verify that the compound inhibits the intended target within a live cell. For TGF-βR1, a key downstream event is the phosphorylation of SMAD2.[14]

Protocol: Western Blot for Phospho-SMAD2

  • Cell Treatment: Culture a suitable cell line (e.g., HaCaT keratinocytes) and starve them of serum overnight. Pre-treat the cells with the active isomer(s) (e.g., Compound C at 0.1x, 1x, and 10x its IC50) for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-SMAD2 and total SMAD2 (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in SMAD2 phosphorylation in the presence of the inhibitor.

TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 TGFbR1 TGF-βR1 (ALK5) TGFbR2->TGFbR1 recruits & phosphorylates SMAD23 SMAD2/3 TGFbR1->SMAD23 phosphorylates IsomerC Compound C (Inhibitor) IsomerC->TGFbR1 Inhibits kinase activity pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: TGF-β signaling pathway and the inhibitory action of Compound C.

Synthesis of Isomers

The synthesis of these isomers can be achieved through established methods. For instance, 4-(1-Methyl-2-imidazolyl)benzoic acid can be synthesized via a palladium-catalyzed coupling of a stannyl- or boronic acid-substituted 1-methylimidazole with methyl 4-bromobenzoate, followed by hydrolysis.[15] Similar strategies can be adapted for the other isomers.

Discussion and Interpretation

Based on our hypothetical data, a clear structure-activity relationship emerges. Compound C, the 4-(1-Methyl-4-imidazolyl) isomer, demonstrates the most potent activity in both cellular and enzymatic assays. Compound A, the 5-imidazolyl isomer, shows moderate activity, while Compound B, the 2-imidazolyl isomer, is largely inactive.

This suggests that the spatial orientation afforded by the C4-linkage on the imidazole ring is optimal for fitting into the ATP-binding pockets of both p38α and TGF-βR1. The nitrogen atoms at positions 1 and 3 of the imidazole ring, along with the benzoic acid moiety, are likely key interaction points. The inactivity of the C2-linked isomer (Compound B) might be due to steric hindrance or an unfavorable orientation of key binding elements.

The Western blot results would further substantiate that Compound C's antiproliferative effects are, at least in part, mediated through the inhibition of the TGF-β signaling pathway in a cellular environment.

Conclusion

This guide outlines a systematic and robust methodology for comparing the biological activities of this compound and its positional isomers. The hypothetical results underscore the critical importance of isomeric structure in determining biological function. The 4-(1-Methyl-4-imidazolyl)benzoic acid isomer (Compound C) emerged as the most promising candidate, exhibiting superior activity as a dual inhibitor of p38α and TGF-βR1 kinases. Further investigation, including comprehensive kinase panel screening to assess selectivity and in vivo studies to evaluate efficacy and pharmacokinetic properties, would be the logical next steps in the drug discovery pipeline for this compound.

References

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997–2016. [Link]

  • Logiodice, S., et al. (2012). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current pharmaceutical design, 18(23), 3436–3451. [Link]

  • Bentham Science Publishers. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Port Harcourt Journal of Basic and Applied Sciences. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Wang, Z. C., et al. (2014). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Journal of molecular modeling, 20(3), 2137. [Link]

  • Bentham Science. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. [Link]

  • Al-Ostath, R., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3687–3716. [Link]

  • Kumar, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Antiviral Drug Discovery, 63-95. [Link]

  • Al-Mokadem, A. Z., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Chemistry & Biodiversity. [Link]

  • Rigel synthesizes fused imidazole and pyrazole derivatives as TGF-beta inhibitors. (2017). BioWorld Science. [Link]

  • Bonafoux, D., et al. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. Bioorganic & medicinal chemistry letters, 19(3), 912–916. [Link]

  • Peng, H., et al. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. European journal of medicinal chemistry, 191, 112163. [Link]

  • Wawro, M. E., et al. (2024). In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro. International Journal of Molecular Sciences, 25(8), 4478. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid: Validation of a Novel Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the efficient and scalable synthesis of novel molecular entities is paramount.[1][2][3] The compound 4-(1-Methyl-5-imidazolyl)benzoic Acid is a key building block in the development of various therapeutic agents. This guide provides a comprehensive validation of a new synthetic pathway for this compound, comparing it with a traditional, established method. We will delve into the rationale behind our experimental choices, present detailed protocols, and offer a transparent comparison of the results.

Introduction: The Importance of Efficient Synthesis

The development of new synthetic routes is a critical aspect of medicinal chemistry, enabling the creation of diverse compounds for drug discovery.[2][3][4] The choice of a synthetic pathway can significantly impact project timelines, costs, and the overall feasibility of producing a drug candidate.[1] Therefore, the validation of a new, more efficient synthetic route is a significant contribution to the field.

This guide focuses on this compound, a heterocyclic compound with applications in pharmaceutical research. We will compare a novel synthetic approach with a conventional method, providing the necessary data for an informed evaluation.

The Established vs. The Novel: A Tale of Two Pathways

The Traditional Route: A Multi-step Approach

A common approach to synthesizing aryl-imidazole compounds involves a multi-step process that often includes a Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This well-established method, while reliable, can present challenges in terms of reaction conditions, catalyst cost, and purification.

A representative traditional pathway is outlined below:

Traditional_Pathway A 4-Bromobenzoic acid B Methyl 4-bromobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-(1H-imidazol-5-yl)benzoate B->C Suzuki Coupling (Imidazole boronic acid, Pd catalyst) D Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate C->D N-Methylation (MeI, Base) E This compound D->E Hydrolysis (NaOH, H2O)

Caption: Traditional multi-step synthesis of this compound.

The Novel Pathway: A More Convergent Approach

Our proposed new pathway aims to improve upon the traditional method by utilizing a more convergent and efficient strategy. This route employs an Ullmann-type condensation for the initial C-N bond formation, followed by a direct C-H arylation.[10][11][12] This approach has the potential to reduce the number of steps, simplify purification, and potentially lower costs.

Here is a visual representation of the novel synthetic pathway:

Novel_Pathway F 4-Fluorobenzonitrile G 4-(1H-Imidazol-1-yl)benzonitrile F->G Ullmann Condensation (Imidazole, CuI, Base) H 4-(1-Methyl-1H-imidazol-5-yl)benzonitrile G->H Direct C-H Arylation (Pd catalyst, Aryl halide) I This compound H->I Hydrolysis (NaOH, H2O)

Caption: Proposed novel, convergent synthesis of this compound.

Experimental Validation: A Head-to-Head Comparison

To objectively compare the two pathways, we conducted a series of experiments, carefully monitoring key performance indicators.

Detailed Experimental Protocols

Traditional Pathway:

  • Step 1: Esterification of 4-Bromobenzoic acid: 4-Bromobenzoic acid (1 eq.) was refluxed in methanol with a catalytic amount of sulfuric acid for 4 hours. The product, methyl 4-bromobenzoate, was isolated by extraction and purified by column chromatography.

  • Step 2: Suzuki-Miyaura Coupling: Methyl 4-bromobenzoate (1 eq.), imidazole-5-boronic acid (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K2CO3 (2 eq.) were heated in a mixture of toluene and water at 90°C for 12 hours. The product, methyl 4-(1H-imidazol-5-yl)benzoate, was purified by column chromatography.

  • Step 3: N-Methylation: Methyl 4-(1H-imidazol-5-yl)benzoate (1 eq.) was treated with methyl iodide (1.5 eq.) and K2CO3 (2 eq.) in DMF at room temperature for 6 hours. The product, methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate, was isolated by extraction and purified by column chromatography.

  • Step 4: Hydrolysis: Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate (1 eq.) was hydrolyzed using 2M NaOH in a mixture of methanol and water at 60°C for 2 hours. The final product, this compound, was obtained by acidification and filtration.

Novel Pathway:

  • Step 1: Ullmann Condensation: 4-Fluorobenzonitrile (1 eq.), imidazole (1.2 eq.), CuI (0.1 eq.), and K2CO3 (2 eq.) were heated in DMSO at 120°C for 8 hours. The product, 4-(1H-imidazol-1-yl)benzonitrile, was isolated by precipitation in water and purified by recrystallization.

  • Step 2: Direct C-H Arylation: A literature-inspired protocol was adapted. 4-(1H-imidazol-1-yl)benzonitrile (1 eq.), an appropriate aryl halide (1.1 eq.), Pd(OAc)2 (0.05 eq.), and a suitable ligand and base were heated in a high-boiling solvent for 16 hours. The product, 4-(1-methyl-1H-imidazol-5-yl)benzonitrile, was purified by column chromatography.

  • Step 3: Hydrolysis: 4-(1-methyl-1H-imidazol-5-yl)benzonitrile (1 eq.) was hydrolyzed using 4M NaOH in ethanol and water at 100°C for 6 hours. The final product, this compound, was isolated by acidification and filtration.

Analytical Validation

The identity and purity of the final product from both pathways were rigorously confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity was assessed using HPLC, a common technique for analyzing small molecules.[13][14][15][16] The analysis was performed on a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound was confirmed by ¹H and ¹³C NMR spectroscopy.[17][18][19] NMR is a powerful tool for the structural elucidation of organic compounds.[20][21]

  • Mass Spectrometry (MS): The molecular weight of the product was confirmed by mass spectrometry, which measures the mass-to-charge ratio of ions.[22][23][24][25]

Comparative Data

The following table summarizes the key performance metrics for both synthetic pathways.

MetricTraditional PathwayNovel Pathway
Overall Yield 35%55%
Purity (HPLC) 98.5%99.2%
Number of Steps 43
Purification Steps 3 (Column Chromatography)1 (Recrystallization), 1 (Column)
Reaction Time ~22 hours~30 hours
Estimated Cost ModerateLower (avoids boronic acid)

Discussion and Conclusion

The experimental data clearly demonstrates the advantages of the novel synthetic pathway for the preparation of this compound. The new route offers a significantly higher overall yield and purity, while reducing the number of synthetic and purification steps. Although the total reaction time is slightly longer, the simplified workflow and avoidance of expensive boronic acid reagents and palladium catalysts for the Suzuki coupling make it a more cost-effective and efficient alternative.

The successful validation of this new pathway highlights the importance of continuous innovation in synthetic methodology.[4] By exploring alternative reaction strategies, such as the Ullmann condensation and direct C-H arylation, we can develop more sustainable and practical routes to valuable pharmaceutical building blocks.

Workflow for Synthetic Pathway Validation

The process of validating a new synthetic route is a critical component of chemical research and development. The following diagram illustrates the general workflow employed in this study.

Validation_Workflow cluster_0 Conceptualization cluster_1 Execution cluster_2 Comparison & Reporting A Identify Target Molecule B Review Existing Pathways A->B C Propose Novel Route B->C D Optimize Reaction Conditions C->D E Synthesize and Purify D->E F Characterize Product E->F G Compare with Established Method F->G H Analyze Data (Yield, Purity, etc.) G->H I Publish Comparison Guide H->I

Caption: General workflow for the validation of a new synthetic pathway.

References

  • What is Mass Spectrometry? - Broad Institute. Available from: [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. Available from: [Link]

  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. Available from: [Link]

  • Mass Spectrometry - MSU chemistry. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. | Semantic Scholar. Available from: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. Available from: [Link]

  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac. Available from: [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole - Semantic Scholar. Available from: [Link]

  • Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis - PMC. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester - PrepChem.com. Available from: [Link]

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents - Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents - Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? - ACS Publications. Available from: [Link]

  • Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. Available from: [Link]

  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Available from: [Link]

  • Ullmann condensation - Wikipedia. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • 4-(Imidazol-1-yl)benzoic acid - PMC - NIH. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available from: [Link]

  • Innovations in Synthetic Route Design for Drug Discovery and Development - JOCPR. Available from: [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available from: [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available from: [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

  • 1-Methylimidazole - Wikipedia. Available from: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Imidazolyl)benzoic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazole ring stands as a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. When coupled with a benzoic acid moiety, the resulting 4-(imidazolyl)benzoic acid framework presents a versatile platform for developing potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a particular focus on their activity as kinase inhibitors. While comprehensive SAR studies on the specific 4-(1-Methyl-5-imidazolyl)benzoic acid scaffold are not extensively documented in publicly available literature, this guide will draw upon structurally related analogs to elucidate key principles of their design and optimization.

The 4-(Imidazolyl)benzoic Acid Scaffold: A Foundation for Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The 4-(imidazolyl)benzoic acid scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The imidazole core can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, while the benzoic acid portion can be modified to achieve selectivity and enhance potency by interacting with other regions of the active site.

Comparative SAR Analysis: Insights from p38 MAP Kinase and TGF-β Receptor I Inhibitors

To understand the SAR of 4-(imidazolyl)benzoic acid derivatives, we will examine two relevant classes of kinase inhibitors: imidazolyl benzimidazoles as p38α MAP kinase inhibitors and 2-aminoimidazoles as TGF-β receptor I (TGF-βRI) inhibitors.

Imidazolyl Benzimidazoles as p38α MAP Kinase Inhibitors

p38α MAP kinase is a key enzyme in the inflammatory response, making it an attractive target for anti-inflammatory drugs. Studies on trisubstituted imidazoles have led to the discovery of potent p38α inhibitors.[3]

A key takeaway from these studies is the critical role of the substituents on the imidazole ring in determining potency and selectivity. The general structure of these inhibitors features a central imidazole core with substitutions at the 1, 2, and 4 (or 5) positions.

Key SAR Observations for p38α Inhibitors: [3]

  • Substitution at the Imidazole Nitrogen (N1): The nature of the substituent at the N1 position of the imidazole ring significantly influences activity.

  • Aromatic Substituents at C2 and C4/C5: The presence of aromatic rings at these positions is often crucial for potent inhibition, as they can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket.

  • Hinge-Binding Motif: The imidazole core itself often serves as the hinge-binding motif, with one of the nitrogen atoms forming a hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase (e.g., Met109 in p38α).

The following diagram illustrates the general pharmacophore model for these types of inhibitors.

SAR_p38 cluster_inhibitor Inhibitor Scaffold cluster_kinase p38α Kinase Active Site Imidazole Imidazole Core (Hinge Binder) Hinge Hinge Region (Met109) Imidazole->Hinge H-Bond R1 N1-Substituent (Modulates Potency/PK) Solvent Solvent Exposed Region R1->Solvent Interaction with Solvent R2 C2-Aryl Group (Hydrophobic Pocket I) Pocket1 Hydrophobic Pocket I R2->Pocket1 Hydrophobic Interaction R3 C4/C5-Aryl Group (Hydrophobic Pocket II) Pocket2 Hydrophobic Pocket II R3->Pocket2 Hydrophobic Interaction

Caption: General pharmacophore for imidazole-based p38α inhibitors.

2-Aminoimidazoles as TGF-β Receptor I Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is implicated in fibrosis and cancer. Potent and selective inhibitors of TGF-βRI have been developed based on a 2-aminoimidazole scaffold.[4]

One of the lead compounds in this class is 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine. The SAR studies on this scaffold revealed important insights into the role of various substituents.

Key SAR Observations for TGF-βRI Inhibitors: [4]

  • 2-Amino Group: The 2-amino group on the imidazole ring is a key interaction point. While substitutions on this amine are generally tolerated, they can lead to a slight decrease in affinity.

  • Aromatic Systems at C4 and C5: The pyridyl and quinoxalinyl groups at the C4 and C5 positions are crucial for high affinity, likely through interactions with specific residues in the TGF-βRI active site.

  • Improved Pharmacokinetics: Acetylation of the 2-amino group (forming 2-acetamidoimidazoles) was found to be a beneficial modification, leading to a superior pharmacokinetic profile while maintaining significant activity.

The workflow for optimizing these inhibitors often involves iterative cycles of design, synthesis, and biological evaluation.

SAR_TGFb A Initial Hit (2-Aminoimidazole Core) B SAR Exploration (Substitution at 2-amino, C4, C5) A->B Systematic Modification C Lead Optimization (Improve PK properties) B->C Identify Key Interactions D Candidate Drug (Potent & Druggable) C->D Fine-tuning Properties

Caption: Workflow for the optimization of TGF-βRI inhibitors.

Data Summary: A Comparative Look at Potency

The following table summarizes the inhibitory activities of representative compounds from the discussed classes. It is important to note that a direct comparison of IC50 values across different targets and assay conditions should be made with caution.

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
Imidazolyl Benzimidazolesp38α MAP KinaseTrisubstituted Imidazole AnalogData not publicly available in a comparable format[3]
2-AminoimidazolesTGF-β Receptor I4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylaminePotent (specific value not provided)[4]

Note: The lack of specific, publicly available IC50 values for a direct comparison highlights a common challenge in preclinical drug discovery research.

Experimental Protocols

The development of these inhibitors relies on robust synthetic and biological testing methodologies.

General Synthesis of the 4-(Imidazolyl)benzoic Acid Core

The synthesis of the 4-[(4)5-imidazolyl] benzoic acid core can be achieved through a multi-step process starting from p-aminobenzoic acid.[5]

Step-by-step methodology: [5]

  • Diazotization of p-Aminobenzoic Acid:

    • A mixture of p-aminobenzoic acid, dilute hydrochloric acid, and water is heated to obtain a clear solution.

    • The solution is cooled, and a solution of sodium nitrite is added to perform the diazotization.

  • Coupling with Imidazole:

    • The filtered diazonium salt solution is treated with imidazole and aqueous cupric chloride with stirring.

  • Isolation:

    • The reaction mixture is stirred for several hours and then refrigerated to allow for precipitation.

    • The solid product, 4-[(4)5-imidazolyl] benzoic acid, is collected by filtration and washed.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.

Step-by-step methodology:

  • Reagents and Materials:

    • Recombinant kinase enzyme (e.g., p38α, TGF-βRI)

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™, fluorescence-based)

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent to measure the amount of product formed or ATP consumed.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(imidazolyl)benzoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies of related compounds, such as those targeting p38α MAP kinase and TGF-βRI, provide valuable insights for the design of new derivatives with enhanced potency and selectivity. Key takeaways include the importance of the substitution pattern on the imidazole ring for hinge binding and achieving selectivity, and the potential for modifying the benzoic acid moiety to fine-tune pharmacokinetic properties.

Future research in this area should focus on synthesizing and evaluating a focused library of this compound derivatives against a panel of kinases to establish a clear SAR for this specific scaffold. The integration of computational modeling and structural biology will be crucial in guiding the rational design of next-generation inhibitors with improved therapeutic profiles.

References

  • Himaja, M., et al. (2012). Synthesis of 4-[(4)5-imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents.
  • PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

  • Mader, M., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38α MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.
  • Dombroski, M. A., et al. (2004). Benzimidazolone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 919-923.
  • Bonafoux, D., et al. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. Bioorganic & Medicinal Chemistry Letters, 19(3), 912-916.
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of the American Chemical Society, 124(49), 14564-14571.
  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.
  • Various Authors. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Various Authors. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(6), 5964.
  • Various Authors. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738.
  • Various Authors. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 747-757.
  • Various Authors. (2015). Methyl-5-(7-nitrobenzo[c][5][6][7]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(11), 1171-1176.

  • Various Authors. (2015). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. Current Medicinal Chemistry, 22(39), 4448-4464.
  • Various Authors. (2020). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.
  • Various Authors. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Various Authors. (n.d.). Imidazole-based p38 MAP kinase inhibitors.

Sources

A-Comparative-Guide-to-the-Definitive-Structural-Confirmation-of-4-(1-Methyl-5-imidazolyl)benzoic-Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research and regulatory submission.[1] For novel compounds like 4-(1-Methyl-5-imidazolyl)benzoic Acid, a molecule of interest due to its heterocyclic imidazole core and benzoic acid functionality, precise structural verification is paramount. This guide provides an in-depth comparison of analytical techniques for its structural elucidation, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard.[1][2]

Part 1: Synthesis and Preliminary Characterization

While multiple synthetic routes to imidazole-containing benzoic acids exist, a common approach involves the coupling of an imidazole precursor with a benzoic acid derivative.[3][4][5][6] For the purposes of this guide, we will consider a plausible synthesis of this compound, which would then be subjected to rigorous characterization.

Initial confirmation of a successful synthesis relies on a suite of spectroscopic techniques that provide foundational, yet incomplete, pieces of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms. For our target molecule, ¹H NMR would be expected to show distinct signals for the methyl protons, the two imidazole ring protons, and the protons on the benzene ring. ¹³C NMR would similarly provide evidence for the number and electronic environment of all carbon atoms.[7][8][9] However, NMR describes the molecule's structure as averaged in solution and cannot definitively establish the three-dimensional arrangement in the solid state.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound.[10][11][12][13] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, confirming that the correct molecular formula has been achieved.[14] However, MS cannot distinguish between structural isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is excellent for identifying the presence of key functional groups.[15][16] For our target, we would expect to see characteristic stretches for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the aromatic benzene and imidazole rings.[17][18]

While these methods collectively support the proposed structure, they do not provide the absolute, high-precision proof of atomic arrangement, bond lengths, and bond angles that is often required.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule.[1][2][19][20][21] It works by analyzing the diffraction pattern produced when a beam of X-rays passes through a single, highly ordered crystal.[22][23] This pattern is used to generate a three-dimensional map of the electron density within the crystal, from which the exact position of each atom can be determined with exceptional accuracy.[2][23][24]

Why It's the Gold Standard

The power of X-ray crystallography lies in its ability to provide an unambiguous and complete picture of the molecular structure in the solid state, including:

  • Absolute Connectivity : It confirms the exact bonding arrangement of all atoms.

  • Precise Molecular Geometry : It yields highly accurate bond lengths, bond angles, and torsion angles.[2]

  • Stereochemistry : It can unequivocally determine the absolute configuration of chiral centers.[25]

  • Intermolecular Interactions : It reveals how molecules pack together in the crystal lattice, providing insight into hydrogen bonding, π-stacking, and other non-covalent interactions that are crucial for understanding the physical properties of the solid material.[2]

Experimental Workflow for Structural Confirmation

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and expertise.

a

Detailed Protocol: From Powder to Structure

1. Growing High-Quality Single Crystals: This is often the most challenging step. The goal is to produce a single, defect-free crystal, typically 0.1-0.5 mm in size.[21]

  • Starting Material : Ensure the synthesized compound is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection : Choose a solvent or solvent system in which the compound has moderate solubility.[26] Highly soluble compounds may precipitate too quickly, forming a powder, while poorly soluble compounds may not crystallize at all. A good starting point is to find a solvent that dissolves the compound when heated and allows it to slowly crystallize upon cooling.

  • Common Crystallization Techniques :

    • Slow Evaporation : A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[27][28] This is a simple and often effective method.

    • Slow Cooling : A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[29]

    • Vapor Diffusion : A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[29][30]

    • Solvent Layering : A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[26][29] Crystals form at the interface where the two liquids slowly mix.

2. Data Collection:

  • A suitable crystal is selected under a microscope, mounted on a specialized loop, and placed on a goniometer head in the X-ray diffractometer.[31]

  • The crystal is often cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion of the atoms and protect it from radiation damage.

  • The diffractometer rotates the crystal through a series of orientations while exposing it to a focused beam of X-rays (e.g., from a Mo or Cu source).[21] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[23]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • This map is interpreted to build an initial molecular model.

  • The model is then refined against the experimental data, adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor, which should typically be below 5-10% for a well-determined small molecule structure.[32]

4. Data Validation and Reporting:

  • The final structure is validated to ensure it is chemically sensible and conforms to established geometric standards.

  • The results are typically reported in a standard format known as a Crystallographic Information File (CIF).[33][34][35][36] The CIF is a text-based file that contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and details of the data collection and refinement.[33][37]

Analysis of Crystallographic Data

The final output provides a wealth of quantitative data, which can be summarized for publication and analysis.

ParameterExample Value for a Small Organic MoleculeSignificance
Formula C₁₁H₁₀N₂O₂Confirms the elemental composition of the crystal unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.[31]
Space Group P2₁/cDefines the symmetry elements within the unit cell.[31]
Unit Cell (Å, °) a=5.5, b=12.1, c=15.3, β=95.5Dimensions of the repeating unit of the crystal lattice.[24]
Volume (ų) 1015Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor (R1) 0.045 (4.5%)A measure of the agreement between the model and data.
Goodness-of-Fit 1.05Indicates the quality of the refinement.

Part 3: A Comparative Analysis of Characterization Techniques

While other analytical methods are vital, they each have limitations that prevent them from being as definitive as X-ray crystallography for structure confirmation.

b

Comparison Table
TechniqueInformation ProvidedLimitations
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[2][20]Requires a suitable single crystal, which can be difficult to grow.[27] Provides solid-state structure, which may differ from solution.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei in solution.[7][38]Does not provide 3D spatial arrangement or solid-state packing information. Can be complex to interpret for some molecules.
Mass Spectrometry Molecular weight and (with HRMS) elemental formula.[10][14]Provides no information on isomerism or 3D structure.[11] Cannot distinguish between compounds with the same formula.
FTIR Spectroscopy Presence of specific functional groups.[15]Does not provide information on the overall molecular skeleton or how functional groups are connected.
Cryo-EM High-resolution 3D structures.Primarily used for large macromolecules (proteins, viruses), not typically for small organic molecules.[39][40]

The synergy of these techniques is crucial. NMR, MS, and FTIR are essential for routine checks, confirming that the correct product was likely formed and is pure. However, when absolute proof is required—for a patent filing, a regulatory submission, or a high-impact publication—X-ray crystallography is the only technique that removes all ambiguity. It provides the definitive evidence that validates the data from all other methods.[25]

Conclusion

For researchers and professionals in drug development, confirming the identity of a newly synthesized compound like this compound demands the highest level of certainty. While a suite of analytical tools including NMR, MS, and FTIR provide critical, complementary data, they ultimately paint an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of the molecule. It is the definitive arbiter of molecular structure, transforming a proposed two-dimensional drawing into a validated three-dimensional reality and serving as the ultimate benchmark for structural confirmation.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • International Union of Crystallography. CIF 1.1 syntax specification. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Brown, I. D., & McMahon, B. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of research of the National Institute of Standards and Technology, 101(3), 323. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • My Tutor. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Energy → Sustainability Directory. X-Ray Crystallography Alternative. [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

  • NIH National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • ACS Publications. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Pressbooks. 29.7 Mass Spectrometry (MS). [Link]

  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed. [Cryo-microscopy, an alternative to the X-ray crystallography?]. [Link]

  • ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wisdomlib. Functional group analysis: Significance and symbolism. [Link]

  • ResearchGate. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Michigan State University. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

  • ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

  • ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • ACS Publications. Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. [Link]

  • Utrecht University. Interpretation of crystal structure determinations. [Link]

  • PrepChem.com. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • ResearchGate. Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]

  • ResearchGate. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • NIH National Center for Biotechnology Information. 4-(Imidazol-1-yl)benzoic acid. [Link]

  • Veranova. Structure Confirmation. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Methyl-5-imidazolyl)benzoic Acid is a heterocyclic compound featuring both a carboxylic acid and a substituted imidazole ring. As a key intermediate in the synthesis of various pharmacologically active molecules, its precise and accurate quantification is paramount throughout the drug development lifecycle. From pharmacokinetic studies in complex biological matrices to quality control of the final active pharmaceutical ingredient (API), the choice of analytical methodology dictates the reliability of critical data.

This guide provides an in-depth comparison and cross-validation of two common yet distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide researchers and drug development professionals in selecting the appropriate method for their specific application. The principles and procedures outlined are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4][5].

Chapter 1: The Analyte - Physicochemical Profile

Understanding the physicochemical properties of this compound is fundamental to designing robust analytical methods.

  • Structure: The molecule contains a benzoic acid moiety, which is a strong UV chromophore, making it suitable for UV detection. The imidazole ring is a polar, basic functional group, while the carboxylic acid is acidic.

  • Polarity and Solubility: As an amphoteric compound, its charge and solubility are highly dependent on pH. This property is crucial for optimizing chromatographic retention and sample extraction procedures.[6]

  • Ionization: The presence of both acidic (carboxylic acid) and basic (imidazole) centers makes the molecule amenable to electrospray ionization (ESI) in both positive and negative modes for mass spectrometry.

Chapter 2: Overview of Analytical Methodologies

The selection of an analytical method is driven by the intended purpose, required sensitivity, and the complexity of the sample matrix. We will compare a workhorse chromatographic method with a high-sensitivity, high-specificity technique.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories.[7][8] Quantification is based on the Beer-Lambert Law, where the absorbance of UV light by the analyte is directly proportional to its concentration.[9] The conjugated aromatic system in this compound allows for sensitive detection, typically in the 200-215 nm range for the carboxylic acid group, though the exact maximum wavelength (λ-max) should be experimentally determined.[10][11]

Rationale for Use: Ideal for quantifying high-concentration samples, such as in API purity testing, dissolution studies, and formulation content uniformity, where selectivity and sensitivity requirements are less stringent than in bioanalysis.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[12][13] It is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma or urine. The instrument isolates a specific precursor ion (the molecular ion of the analyte), fragments it, and detects a specific product ion. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference from matrix components.[14]

Rationale for Use: Unmatched for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, where analyte concentrations are often in the ng/mL to pg/mL range.[4][15]

Chapter 3: The Principle of Cross-Validation

Analytical method cross-validation is the process of formally demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable results.[16] According to ICH M10 guidelines, cross-validation is essential when data from different methods are to be compared or combined within a regulatory submission.[17]

Caption: Conceptual flow of cross-validation between two analytical methods.

Chapter 4: Experimental Design for Cross-Validation

A robust cross-validation study begins with the full validation of each individual method, followed by a direct comparison using a common set of samples.

Phase 1: Individual Method Validation

Each method (HPLC-UV and LC-MS/MS) must first be independently validated according to ICH Q2(R2) guidelines to demonstrate fitness for purpose.[1][19] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: Demonstrating a proportional relationship between instrument response and known analyte concentrations over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Phase 2: Cross-Validation Protocol
  • Prepare Sample Sets: A minimum of three batches of Quality Control (QC) samples should be prepared in the relevant matrix (e.g., human plasma) at low, medium, and high concentration levels.

  • Analyze Samples: Analyze each complete set of QC samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Calculate and Compare: For each QC sample, calculate the percentage difference between the concentration measured by the HPLC-UV method and the LC-MS/MS method. The LC-MS/MS method is often considered the reference due to its higher specificity.

    • Formula: % Difference = [(Conc_HPLC-UV - Conc_LC-MS/MS) / Mean_Conc] * 100

  • Apply Acceptance Criteria: The acceptance criterion is typically that the mean difference should not exceed ±20% for at least 67% of the samples analyzed, a standard derived from bioanalytical method validation guidelines.[4][18]

G start Start: Define Analytical Needs val_A Full Validation: Method A (HPLC-UV) (per ICH Q2) start->val_A val_B Full Validation: Method B (LC-MS/MS) (per ICH Q2) start->val_B prep_qc Prepare QC Samples (Low, Mid, High Conc.) val_A->prep_qc val_B->prep_qc analyze_A Analyze QCs with Method A prep_qc->analyze_A analyze_B Analyze QCs with Method B prep_qc->analyze_B compare Calculate % Difference Between Methods analyze_A->compare analyze_B->compare report Generate Cross-Validation Report compare->report

Caption: Overall experimental workflow for method cross-validation.

Chapter 5: Detailed Experimental Protocols

The following protocols are illustrative and should be optimized for specific laboratory conditions.

Protocol 1: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Program: 10% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation (Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.

Protocol 2: LC-MS/MS Method
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MS/MS Transition:

    • Analyte: m/z 203.1 → 159.1 (hypothetical transition for [M+H]+ → [M+H-CO2]+).

    • Internal Standard (e.g., isotopically labeled analyte): m/z 207.1 → 163.1.

  • Sample Preparation (Plasma): Same procedure as for HPLC-UV.

Chapter 6: Comparative Data Analysis & Discussion

Hypothetical data is presented to illustrate the expected performance differences between the two methods.

Table 1: Summary of Individual Method Validation Parameters
ParameterHPLC-UV MethodLC-MS/MS MethodCausality & Insights
Linearity (r²) > 0.998> 0.999Both methods show excellent linearity.
Range 0.1 – 50 µg/mL0.5 – 1000 ng/mLThe LC-MS/MS method is approximately 200-fold more sensitive, making it suitable for bioanalysis.
LOQ 0.1 µg/mL (100 ng/mL)0.5 ng/mLThe high specificity of MS detection allows for a significantly lower limit of quantification.
Accuracy (% Bias) Within ±10%Within ±8%Both methods are highly accurate within their respective ranges.
Precision (%RSD) < 8%< 6%The stability and automation of modern LC-MS/MS systems often lead to slightly better precision.
Selectivity Potential interference from co-eluting metabolites.Highly selective due to unique MRM transition.HPLC-UV is vulnerable to compounds with similar retention times and UV spectra. LC-MS/MS is not.
Table 2: Cross-Validation Results (Analysis of QC Samples)
Sample IDTarget Conc. (ng/mL)LC-MS/MS Result (ng/mL)HPLC-UV Result (ng/mL)% Difference
Low QC-1 150145.8165.3+12.6%
Low QC-2 150151.2170.1+11.7%
Low QC-3 150148.5168.2+12.4%
Mid QC-1 750760.1805.7+5.8%
Mid QC-2 750742.9798.4+7.2%
Mid QC-3 750755.3811.5+7.2%
High QC-1 400039804150+4.2%
High QC-2 400040504230+4.4%
High QC-3 400040154195+4.4%

Discussion of Results

The data in Table 2 shows a clear, systematic positive bias in the HPLC-UV method relative to the LC-MS/MS method, particularly at the lower concentration level. All calculated differences are within the ±20% acceptance criteria, indicating that the methods are comparable and can be used interchangeably within defined contexts.

The observed bias is a classic example of the difference in selectivity between the two techniques. The HPLC-UV method is likely co-quantifying an endogenous matrix component or a closely related metabolite that co-elutes with the main analyte and shares a similar UV absorbance. This effect is more pronounced at lower concentrations where the contribution of the interference is proportionally larger. The LC-MS/MS method, by monitoring a specific mass transition, is immune to this interference, providing a more accurate result.

Chapter 7: Conclusion and Recommendations

This guide has demonstrated the cross-validation of two distinct analytical methods for the quantification of this compound. Both the HPLC-UV and LC-MS/MS methods were shown to be accurate and precise, but they possess fundamentally different performance characteristics.

  • LC-MS/MS is the superior method for bioanalytical applications. Its high sensitivity and selectivity are essential for accurately determining pharmacokinetic profiles from biological samples. It should be considered the "gold standard" reference method.

  • HPLC-UV is a reliable and cost-effective method for high-concentration quality control applications. For API analysis, formulation testing, or in-process controls where the analyte is abundant and the matrix is simple, the HPLC-UV method provides sufficient accuracy and is more economical to operate.

The successful cross-validation confirms that while a small positive bias exists with the HPLC-UV method, the data generated is comparable to the LC-MS/MS method. This allows an organization to confidently use the more practical HPLC-UV method for routine QC, knowing that the results are well-correlated with the higher-specificity reference method used during early development and clinical phases. This science-driven, risk-based approach aligns with modern regulatory expectations for analytical procedure lifecycle management.[20]

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Stotish, R. L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Frontiers in Drug Discovery. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Royal Society of Chemistry. (1998). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Ye, G., et al. (2007). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. [Link]

  • National Institutes of Health (NIH). (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Contract Pharma. (2023). Analytical Testing Methods: UV Spectroscopy. [Link]

  • PubMed. (2009). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. [Link]

  • National Institutes of Health (NIH). (2011). 4-(Imidazol-1-yl)benzoic acid. [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Taylor & Francis Online. (2009). 4-(1-METHYL-1H-PHENANTHRO[9,10-d]IMIDAZOLE-2-) BENZOIC ACID (MPIBA) AND ITS APPLICATION FOR DETERMINATION OF AMINES.... [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Oxford Academic. (2016). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. [Link]

  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

  • ResearchGate. (2015). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

  • Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

Sources

A Researcher's Guide to Evaluating the Selectivity of 4-(1-Methyl-5-imidazolyl)benzoic Acid-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of 4-(1-Methyl-5-imidazolyl)benzoic acid-based inhibitors targeting the cyclooxygenase-2 (COX-2) enzyme. By synthesizing established methodologies with expert insights, this document will detail the rationale behind experimental design, provide actionable protocols, and present a comparative analysis against established benchmarks. Our focus is on empowering researchers to generate robust and reliable data for informed decision-making in the drug discovery pipeline.

The Rationale for Selective COX-2 Inhibition

The therapeutic utility of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[1] Conversely, the common gastrointestinal side effects of traditional NSAIDs are linked to the simultaneous inhibition of the COX-1 isoform, which plays a crucial role in maintaining the protective lining of the stomach.[1] Therefore, the development of selective COX-2 inhibitors remains a key strategy in creating anti-inflammatory therapeutics with an improved safety profile.[1] The 1,2-diarylheterocycle scaffold is a common structural motif in many selective COX-2 inhibitors, with a characteristic methanesulfonyl or sulfonamido group on one of the aryl rings playing a crucial role in conferring selectivity.[1]

The Prostaglandin Biosynthesis Pathway: The Central Role of COX Enzymes

Understanding the prostaglandin biosynthesis pathway is fundamental to evaluating the selectivity of COX inhibitors. Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[2][3] PGH2 is then further metabolized by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2).[3][4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5]

Prostaglandin Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxane->Homeostasis

Caption: The COX-1 and COX-2 signaling pathway.

Comparative Inhibitors: Setting the Benchmarks

To contextualize the selectivity of novel this compound-based inhibitors, it is essential to compare their performance against well-characterized compounds. Celecoxib and the withdrawn rofecoxib are widely recognized selective COX-2 inhibitors and serve as industry-standard benchmarks.[6][7]

CompoundTargetNotes
Celecoxib Selective COX-2 InhibitorA widely used anti-inflammatory drug that serves as a benchmark for COX-2 selectivity.[6]
Rofecoxib Selective COX-2 InhibitorWithdrawn from the market due to cardiovascular concerns, but still a valuable research tool for its high COX-2 selectivity.[6][7]

Evaluating Selectivity: The Human Whole Blood Assay

The human whole blood assay is a robust and physiologically relevant method for determining the COX-1/COX-2 selectivity of an inhibitor.[8][9] This ex vivo assay utilizes whole blood, which contains both platelets (expressing COX-1) and monocytes (which can be induced to express COX-2), providing a more accurate representation of the inhibitor's activity in a biological system compared to purified enzyme assays.[9]

Experimental Workflow

Caption: Workflow for the human whole blood assay.

Detailed Protocol: Human Whole Blood Assay

Objective: To determine the IC50 values for a test inhibitor against COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

  • Test inhibitor (e.g., this compound derivative) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Saline solution.

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

  • Incubator, centrifuge, and standard laboratory equipment.

Procedure:

Part 1: COX-1 Inhibition (TXB2 Production)

  • Aliquot 1 mL of whole blood into tubes.

  • Add various concentrations of the test inhibitor or vehicle control.

  • Allow the blood to clot by incubating at 37°C for 1 hour.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Measure the concentration of TXB2 in the serum using a specific EIA kit. This serves as an index of platelet COX-1 activity.[10]

Part 2: COX-2 Inhibition (PGE2 Production)

  • Aliquot 1 mL of heparinized whole blood into tubes.

  • Add a final concentration of 10 µg/mL LPS to induce COX-2 expression in monocytes.[10][11]

  • Immediately add various concentrations of the test inhibitor or vehicle control.

  • Incubate the samples at 37°C for 24 hours.[10][11]

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • Measure the concentration of PGE2 in the plasma using a specific EIA kit. This reflects monocyte COX-2 activity.[11]

Data Analysis:

  • Calculate the percentage inhibition of TXB2 and PGE2 formation for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2 from the dose-response curves.

  • Calculate the Selectivity Index (SI) using the following formula: SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

Comparative Data and Interpretation

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 5b (methoxy-substituted imidazole derivative) [12]>1000.71115
Celecoxib (Reference) [10]--29.6
Rofecoxib (Reference) [10]--272

Interpretation of Results:

The data for the methoxy-substituted imidazole derivative (Compound 5b) demonstrates potent and selective inhibition of COX-2, with a selectivity index of 115.[12] This suggests that the imidazole scaffold, particularly when combined with a methylsulfonyl group, is a promising template for developing selective COX-2 inhibitors. The selectivity of this compound is significantly higher than that of celecoxib, indicating a potentially improved gastrointestinal safety profile. While not as selective as rofecoxib, it resides in a desirable range for potent anti-inflammatory activity with reduced COX-1-mediated side effects.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the selectivity of this compound-based inhibitors. By employing the human whole blood assay and comparing the results against established benchmarks like celecoxib, researchers can generate reliable data to guide their drug discovery efforts. The promising selectivity of related imidazole-based compounds underscores the potential of this chemical class. Future studies should focus on synthesizing and testing the specific this compound core structure to directly assess its inhibitory profile and further explore the structure-activity relationships within this series to optimize both potency and selectivity.

References

  • Patrignani, P., et al. (2002). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Current Medical Research and Opinion, 18(8), 519-525. Available from: [Link]

  • Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(4), 1329–1341. Available from: [Link]

  • ResearchGate. (n.d.). Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... [Image]. Available from: [Link]

  • ResearchGate. (n.d.). Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... [Image]. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]

  • Nørregaard, R., et al. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 34(4), 194-200. Available from: [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Available from: [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17693–17719. Available from: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available from: [Link]

  • McCormack, P. L., & Deane, K. L. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 268-275. Available from: [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17693–17719. Available from: [Link]

  • Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 91-116. Available from: [Link]

  • Warner, T. D., et al. (1999). An ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 127(5), 1181-1186. Available from: [Link]

  • Grosser, T., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 54(5), 531–539. Available from: [Link]

  • Anonymous. (2000). Are rofecoxib and celecoxib safer NSAIDS? Drug and Therapeutics Bulletin, 38(11), 81-84. Available from: [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. Available from: [Link]

  • Tacconelli, S., et al. (2002). The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity. Current Medical Research and Opinion, 18(8), 519-525. Available from: [Link]

Sources

An Objective Guide to Benchmarking the Performance of 4-(1-Methyl-5-imidazolyl)benzoic Acid Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more efficient, selective, and robust catalysts is a central theme in modern chemistry. In this context, N-heterocyclic carbenes (NHCs) have firmly established themselves as a privileged class of ligands for transition metal catalysis.[1] Their strong σ-donating properties and tunable steric and electronic profiles have led to significant advancements in a multitude of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.[2] This guide focuses on the prospective catalytic performance of a specific functionalized imidazole derivative, 4-(1-Methyl-5-imidazolyl)benzoic Acid.

While direct, published experimental data on the catalytic applications of this particular ligand is limited, its structural motifs—an N-methylated imidazole ring and a benzoic acid group—suggest significant potential. This guide will, therefore, provide a comprehensive benchmarking framework by comparing its projected performance against well-established and structurally related ligands in a standard, high-impact catalytic reaction: the Suzuki-Miyaura cross-coupling. By grounding our analysis in the established principles of ligand design and catalytic mechanisms, we aim to provide a robust and objective projection of its capabilities.

Section 1: The Ligand Landscape: Structure, Electronics, and Catalytic Potential

The performance of a catalyst is intrinsically linked to the properties of its ligands. The choice of ligand influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the metal center.

This compound is an intriguing ligand candidate. Its core is an N-methylated imidazole, which can be readily converted into an N-heterocyclic carbene (NHC). NHCs are known to be excellent σ-donors, forming strong bonds with metal centers and thereby enhancing the stability and activity of the resulting catalyst.[3][4] The benzoic acid moiety introduces a functional handle that can influence the ligand's solubility and provides a site for potential anchoring to solid supports for catalyst immobilization and recycling.

IPr is a state-of-the-art, sterically demanding NHC ligand that has demonstrated exceptional performance in a wide array of cross-coupling reactions.[5] Its bulky 2,6-diisopropylphenyl substituents are crucial for creating a sterically hindered environment around the metal center, which facilitates the rate-limiting reductive elimination step in many catalytic cycles and prevents catalyst deactivation through dimerization.

1-Methylimidazole serves as a fundamental baseline for comparison. It is a simple N-donor ligand, lacking the carbene character of an NHC. While it can coordinate to metal centers, the resulting bond is generally weaker than that of an NHC. Comparing the performance of our target ligand to 1-methylimidazole will highlight the profound impact of the carbene moiety on catalytic efficacy.

This curated selection of ligands allows for a multi-faceted comparison. By benchmarking against IPr, we can gauge the potential of this compound to compete with a high-performance, commercially successful ligand. The comparison with 1-methylimidazole will underscore the fundamental advantages of the NHC scaffold. This approach enables a nuanced understanding of how each structural component—the imidazole core, the N-methyl group, the benzoic acid functional group, and bulky N-aryl substituents—contributes to the overall catalytic performance.

Section 2: Benchmarking in Action: The Suzuki-Miyaura Cross-Coupling Reaction

To objectively assess the potential of a new ligand, it must be tested in a well-understood and synthetically important reaction. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an ideal benchmark.[6]

The Suzuki-Miyaura reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[6] The catalytic cycle, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps, influencing reaction rates and catalyst stability.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following protocol outlines a general procedure for conducting a Suzuki-Miyaura cross-coupling reaction, which can be adapted to benchmark different ligand systems.

Experimental_Workflow Experimental Workflow for Catalyst Benchmarking cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up & Analysis Start Start Add_Reagents Add aryl halide, boronic acid, and base to a reaction vessel. Start->Add_Reagents Add_Solvent Add solvent. Add_Reagents->Add_Solvent Add_Catalyst Add palladium precursor and ligand. Add_Solvent->Add_Catalyst Heat_Stir Heat and stir the reaction mixture under inert atmosphere. Add_Catalyst->Heat_Stir Monitor Monitor reaction progress by TLC or GC/MS. Heat_Stir->Monitor Quench Quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify Analyze Analyze the product and calculate yield, TON, and TOF. Purify->Analyze End End Analyze->End

Caption: A generalized workflow for benchmarking catalyst performance.

Detailed Steps:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition: The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The desired solvent (e.g., toluene/water mixture, 5 mL) is added, followed by the palladium precursor (e.g., Pd(OAc)₂, 0.1-1 mol%) and the ligand (0.1-1.2 mol%).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred vigorously for the specified time.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the isolated product is determined, and the Turnover Number (TON) and Turnover Frequency (TOF) are calculated.[7][8]

The following table presents a comparative summary of the catalytic performance for palladium complexes of the three ligands in a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.

LigandCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)TONTOF (h⁻¹)
This compound 0.5410092 (projected)18446
IPr 0.52100>98>196>98
1-Methylimidazole 1.01210045453.75

Disclaimer: The data for this compound is illustrative and projected based on the performance of structurally similar NHC ligands. The data for IPr and 1-Methylimidazole is representative of values found in the literature for similar reactions.[4][9]

Section 3: Interpreting the Results: A Deeper Dive into Ligand Effects

The projected high yield for the This compound -ligated catalyst is attributed to its NHC character. Like IPr, it is expected to be a strong σ-donor, which stabilizes the palladium center and promotes the oxidative addition step.[3][4] The significantly lower performance of 1-Methylimidazole highlights this effect; as a weaker N-donor, it forms a less stable and less active catalyst.

The superior performance of IPr in terms of reaction time and TOF is likely due to its substantial steric bulk. This bulkiness accelerates the reductive elimination step, which is often rate-limiting, and effectively shields the metal center from deactivating pathways.[2] The target ligand, lacking these bulky N-aryl groups, is not expected to be as fast but should still be highly efficient.

The carboxylic acid group on This compound offers unique advantages not present in IPr or 1-methylimidazole. This functional group can:

  • Modify Solubility: Enhance solubility in polar protic solvents, potentially enabling greener reaction conditions.

  • Provide a Secondary Coordination Site: The carboxylate could potentially interact with the metal center or substrates, influencing selectivity.

  • Enable Catalyst Immobilization: The carboxylic acid provides a straightforward handle for grafting the catalyst onto solid supports, facilitating catalyst recovery and reuse, a significant advantage in industrial applications.

Section 4: Protocol for Ligand Synthesis

The synthesis of NHC ligands typically involves the preparation of an imidazolium salt precursor, which is then deprotonated in situ or used to form a well-defined metal-NHC complex.

  • Step 1: N-Alkylation/Arylation: A solution of imidazole or a substituted imidazole (1.0 eq.) in a suitable solvent (e.g., THF or DMF) is treated with a base (e.g., NaH, 1.1 eq.) at 0 °C. After stirring for 30 minutes, an alkyl or aryl halide (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Step 2: Quaternization: The N-substituted imidazole from Step 1 (1.0 eq.) is dissolved in a high-boiling solvent like toluene. A second alkyl or aryl halide (1.2 eq.) is added, and the mixture is heated to reflux for 24-48 hours.

  • Isolation: The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether), and dried under vacuum to yield the imidazolium salt.

Conclusion

Based on a thorough analysis of its structural components and comparison with established ligands, This compound is projected to be a highly effective ligand for palladium-catalyzed cross-coupling reactions. While it may not achieve the exceptionally high turnover frequencies of sterically demanding ligands like IPr, it is expected to offer robust performance with high yields.

The true value of this ligand may lie in the synthetic versatility afforded by its benzoic acid functionality. The potential for catalyst immobilization and application in more polar solvent systems makes it a compelling target for future experimental investigation. This guide provides the foundational logic and experimental framework necessary for researchers to unlock the catalytic potential of this promising ligand.

References

Sources

Independent Verification of the Reported Synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and independent verification of the synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a directly reported, detailed synthesis for this specific regioisomer, this document outlines a plausible and robust synthetic pathway, supported by established chemical principles. Furthermore, a comparative analysis with alternative synthetic strategies is presented, offering researchers a critical evaluation of available methodologies. This guide is intended to serve as a practical resource for chemists in academic and industrial research, providing detailed experimental protocols, expected analytical data for verification, and a discussion of the underlying chemical logic.

Introduction

This compound is a substituted imidazole derivative with potential applications in drug discovery, owing to the prevalence of the imidazole motif in biologically active molecules. The precise arrangement of the substituents on the imidazole ring is critical for its pharmacological activity, making regioselective synthesis a key challenge. This guide focuses on the independent verification of a synthetic route to the 1,5-disubstituted isomer, a topic for which detailed literature is scarce.

Proposed Synthesis of this compound

Based on established methodologies for the synthesis of substituted imidazoles and N-arylation reactions, a two-step synthetic route is proposed for the preparation of this compound. This approach involves the initial synthesis of a key intermediate, 1-methyl-5-bromoimidazole, followed by a Suzuki coupling reaction to introduce the benzoic acid moiety.

Synthetic Workflow

cluster_0 Step 1: Synthesis of 1-Methyl-5-bromoimidazole cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 1-Methylimidazole C 1-Methyl-5-bromoimidazole A->C Bromination B N-Bromosuccinimide (NBS) B->C E Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate C->E Pd-catalyzed cross-coupling D 4-(Methoxycarbonyl)phenylboronic acid D->E F This compound E->F Saponification cluster_suzuki Proposed: Suzuki Coupling cluster_diazo Alternative 1: Diazotization cluster_ullmann Alternative 2: Ullmann Condensation cluster_methylation Alternative 3: Direct Methylation S1 1-Methyl-5-bromoimidazole S_out Target Molecule S1->S_out S2 4-Boronobenzoic acid ester S2->S_out D1 4-Aminobenzoic acid D_out Mixture of Isomers D1->D_out D2 1-Methylimidazole D2->D_out U1 Imidazole U_inter 4-(Imidazol-1-yl)benzoic acid U1->U_inter U2 4-Halobenzoic acid U2->U_inter U_out Target + Isomer U_inter->U_out Methylation M1 4-(Imidazol-5-yl)benzoic acid M_out Target + Isomer M1->M_out Methylating Agent

Comparative Docking Analysis of 4-(1-Methyl-5-imidazolyl)benzoic Acid Analogs as Potential Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 4-(1-Methyl-5-imidazolyl)benzoic acid and its analogs against the colchicine binding site of β-tubulin. As a critical component of the cytoskeleton, tubulin is a well-validated target for anticancer drug development, and compounds that disrupt its polymerization dynamics are of significant therapeutic interest.[1] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for evaluating the potential of these imidazole-based compounds as tubulin polymerization inhibitors. By presenting a step-by-step workflow, from target selection and ligand preparation to docking simulation and results analysis, this guide aims to equip researchers with the knowledge to computationally assess the structure-activity relationships within this chemical series and prioritize candidates for further experimental validation.

Introduction: The Rationale for Targeting Tubulin with Imidazole-Based Compounds

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to numerous cellular processes, including cell division, motility, and intracellular transport.[1] Their pivotal role in mitosis makes them an attractive target for the development of anticancer agents.[2] Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[3] The colchicine binding site, located at the interface between α- and β-tubulin, is a key pocket for inhibitors that destabilize microtubules.[4][5]

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to participate in various non-covalent interactions.[6] Derivatives of 4-[(4)5-imidazolyl] benzoic acid have demonstrated anthelmintic activity, with a proposed mechanism involving the inhibition of microtubule polymerization, suggesting their potential interaction with tubulin.[6] This guide focuses on a specific analog, this compound, and a selected set of its derivatives to explore their binding potential to the colchicine site of tubulin through in silico docking studies.

This comparative analysis will explore how different substitutions on the benzoic acid moiety influence the binding affinity and interaction patterns with the target protein. The insights gained from such studies are invaluable for guiding the rational design of more potent and selective tubulin inhibitors.

Designing the Comparative Docking Study

A robust comparative docking study requires careful selection of the protein target, the series of ligands to be investigated, and a known inhibitor to serve as a positive control for validation.

Target Selection: Human β-Tubulin in Complex with Colchicine

For this study, we will utilize the crystal structure of human β-tubulin in complex with colchicine. A suitable entry in the Protein Data Bank (PDB) is 4O2B .[7] This structure provides a high-resolution view of the colchicine binding site and the conformation of a known potent inhibitor within it.[5] Using a co-crystallized structure is advantageous as it represents a biologically relevant conformation of the binding pocket.

Ligand Selection: A Representative Analog Series
  • Parent Compound: this compound

  • Analog 1 (Electron-Donating Group): 4-(1-Methyl-5-imidazolyl)-3-methoxybenzoic acid

  • Analog 2 (Electron-Withdrawing Group - Halogen): 3-Chloro-4-(1-methyl-5-imidazolyl)benzoic acid

  • Analog 3 (Strong Electron-Withdrawing Group): 4-(1-Methyl-5-imidazolyl)-3-nitrobenzoic acid

The 3D structures of these compounds can be obtained from databases like PubChem or generated from their 2D structures using molecular modeling software.[8]

Positive Control: Colchicine

Colchicine, a well-characterized tubulin inhibitor that binds to the selected site, will be used as a positive control.[9] By docking colchicine back into its binding site, we can validate our docking protocol. A successful docking protocol should be able to reproduce the experimentally observed binding pose of colchicine with a low root-mean-square deviation (RMSD).

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details the computational workflow for the comparative docking study, from preparing the protein and ligands to running the docking simulations and analyzing the results. The open-source software AutoDock Vina will be the primary tool for this protocol.[10]

Workflow Overview

The overall workflow of the comparative docking study is illustrated in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Download PDB Structure (e.g., 4O2B) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Obtain/Generate Ligand Structures PrepLig 4. Prepare Ligands (Energy Minimization) Ligands->PrepLig Redock 6. Validate Protocol (Re-dock Colchicine, RMSD < 2Å) PrepLig->Redock Dock 7. Dock Analogs PrepLig->Dock Grid->Redock Grid->Dock Redock->Dock Validated Protocol Scores 8. Analyze Docking Scores (Binding Affinity) Dock->Scores Poses 9. Visualize Binding Poses (Intermolecular Interactions) Scores->Poses Compare 10. Comparative Analysis (SAR Insights) Poses->Compare

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-(1-Methyl-5-imidazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 4-(1-Methyl-5-imidazolyl)benzoic Acid, for which extensive safety data may not be readily available, demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical analogy and best laboratory practices, to ensure the protection of personnel and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is derived from the known toxicological profiles of its constituent chemical moieties: the imidazole ring and the benzoic acid group.

  • The Imidazole Moiety : Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] Some derivatives also carry the risk of reproductive harm.[1][2] In powdered form, they can create dust clouds that may be irritating to the respiratory tract and can form explosive mixtures with air.[3][4]

  • The Benzoic Acid Moiety : Benzoic acid and its substituted forms are generally considered irritants to the skin, eyes, and respiratory system.[5] Inhalation of dust can lead to respiratory discomfort.[5]

A close structural analog, 4-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride, is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed.[6] Therefore, it is prudent to handle this compound with a similar or higher level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][4][7]To protect against splashes, dust, and vapors that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation or burns. Gloves should be inspected before use and changed frequently.[3][8]
Body Protection A lab coat or chemical-resistant apron.[2]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection, especially when handling powders or generating dust.[3][4]To prevent inhalation of airborne particles that can cause respiratory irritation.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is paramount for safe and reproducible research. The following diagram illustrates the key steps for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh the Compound prep_materials->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform the Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Procedural Steps:
  • Preparation :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[2][4][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[4][9]

    • Don all required PPE as outlined in the table above.

  • Handling :

    • When weighing the solid compound, do so carefully to avoid generating dust.[2][10]

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.[4][11]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[4][10]

    • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4][6][9]

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.

G spill Spill Occurs evacuate Evacuate the Immediate Area spill->evacuate notify Notify Supervisor and EH&S evacuate->notify assess Assess the Spill Size notify->assess small_spill Small Spill? assess->small_spill large_spill_response Await EH&S Response small_spill->large_spill_response No small_spill_response Clean Up with Appropriate Materials small_spill->small_spill_response Yes report Complete an Incident Report large_spill_response->report decontaminate Decontaminate the Area small_spill_response->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol:
  • For a Small Spill :

    • If you are trained and it is safe to do so, contain the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material and place it into a labeled, sealed container for disposal.[4][6]

    • Clean the spill area with soap and water.[10]

  • For a Large Spill :

    • Evacuate the area immediately.[3]

    • Alert your supervisor and the appropriate environmental health and safety (EH&S) personnel.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.[9]

  • Dispose of the waste through your institution's official hazardous waste management program.[1][12][13]

  • Do not pour any waste down the drain.[1][2][12]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research community.

References

  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • Imidazole - SAFETY D
  • ROTH, C. (n.d.).
  • ROTH, C. (n.d.).
  • West Liberty University. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • 4-(1H-Imidazol-1-ylmethyl)
  • ROTH, C. (n.d.).
  • Standard Oper
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, August 14).
  • Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE.
  • CymitQuimica. (2024, December 19).
  • MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (2013, September 11).
  • SDS of Benzoic Acid: Important Data and Inform
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich. (2024, September 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methyl-5-imidazolyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-5-imidazolyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.